molecular formula C20H43N2O5P B13132103 Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1)

Cat. No.: B13132103
M. Wt: 422.5 g/mol
InChI Key: BPQSOCLDFWBDKN-PPQGUHKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosyl PE (d18:1) is a useful research compound. Its molecular formula is C20H43N2O5P and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sphingosyl PE (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosyl PE (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H43N2O5P

Molecular Weight

422.5 g/mol

IUPAC Name

2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1

InChI Key

BPQSOCLDFWBDKN-PPQGUHKJSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCN)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)N)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of D-erythro-sphingosyl Phosphoethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoethanolamine, a lesser-studied sphingolipid, exists at the crossroads of major metabolic pathways, yet its precise biological functions remain largely undefined. Structurally analogous to the well-characterized signaling molecule sphingosine-1-phosphate (S1P), with the substitution of a phosphoethanolamine headgroup for a phosphate, this molecule holds the potential for significant, undiscovered roles in cellular signaling and homeostasis. This technical guide synthesizes the current, albeit limited, understanding of D-erythro-sphingosyl phosphoethanolamine, detailing its probable metabolic origins, potential biological activities, and the analytical methodologies required for its study. We aim to provide a foundational resource to stimulate further investigation into this enigmatic sphingolipid and its potential as a therapeutic target.

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. While significant research has focused on key players like ceramide and sphingosine-1-phosphate (S1P), a vast number of structurally related sphingolipids remain poorly characterized. Among these is D-erythro-sphingosyl phosphoethanolamine, the N-deacylated counterpart to ceramide phosphoethanolamine (CPE). Given its structural similarity to S1P, a potent signaling lipid that acts via a family of G protein-coupled receptors, it is plausible that D-erythro-sphingosyl phosphoethanolamine also possesses unique biological activities. This guide will delve into the knowns and unknowns of this molecule, providing a comprehensive overview for researchers poised to explore its function.

Metabolism: Synthesis and Catabolism

Direct enzymatic pathways for the synthesis and degradation of D-erythro-sphingosyl phosphoethanolamine have not been definitively elucidated. However, based on our understanding of sphingolipid metabolism, two primary hypothetical pathways can be proposed.

Putative Biosynthetic Pathways

Pathway 1: Deacylation of Ceramide Phosphoethanolamine (CPE)

The most probable route for the formation of D-erythro-sphingosyl phosphoethanolamine is through the deacylation of CPE. This reaction would be catalyzed by a ceramidase (or a yet-to-be-identified N-deacylase) with specificity for CPE.

  • Ceramide Phosphoethanolamine (CPE) Synthesis: CPE is a structural analog of sphingomyelin (B164518) and is synthesized by a family of enzymes known as ceramide phosphoethanolamine synthases (CPES). In mammals, this family includes Sphingomyelin Synthase 1 (SMS1), Sphingomyelin Synthase 2 (SMS2), and Sphingomyelin Synthase-related protein (SMSr/SAMD8)[1][2]. SMS1 and SMSr are primarily localized to the Golgi apparatus and endoplasmic reticulum (ER) respectively, while SMS2 is found at the plasma membrane[3]. While SMS1 and SMS2 are bifunctional, producing both sphingomyelin and CPE, SMSr is considered a monofunctional CPE synthase[1][3]. CPE is present in mammalian tissues at levels over 300-fold lower than sphingomyelin[2].

Pathway 2: Catabolism of Sphingosine-1-Phosphate (S1P)

An alternative, though less direct, source of the phosphoethanolamine moiety is the catabolism of S1P.

  • S1P Lyase Activity: Sphingosine-1-phosphate lyase (S1P lyase) irreversibly cleaves S1P to produce (E)-2-hexadecenal and phosphoethanolamine[4]. This phosphoethanolamine could then potentially be transferred to a sphingoid base by an uncharacterized enzyme.

The following diagram illustrates the hypothetical metabolic pathways leading to the formation of D-erythro-sphingosyl phosphoethanolamine.

Sphingosyl_Phosphoethanolamine_Metabolism Cer Ceramide CPE Ceramide Phosphoethanolamine (CPE) Cer->CPE CPES (SMSr, SMS1, SMS2) CPE->Cer CPE Phosphodiesterase? SPE D-erythro-sphingosyl phosphoethanolamine CPE->SPE Ceramidase? (Hypothetical) Sph Sphingosine SPE->Sph Phosphatase? S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase PE Phosphoethanolamine S1P->PE S1P Lyase Fatty_Aldehyde Fatty Aldehyde S1P->Fatty_Aldehyde S1P Lyase PE->SPE Unknown Enzyme (Hypothetical)

Figure 1: Hypothetical metabolic pathways of D-erythro-sphingosyl phosphoethanolamine.
Catabolism

The catabolism of D-erythro-sphingosyl phosphoethanolamine is currently unknown. It is plausible that it could be dephosphorylated by a lipid phosphatase to yield sphingosine, or degraded by an unidentified phosphodiesterase.

Potential Biological Roles and Signaling

Given the scarcity of direct research on D-erythro-sphingosyl phosphoethanolamine, its biological roles are largely speculative and extrapolated from the functions of related molecules.

Structural Analogy to S1P and Sphingosylphosphorylcholine (B14255)

D-erythro-sphingosyl phosphoethanolamine is structurally similar to both S1P and sphingosylphosphorylcholine (lyso-sphingomyelin), both of which are potent signaling molecules.

  • S1P Signaling: S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5), regulating a wide array of cellular processes including cell proliferation, survival, migration, and immune cell trafficking[4][5].

  • Sphingosylphosphorylcholine Signaling: Sphingosylphosphorylcholine also has demonstrated biological activities, including the ability to induce intracellular calcium release and stimulate DNA synthesis[6].

It is conceivable that D-erythro-sphingosyl phosphoethanolamine could interact with S1P receptors or have its own distinct receptors, thereby initiating downstream signaling cascades.

Role of the Phosphoethanolamine Headgroup

Phosphoethanolamine itself is not merely a precursor for phospholipid synthesis but is also implicated in cellular signaling. It can influence membrane dynamics and fluidity and modulate the function of membrane proteins[7]. The presence of this headgroup in D-erythro-sphingosyl phosphoethanolamine suggests potential roles in membrane-associated events.

Involvement in Apoptosis

The synthesis of CPE by SMSr has been linked to the suppression of ceramide-induced apoptosis[1]. Disruption of SMSr activity leads to an accumulation of ER ceramides (B1148491) and triggers mitochondrial apoptosis[1]. This raises the question of whether D-erythro-sphingosyl phosphoethanolamine, as a potential downstream metabolite, could play a role in modulating these apoptotic pathways.

The following diagram illustrates a hypothetical signaling pathway for D-erythro-sphingosyl phosphoethanolamine, drawing parallels with S1P signaling.

SPE_Signaling_Pathway SPE D-erythro-sphingosyl phosphoethanolamine Receptor Putative Receptor (e.g., S1PR-like) SPE->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., Protein Kinases) Second_Messenger->Downstream Activation Response Cellular Response (e.g., Proliferation, Migration, Apoptosis) Downstream->Response Regulation

Figure 2: Hypothetical signaling pathway for D-erythro-sphingosyl phosphoethanolamine.

Quantitative Data

To date, there is a significant lack of published quantitative data on the cellular and tissue concentrations of D-erythro-sphingosyl phosphoethanolamine in mammalian systems. The available data primarily focuses on its acylated form, CPE, which is found in trace amounts[2]. The table below summarizes the relative abundance of CPE compared to sphingomyelin in various mouse tissues.

TissueCPE to Sphingomyelin RatioReference
Brain< 1:300[2]
Liver< 1:300[2]
Other Tissues< 1:300[2]

Table 1: Relative Abundance of Ceramide Phosphoethanolamine (CPE) to Sphingomyelin (SM) in Mouse Tissues.

The low abundance of the precursor CPE suggests that D-erythro-sphingosyl phosphoethanolamine is likely present at even lower, and currently undetectable, concentrations. The development of highly sensitive analytical methods is crucial for the future quantification of this molecule.

Experimental Protocols

The study of D-erythro-sphingosyl phosphoethanolamine necessitates robust and sensitive analytical techniques, primarily based on mass spectrometry. While specific protocols for this molecule are not widely available, methods for related sphingolipids can be adapted.

Lipid Extraction

A standard Bligh-Dyer extraction method is typically employed for the extraction of sphingolipids from biological samples.

Protocol: Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of sphingolipids.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases: A gradient of mobile phases, typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to separate the lipids.

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion mode is generally used for the detection of sphingoid bases and their phosphorylated derivatives.

  • Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition. For D-erythro-sphingosyl phosphoethanolamine, the precursor ion would be [M+H]+, and a characteristic product ion would be the phosphoethanolamine headgroup or a fragment of the sphingoid backbone. High-resolution mass spectrometry can be used for accurate mass measurement and identification.

The following diagram outlines a typical experimental workflow for the analysis of D-erythro-sphingosyl phosphoethanolamine.

Experimental_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 3: Experimental workflow for the analysis of D-erythro-sphingosyl phosphoethanolamine.

Future Directions and Conclusion

The study of D-erythro-sphingosyl phosphoethanolamine is in its infancy. To unlock the biological significance of this molecule, future research should focus on several key areas:

  • Development of Sensitive Analytical Methods: The establishment of robust and highly sensitive LC-MS/MS methods is paramount for the detection and quantification of this low-abundance lipid in biological samples.

  • Synthesis of Standards: The chemical synthesis of a pure D-erythro-sphingosyl phosphoethanolamine standard is essential for accurate quantification and for use in biological assays.

  • Identification of Metabolic Enzymes: The identification and characterization of the enzymes responsible for the synthesis (e.g., a CPE-specific ceramidase) and degradation of D-erythro-sphingosyl phosphoethanolamine will be crucial to understanding its regulation.

  • Functional Studies: In vitro and in vivo studies are needed to investigate the biological activities of D-erythro-sphingosyl phosphoethanolamine, including its potential to interact with known or novel receptors and its role in cellular processes like apoptosis and proliferation.

References

An In-depth Technical Guide to Sphingosylphosphoethanolamine (d18:1) in Cell Membrane Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphoethanolamine (d18:1), a member of the phosphosphingolipid class, is a structural component of cellular membranes. While less studied than its more prominent sphingolipid relatives like sphingomyelin (B164518), ceramide, and sphingosine-1-phosphate, Sphingosyl PE (d18:1) and its acylated forms (ceramide phosphoethanolamine) are integral to the structural and functional integrity of membranes, particularly in invertebrates where it can be a major sphingolipid. This guide provides a comprehensive overview of the current understanding of Sphingosyl PE (d18:1), focusing on its metabolism, analytical quantification, and its biophysical role within the cell membrane. Detailed experimental protocols and visual workflows are provided to aid researchers in the study of this specific lipid molecule.

Introduction to Sphingosylphosphoethanolamine (d18:1)

Sphingosylphosphoethanolamine (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a sphingolipid consisting of an 18-carbon sphingosine (B13886) base with one double bond (d18:1), linked to a phosphoethanolamine headgroup at the C-1 position. It is a lysophosphosphingolipid, meaning it lacks a fatty acid chain attached to the amino group of the sphingosine base. Its acylated form is ceramide phosphoethanolamine (CPE). While sphingomyelin (SM) is the predominant phosphosphingolipid in mammalian cell membranes, CPE is a major structural analog in insects and some bacteria.[1][2] In mammalian tissues, CPE is present at levels over 300-fold lower than SM.[3]

Chemical Structure of Sphingosylphosphoethanolamine (d18:1)

PropertyValue
Systematic Name D-erythro-sphingosyl phosphoethanolamine
Abbreviation Sphingosyl PE (d18:1)
Molecular Formula C₂₀H₄₃N₂O₅P
Molecular Weight 422.54 g/mol
CAS Number 90850-31-0

Metabolism of Sphingosylphosphoethanolamine (d18:1)

The metabolism of Sphingosyl PE (d18:1) is intricately linked to the broader sphingolipid metabolic pathway. It is primarily understood in the context of the synthesis and degradation of its acylated form, ceramide phosphoethanolamine (CPE).

Biosynthesis

The synthesis of CPE, and by extension the metabolic pathway involving Sphingosyl PE (d18:1), is catalyzed by specific synthases that transfer a phosphoethanolamine group to ceramide.

  • Ceramide Phosphoethanolamine Synthase (CPES): In organisms like Drosophila melanogaster, CPES, located in the trans-Golgi, is the primary enzyme responsible for CPE synthesis from ceramide.[4]

  • Sphingomyelin Synthase 2 (SMS2): In mammals, SMS2 has been identified as a bifunctional enzyme that can synthesize both sphingomyelin and CPE at the plasma membrane.[2]

  • SMS-related protein (SMSr): Also known as SAMD8, this enzyme acts as a monofunctional CPE synthase in the endoplasmic reticulum.[2]

The direct synthesis of Sphingosyl PE (d18:1) from sphingosine is not the primary described pathway. It is more likely generated through the degradation of CPE.

Degradation

The degradation of CPE to ceramide is carried out by sphingomyelinases, which can cleave the phosphodiester bond.

  • Acid Sphingomyelinase (aSMase): Functions in the acidic environment of the lysosome to hydrolyze CPE to ceramide and phosphoethanolamine.[1]

  • Neutral Sphingomyelinase (nSMase): Can hydrolyze CPE at the plasma membrane.[1]

Ceramide can then be further broken down by ceramidases to yield sphingosine and a fatty acid. Sphingosine can be phosphorylated to the signaling molecule sphingosine-1-phosphate (S1P) or re-acylated to form ceramide.[5] The direct enzymatic deacylation of CPE to form Sphingosyl PE (d18:1) is not well-characterized, but it is a plausible metabolic route.

Sphingosyl_PE_Metabolism Ceramide Ceramide CPE CPE Ceramide->CPE CPES / SMS2 / SMSr Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase CPE->Ceramide aSMase / nSMase Sphingosyl_PE Sphingosyl PE (d18:1) CPE->Sphingosyl_PE Putative Deacylase Sphingosine->Ceramide Ceramide Synthase Sphingosyl_PE->Sphingosine Putative Phosphatase PE_headgroup Phospho- ethanolamine FA Fatty Acid

Fig 1. Simplified overview of Ceramide Phosphoethanolamine (CPE) and potential Sphingosyl PE (d18:1) metabolism.

Role in Cell Membrane Composition and Biophysical Properties

As a lysophospholipid, Sphingosyl PE (d18:1) is expected to influence the biophysical properties of cell membranes. Lysophospholipids, in general, can alter membrane curvature, fluidity, and the function of embedded proteins.[5][6]

Membrane Fluidity and Order

The presence of a single acyl chain in lysophospholipids gives them an inverted cone shape, which can disrupt the ordered packing of bilayer-forming lipids. This can lead to an increase in membrane fluidity. Studies on related lysophospholipids have shown that they can partition into lipid bilayers and alter their phase properties, lipid packing, and lipid-water dynamics.[7] The specific effects of Sphingosyl PE (d18:1) have not been directly measured, but it is plausible that it would have a fluidizing effect on membrane domains.

Membrane Curvature and Stability

The molecular shape of lysophospholipids favors positive membrane curvature, which can influence processes like membrane budding and fusion. The incorporation of lysophospholipids can also alter the mechanical properties of the bilayer, affecting the function of mechanosensitive ion channels.[5]

Signaling

While the signaling roles of sphingosine, ceramide, and sphingosine-1-phosphate are well-established, there is currently limited evidence for Sphingosyl PE (d18:1) acting as a direct signaling molecule.[8][9][10] Its structural similarity to sphingosylphosphorylcholine (B14255) (SPC), which is known to be a mitogen and can activate G protein-coupled receptors, suggests a potential for signaling activity that warrants further investigation.[11]

Experimental Protocols

The quantification of Sphingosyl PE (d18:1) in biological samples is best achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

A standard Bligh and Dyer or a modified Folch extraction method is typically used for the extraction of sphingolipids from cells or tissues.

Protocol: Modified Folch Extraction

  • Homogenize cell pellet or tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Vortex thoroughly and incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1, v/v).

Lipid_Extraction_Workflow Sample Cell/Tissue Sample Homogenize Homogenize in Chloroform/Methanol (2:1) Sample->Homogenize Phase_Separation Add 0.9% NaCl Centrifuge Homogenize->Phase_Separation Extract Collect Lower Organic Phase Phase_Separation->Extract Dry Dry under Nitrogen Extract->Dry Reconstitute Reconstitute in LC-MS/MS Solvent Dry->Reconstitute LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column C18 Column Gradient Solvent Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Q1 Q1: Precursor Ion Selection (m/z 423.3) ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection (m/z 282.3) Q2->Q3 Detector Detector Q3->Detector Lipid_Extract Reconstituted Lipid Extract Lipid_Extract->LC_Column

References

The Pivotal Role of Sphingosyl PE (d18:1) as a Metabolic Hub in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 10, 2025 – In the intricate world of cellular communication, the sphingolipid Sphingosylphosphorylethanolamine (Sphingosyl PE) with a d18:1 sphingoid base emerges as a critical, yet often overlooked, metabolic intermediate. While not a primary signaling molecule in its own right, its strategic position as a precursor to potent bioactive lipids, namely sphingosine (B13886) and the extensively studied sphingosine-1-phosphate (S1P), places it at the heart of numerous signaling pathways governing cell fate, proliferation, and inflammation. This technical guide provides an in-depth exploration of the functional significance of Sphingosyl PE (d18:1), detailing its metabolic context and the profound downstream signaling cascades it initiates.

Introduction: The Unseen Conductor of Sphingolipid Signaling

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] While complex sphingolipids are integral structural components of cell membranes, their simpler metabolites have carved out crucial roles as signaling molecules. Sphingosyl PE (d18:1), a member of the N-acyl-phosphatidylethanolamine (NAPE) family, represents a key junction in sphingolipid metabolism. Its significance lies not in direct receptor binding or pathway activation, but in its enzymatic conversion to molecules that are central to cellular regulation. Understanding the metabolism of Sphingosyl PE (d18:1) is therefore paramount to comprehending the broader landscape of sphingolipid-mediated signaling.

The Metabolic Crossroads: Synthesis and Conversion of Sphingosyl PE (d18:1)

The cellular concentration and influence of Sphingosyl PE (d18:1) are tightly regulated by a series of enzymatic reactions. Its formation and subsequent breakdown are integral to the generation of downstream signaling molecules.

Biosynthesis

Sphingosyl PE (d18:1) is synthesized through the N-acylation of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by N-acyltransferases, which transfer an acyl group from a donor phospholipid to the primary amine of PE. Members of the phospholipase A/acyltransferase (PLA/AT) family have been identified as enzymes capable of this N-acyltransferase activity.

Conversion to Bioactive Lipids

The primary functional role of Sphingosyl PE (d18:1) is to serve as a precursor to other bioactive lipids. The most significant of these is sphingosine (d18:1), which is then rapidly phosphorylated to form sphingosine-1-phosphate (S1P). This conversion is a critical step in initiating a cascade of downstream signaling events. The enzyme responsible for the hydrolysis of NAPEs, including Sphingosyl PE (d18:1), to produce N-acylethanolamines (in this case, sphingosine) is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

cluster_metabolism Metabolism of Sphingosyl PE (d18:1) Phosphatidylethanolamine Phosphatidylethanolamine (PE) Sphingosyl_PE Sphingosyl PE (d18:1) Phosphatidylethanolamine->Sphingosyl_PE N-acyltransferase (e.g., PLA/AT) Sphingosine Sphingosine (d18:1) Sphingosyl_PE->Sphingosine NAPE-PLD S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2)

Metabolic pathway of Sphingosyl PE (d18:1).

Downstream Signaling: The Far-Reaching Influence of Sphingosine-1-Phosphate (S1P)

The conversion of Sphingosyl PE (d18:1) to sphingosine and subsequently to S1P unleashes a potent signaling molecule that acts both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, to elicit a wide array of cellular responses.

S1P Receptor Signaling

Activation of S1P receptors by S1P initiates signaling through various G proteins, leading to the modulation of downstream effector pathways. These pathways are crucial in regulating processes such as cell survival, proliferation, migration, and immune cell trafficking.

  • S1P1: Primarily couples to Gi to activate the PI3K-Akt pathway and Rac, promoting cell survival and migration.

  • S1P2 and S1P3: Couple to Gi, Gq, and G12/13, activating a broader range of effectors including phospholipase C (PLC) and Rho. These receptors can have opposing effects to S1P1, for instance, by inhibiting cell migration.

  • S1P4 and S1P5: Predominantly expressed in hematopoietic and nervous tissues, respectively, and are involved in immune cell function and neurogenesis.

cluster_S1P_signaling S1P Receptor Signaling Pathways cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P_ext Extracellular S1P S1PR1 S1P₁ S1P_ext->S1PR1 S1PR2 S1P₂ S1P_ext->S1PR2 S1PR3 S1P₃ S1P_ext->S1PR3 S1PR4 S1P₄ S1P_ext->S1PR4 S1PR5 S1P₅ S1P_ext->S1PR5 Gi Gᵢ S1PR1->Gi Immune_Trafficking Immune Cell Trafficking S1PR1->Immune_Trafficking S1PR2->Gi Gq G₀ S1PR2->Gq G1213 G₁₂/₁₃ S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K_Akt PI3K/Akt Gi->PI3K_Akt Rac Rac Gi->Rac PLC PLC Gq->PLC Rho Rho G1213->Rho Survival Survival PI3K_Akt->Survival Migration Migration Rac->Migration Proliferation Proliferation PLC->Proliferation Rho->Migration Inhibition

Overview of S1P receptor signaling pathways.
The Sphingolipid Rheostat: A Balance of Life and Death

The metabolic relationship between ceramide, sphingosine, and S1P is often referred to as the "sphingolipid rheostat." Ceramide, another sphingolipid, generally promotes apoptosis, while S1P promotes cell survival and proliferation.[2] The enzymatic activities that interconvert these molecules, including those that metabolize Sphingosyl PE (d18:1) to sphingosine, are therefore critical in determining the cell's fate. An increase in the flux through the pathway leading to S1P production can tip the balance towards survival, highlighting the importance of Sphingosyl PE (d18:1) metabolism in this critical cellular decision.

Quantitative Data and Experimental Protocols

While direct quantitative data for the signaling actions of Sphingosyl PE (d18:1) is scarce due to its role as an intermediate, the activity of the enzymes that metabolize it can be quantified. Furthermore, the downstream effects of its metabolic products are well-documented.

Table 1: Key Enzymes in Sphingosyl PE (d18:1) Metabolism and S1P Signaling

EnzymeFunctionSubstrateProduct
N-acyltransferase (e.g., PLA/AT)Synthesis of N-acyl-phosphatidylethanolaminesPhosphatidylethanolamineSphingosyl PE (d18:1)
NAPE-PLDHydrolysis of N-acyl-phosphatidylethanolaminesSphingosyl PE (d18:1)Sphingosine (d18:1)
Sphingosine Kinase (SphK1/2)Phosphorylation of sphingosineSphingosine (d18:1)Sphingosine-1-Phosphate (S1P)
Experimental Protocol: NAPE-PLD Activity Assay

The activity of NAPE-PLD, the enzyme that converts Sphingosyl PE (d18:1) to sphingosine, can be measured using a radioenzymatic assay.

Objective: To quantify the activity of NAPE-PLD in cell or tissue lysates.

Materials:

  • Cell or tissue homogenates

  • Radiolabeled N-[¹⁴C]-acyl PE substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Chloroform/methanol (2:1, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Incubate cell or tissue homogenates with the radiolabeled N-[¹⁴C]-acyl PE substrate in the assay buffer at 37°C.

  • Stop the reaction by adding a mixture of chloroform/methanol to extract the lipids.

  • Separate the lipid extract by TLC.

  • Identify and quantify the radiolabeled N-acylethanolamine product using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed over time.

cluster_workflow NAPE-PLD Activity Assay Workflow Start Start: Cell/Tissue Homogenate Incubation Incubate with Radiolabeled NAPE Substrate Start->Incubation Extraction Lipid Extraction (Chloroform/Methanol) Incubation->Extraction Separation TLC Separation Extraction->Separation Quantification Quantify Radiolabeled Product (Scintillation Counting) Separation->Quantification End End: Calculate Enzyme Activity Quantification->End

Workflow for NAPE-PLD activity assay.

Conclusion and Future Directions

Sphingosyl PE (d18:1) stands as a pivotal metabolic precursor in the complex network of sphingolipid signaling. While it may not be the final actor in signaling cascades, its controlled conversion into the potent signaling molecule S1P is a critical regulatory node. For researchers, scientists, and drug development professionals, understanding the enzymes that govern the metabolism of Sphingosyl PE (d18:1) offers promising therapeutic targets. Modulating the activity of N-acyltransferases or NAPE-PLD could provide a novel strategy to influence the cellular levels of S1P and thereby control the myriad of physiological and pathological processes it regulates, from inflammation and immunity to cancer progression. Future research should focus on further elucidating the specific regulatory mechanisms of these enzymes and their roles in various disease states.

References

Sphingosyl PE (d18:1): An In-Depth Technical Guide to In Vivo Metabolism and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosyl PE (d18:1), a member of the diverse family of sphingolipids, is increasingly recognized for its potential role in cellular signaling and membrane architecture. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and synthesis of Sphingosyl PE (d18:1). Drawing upon the broader knowledge of N-acyl-phosphatidylethanolamine (NAPE) and sphingolipid biochemistry, this document outlines the putative metabolic pathways, key enzymatic players, and potential signaling functions. Detailed experimental protocols for the analysis of sphingolipids, along with a compilation of relevant quantitative data, are presented to facilitate further research in this emerging area. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, drug development, and biomedical science who are investigating the multifaceted roles of sphingolipids in health and disease.

Introduction to Sphingosyl PE (d18:1)

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with sphingosine (B13886) (d18:1) being the most common in mammals[1][2]. These molecules are not only critical structural components of cellular membranes but also function as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[3][4][5][6].

Sphingosyl PE (d18:1), or D-erythro-sphingosyl phosphoethanolamine, is a specific sphingolipid derivative where a phosphoethanolamine head group is attached to the C1-hydroxyl of the sphingosine (d18:1) backbone[7]. While the broader class of N-acyl-phosphatidylethanolamines (NAPEs) has been studied as precursors for N-acylethanolamines (NAEs), including the endocannabinoid anandamide, the direct metabolism and specific functions of Sphingosyl PE (d18:1) are less well-characterized[8][9][10][11][12]. Understanding the in vivo synthesis and degradation of this molecule is crucial for elucidating its physiological and pathological significance.

Proposed In Vivo Synthesis and Metabolism of Sphingosyl PE (d18:1)

The precise in vivo metabolic pathways dedicated to Sphingosyl PE (d18:1) are not yet fully elucidated. However, based on the established biochemistry of sphingolipids and NAPEs, a putative pathway can be proposed.

De Novo Synthesis

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway[13][14][15][16]. This is followed by a series of enzymatic reactions leading to the formation of sphinganine, which is then acylated to dihydroceramide (B1258172) and subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism[1][15][16]. Ceramide can be broken down by ceramidases to yield sphingosine (d18:1)[1][17].

It is plausible that Sphingosyl PE (d18:1) is synthesized via the transfer of a phosphoethanolamine group to sphingosine. This could potentially occur through the action of a phosphatidyltransferase, utilizing a donor molecule such as phosphatidylethanolamine (B1630911) (PE).

Catabolism

The degradation of Sphingosyl PE (d18:1) likely involves the hydrolytic cleavage of the phosphodiester bond. An enzyme with phospholipase D (PLD) or phospholipase C (PLC) activity could catalyze this reaction. For instance, N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is known to hydrolyze NAPEs to generate N-acylethanolamines and phosphatidic acid[9][10][11][12]. A similar enzymatic activity could potentially act on Sphingosyl PE (d18:1) to release sphingosine and phosphoethanolamine. The released sphingosine can then be re-acylated to form ceramide (the salvage pathway) or phosphorylated to sphingosine-1-phosphate (S1P)[1][15].

Key Enzymes in Sphingolipid Metabolism

While enzymes specific to Sphingosyl PE (d18:1) are yet to be definitively identified, several key enzymes in the broader sphingolipid metabolic network are of high relevance.

Enzyme FamilyFunctionSubcellular Localization
Serine Palmitoyltransferase (SPT) Catalyzes the initial rate-limiting step of de novo sphingolipid synthesis.[13][14]Endoplasmic Reticulum[3]
Ceramide Synthases (CerS) A family of six enzymes that N-acylate the sphingoid base to form dihydroceramide or ceramide.[15]Endoplasmic Reticulum[3]
Dihydroceramide Desaturase (DEGS1) Introduces a double bond in dihydroceramide to form ceramide.[14]Endoplasmic Reticulum[3]
Ceramidases (CDases) Hydrolyze ceramide to produce sphingosine and a fatty acid.[15]Lysosomes, Mitochondria, ER
Sphingosine Kinases (SphK1/2) Phosphorylate sphingosine to generate the signaling molecule sphingosine-1-phosphate (S1P).[17]Cytosol, Plasma Membrane (SphK1), ER, Nucleus (SphK2)
N-acyl-phosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD) Hydrolyzes NAPEs to produce N-acylethanolamines.[9][10][11][12]Golgi, Early Endosomes, Nuclear Envelope[9]

Signaling Pathways

Given its structural similarity to other bioactive sphingolipids, Sphingosyl PE (d18:1) may participate in various signaling pathways. The balance between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes survival and proliferation[1][3][5]. The metabolism of Sphingosyl PE (d18:1) could influence this rheostat by altering the cellular pools of sphingosine.

Below are diagrams illustrating the established sphingolipid metabolic pathway and a proposed pathway for Sphingosyl PE (d18:1).

Sphingolipid_Metabolism Ser_PalCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser_PalCoA->KDS SPT Sphinganine Sphinganine (d18:0) KDS->Sphinganine KDHR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Sphingosine Sphingosine (d18:1) Cer->Sphingosine CDase Complex Complex Sphingolipids Cer->Complex Synthases Sphingosine->Cer CerS (Salvage) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 SphPE Sphingosyl PE (d18:1) Sphingosine->SphPE Putative Transferase S1P->Sphingosine SPPase Complex->Cer Hydrolases SphPE->Sphingosine Putative Hydrolase PE Phosphatidylethanolamine PE->SphPE

Figure 1: Overview of Sphingolipid Metabolism and the Proposed Position of Sphingosyl PE (d18:1).

Quantitative Data

Quantitative analysis of sphingolipids is crucial for understanding their roles in biological systems. While specific data for Sphingosyl PE (d18:1) is limited, the table below summarizes reported concentrations of related, well-studied sphingolipids in various biological samples. These values can serve as a reference for future studies.

SphingolipidBiological MatrixConcentration RangeReference
Sphingosine (d18:1)Human Plasma10 - 100 nM[18]
Sphingosine-1-Phosphate (S1P)Human Plasma200 - 1000 nM[18]
Ceramide (d18:1/16:0)Mouse Liver~50 pmol/mg tissue[19]
Sphingomyelin (d18:1/16:0)Human Plasma50 - 150 µM[20]

Note: Concentrations can vary significantly depending on the species, tissue, physiological state, and analytical method used.

Experimental Protocols

Accurate quantification of sphingolipids requires robust and validated analytical methods. The following protocols provide a general framework for the extraction and analysis of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard.[3][21]

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted for the extraction of sphingolipids from plasma samples.

Materials:

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Internal standards (e.g., C17-sphingosine, C17-S1P, d17-Ceramides)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To a glass tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard mixture.

  • Add 1 mL of methanol and vortex thoroughly.

  • Add 0.5 mL of chloroform and vortex again.

  • Add 0.4 mL of deionized water and vortex to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Methanol/Chloroform 1:1, v/v).

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol is designed for the extraction of sphingolipids from adherent cultured cells.

Materials:

  • Cultured cells in well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Internal standards

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol containing the internal standards to each well.

  • Scrape the cells and transfer the cell suspension to a glass tube.

  • Add 0.5 mL of chloroform and vortex vigorously.

  • Add 0.4 mL of water and vortex to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

Below is a diagram illustrating a general experimental workflow for sphingolipid analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization IS Addition of Internal Standards Homogenization->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

References

Sphingosyl PE (d18:1) as a Precursor for Other Sphingolipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. At the heart of sphingolipid metabolism lies a network of interconnected pathways responsible for the synthesis and degradation of various sphingolipid species. While the metabolism of well-known sphingolipids like ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P) has been extensively studied, the roles of less abundant species are still emerging. This technical guide focuses on Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)), a phosphosphingolipid, and explores its potential role as a precursor for other sphingolipids.

This document provides a comprehensive overview of the hypothesized metabolic pathways involving Sphingosyl PE (d18:1), detailed experimental protocols for its study, and quantitative data where available, to serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.

Hypothesized Metabolic Pathways of Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is structurally characterized by a sphingosine (d18:1) backbone linked to a phosphoethanolamine headgroup at the C1-hydroxyl position. Its N-acylated counterpart, ceramide phosphoethanolamine (CPE), is known to be synthesized from ceramide and phosphatidylethanolamine (B1630911) (PE).[1][2][3] Based on this, we can hypothesize the metabolic pathways for Sphingosyl PE (d18:1).

Biosynthesis of Sphingosyl PE (d18:1)

The synthesis of Sphingosyl PE (d18:1) is proposed to occur via the transfer of a phosphoethanolamine group from a donor molecule to sphingosine. A plausible donor is phosphatidylethanolamine (PE), a common glycerophospholipid in cellular membranes. This reaction would be catalyzed by a putative "sphingosine phosphoethanolamine synthase." While specific enzymes that directly utilize sphingosine for this purpose have not been definitively identified in mammals, the existence of ceramide phosphoethanolamine synthases (CPES), such as SMS2 and SMSr, which use ceramide as a substrate, provides a strong basis for this hypothesis.[1][2][3]

Sphingosyl_PE_Biosynthesis cluster_synthesis Hypothesized Biosynthesis Sphingosine Sphingosine Enzyme_Synthase Sphingosine Phosphoethanolamine Synthase (putative) Sphingosine->Enzyme_Synthase PE Phosphatidylethanolamine (PE) PE->Enzyme_Synthase Sphingosyl_PE Sphingosyl PE (d18:1) Enzyme_Synthase->Sphingosyl_PE DAG Diacylglycerol (DAG) Enzyme_Synthase->DAG

Figure 1: Hypothesized biosynthesis of Sphingosyl PE (d18:1).
Conversion of Sphingosyl PE (d18:1) to Other Sphingolipids

The potential for Sphingosyl PE (d18:1) to act as a precursor for other sphingolipids hinges on its ability to be metabolized back into the central sphingolipid pathway. The most direct route would be the hydrolysis of the phosphoethanolamine headgroup to yield sphingosine.

A putative "sphingosyl PE phosphodiesterase" could catalyze the hydrolysis of Sphingosyl PE (d18:1) to release sphingosine and phosphoethanolamine. The liberated sphingosine could then enter the well-established sphingolipid metabolic network.

Sphingosyl_PE_Hydrolysis cluster_hydrolysis Hypothesized Hydrolysis Sphingosyl_PE Sphingosyl PE (d18:1) Enzyme_Hydrolysis Sphingosyl PE Phosphodiesterase (putative) Sphingosyl_PE->Enzyme_Hydrolysis Sphingosine Sphingosine Enzyme_Hydrolysis->Sphingosine Phosphoethanolamine Phosphoethanolamine Enzyme_Hydrolysis->Phosphoethanolamine

Figure 2: Hypothesized hydrolysis of Sphingosyl PE (d18:1) to sphingosine.

Once sphingosine is generated from Sphingosyl PE (d18:1), it can be utilized in the salvage pathway to be re-acylated by ceramide synthases (CerS) to form ceramide. Ceramide is a central hub in sphingolipid metabolism and can be further converted to a wide array of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids. Alternatively, sphingosine can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[4]

Salvage_Pathway_Integration cluster_salvage Integration into the Sphingolipid Salvage Pathway Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine Sphingosine Sphingosyl_PE->Sphingosine Hydrolysis Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthases (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK) Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Degradation Irreversible Degradation S1P->Degradation S1P Lyase

Figure 3: Integration of Sphingosyl PE (d18:1) into the central sphingolipid metabolic pathway.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the cellular concentrations of Sphingosyl PE (d18:1) and the kinetic parameters of the enzymes involved in its metabolism. The tables below are structured to incorporate such data as it becomes available through future research.

Table 1: Cellular Concentrations of Sphingosyl PE (d18:1) and Related Metabolites

MetaboliteCell/Tissue TypeConcentration (pmol/mg protein or similar unit)Reference
Sphingosyl PE (d18:1)-Data not available-
Sphingosine (d18:1)VariousVariable[5]
Ceramide (d18:1)VariousVariable[5]
S1P (d18:1)VariousVariable[5]

Table 2: Kinetic Parameters of Enzymes Potentially Involved in Sphingosyl PE (d18:1) Metabolism

EnzymeSubstrate(s)Km (µM)Vmax (nmol/min/mg)Reference
Sphingosine Phosphoethanolamine Synthase (putative)Sphingosine, PEData not availableData not available-
Sphingosyl PE Phosphodiesterase (putative)Sphingosyl PE (d18:1)Data not availableData not available-
Ceramide Synthases (CerS)Sphingosine, Fatty Acyl-CoAVaries by isoform and substrateVaries[5]
Sphingosine Kinases (SphK)Sphingosine, ATPVaries by isoformVaries[6]

Experimental Protocols

To facilitate the investigation of Sphingosyl PE (d18:1) metabolism, this section provides detailed methodologies for key experiments.

Lipid Extraction for Sphingolipid Analysis

This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of a broad range of sphingolipids.

Materials:

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Internal standards (e.g., C17-sphingosine, C17-Sphingosyl PE, if available)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

Procedure:

  • To a cell pellet or tissue homogenate in a glass tube, add an appropriate amount of internal standard.

  • Add 2 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Lipid_Extraction_Workflow cluster_extraction Lipid Extraction Workflow Sample Cell Pellet / Tissue Homogenate + Internal Standards Add_Solvents Add Chloroform:Methanol (1:2) Sample->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Collect_Phase Collect Lower Organic Phase Centrifuge->Collect_Phase Dry Dry under Nitrogen Collect_Phase->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 4: General workflow for sphingolipid extraction.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[5][7]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and instrument used.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM transitions for Sphingosyl PE (d18:1) and other sphingolipids need to be determined by direct infusion of standards. For Sphingosyl PE (d18:1), the precursor ion would be [M+H]+, and a characteristic product ion would be monitored (e.g., the sphingosine backbone fragment).

Quantification: Quantification is achieved by creating a calibration curve using known concentrations of authentic standards and a fixed concentration of the corresponding internal standard.

In Vitro Enzyme Assay for Sphingosyl PE (d18:1) Hydrolysis

This protocol describes a general approach to measure the activity of a putative Sphingosyl PE phosphodiesterase.

Materials:

  • Sphingosyl PE (d18:1) substrate.

  • Cell or tissue homogenate (as the enzyme source).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors).

  • Lipid extraction reagents (see Protocol 3.1).

  • LC-MS/MS system for product quantification.

Procedure:

  • Prepare the enzyme source by homogenizing cells or tissues in a suitable buffer and, if necessary, isolating subcellular fractions (e.g., microsomes).

  • In a microcentrifuge tube, combine the enzyme preparation, assay buffer, and Sphingosyl PE (d18:1) substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the lipid extraction solvent mixture (e.g., chloroform:methanol).

  • Add an internal standard for sphingosine.

  • Perform lipid extraction as described in Protocol 3.1.

  • Quantify the amount of sphingosine produced using LC-MS/MS.

  • Enzyme activity can be calculated as the amount of product formed per unit time per amount of protein.

Enzyme_Assay_Workflow cluster_assay In Vitro Enzyme Assay Workflow Prepare_Enzyme Prepare Enzyme Source (Cell/Tissue Homogenate) Mix_Components Combine Enzyme, Buffer, and Sphingosyl PE Substrate Prepare_Enzyme->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Stop_Reaction Stop Reaction with Extraction Solvents Incubate->Stop_Reaction Add_IS Add Sphingosine Internal Standard Stop_Reaction->Add_IS Extract_Lipids Lipid Extraction Add_IS->Extract_Lipids Quantify_Product Quantify Sphingosine by LC-MS/MS Extract_Lipids->Quantify_Product Calculate_Activity Calculate Enzyme Activity Quantify_Product->Calculate_Activity

References

The Enigmatic Sphinx of the Cellular Membrane: A Technical Guide to the Discovery and History of Phosphosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic world of cellular biology, lipids were long relegated to the role of simple structural components. However, a class of lipids, the enigmatic phosphosphingolipids, has emerged from this simplistic view to reveal a profound influence on cellular signaling, recognition, and fate. Named after the mythical sphinx by their discoverer, Johann L.W. Thudichum, due to their mysterious nature, these molecules have captivated scientists for over a century.[1][2] This technical guide provides an in-depth exploration of the discovery and history of phosphosphingolipids, detailing the seminal experimental protocols that led to their identification, summarizing key quantitative data, and visualizing the complex signaling pathways they orchestrate.

A Historical Odyssey: The Unraveling of the Sphinx

The journey into the world of phosphosphingolipids began in the late 19th century with the pioneering work of German biochemist Johann Ludwig Wilhelm Thudichum. While meticulously dissecting the chemical composition of the brain in the 1870s and 1880s, he isolated a novel class of lipids that were distinct from the more familiar glycerolipids.[2] In his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain," Thudichum introduced the term "sphingosin" for the backbone of these lipids, a name that would give rise to the entire class of sphingolipids.[2]

It was Thudichum who first isolated the most prominent phosphosphingolipid, sphingomyelin (B164518), from brain tissue.[2] However, the complete elucidation of its structure as N-acyl-sphingosine-1-phosphorylcholine would not occur until 1927.[3] For decades, sphingomyelin was considered a relatively inert structural component of animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons.[3]

The next significant leap in our understanding came in 1958 when Herbert E. Carter and his team discovered a more complex group of phosphorylated glycolipids in soybean extracts.[4] Initially termed "phytoglycolipids," these molecules were found to consist of a ceramide linked to a phosphoinositol group, which could be further attached to a complex oligosaccharide. This discovery expanded the known diversity of phosphosphingolipids beyond the animal kingdom and hinted at their broader biological significance.

The latter half of the 20th century witnessed a paradigm shift in the perception of phosphosphingolipids. Beginning in the mid-1980s, researchers began to uncover their roles as critical signaling molecules.[1] The hydrolysis of sphingomyelin to ceramide was identified as a key step in initiating cellular responses to a variety of stimuli, including stress and cytokines, and was strongly implicated in the regulation of apoptosis.[5][6][7] Concurrently, the discovery of sphingosine-1-phosphate (S1P) and its receptors revealed another layer of complexity, with S1P often acting in opposition to ceramide to promote cell survival and proliferation.[1][8] This dynamic interplay between ceramide and S1P, often referred to as the "sphingolipid rheostat," remains a central theme in sphingolipid research today.[1]

Key Milestones in Phosphosphingolipid Discovery

YearDiscoveryKey Scientist(s)Significance
1870s-1880s Initial discovery of "sphingosin" and isolation of sphingomyelin from brain tissue.Johann L.W. ThudichumLaid the foundation for the entire field of sphingolipid biochemistry.
1927 Elucidation of the chemical structure of sphingomyelin.P. A. Levene and othersProvided the first complete chemical description of a phosphosphingolipid.
1958 Discovery of "phytoglycolipids" (inositol phosphorylceramides) in plants.Herbert E. CarterDemonstrated the existence of complex phosphosphingolipids beyond sphingomyelin and in organisms other than animals.
Mid-1980s Emergence of ceramide as a second messenger in signal transduction.Yusuf A. Hannun, Lina M. Obeid, and othersTransformed the understanding of phosphosphingolipids from structural molecules to key signaling mediators.
Late 1990s Identification of sphingosine-1-phosphate (S1P) as a critical signaling molecule and discovery of its receptors.Sarah Spiegel and othersUnveiled a new branch of sphingolipid signaling with profound implications for cell survival, proliferation, and trafficking.

Experimental Protocols: Isolating the Enigma

The pioneering discoveries in phosphosphingolipid research were underpinned by meticulous and often laborious experimental techniques. The following sections detail the core methodologies used in the mid-20th century for the isolation and characterization of these lipids.

Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)

This method, originally described by Folch, Lees, and Sloane Stanley in 1957, became a cornerstone for lipid research and was widely adopted for the extraction of lipids from various tissues, including the brain, where sphingomyelin is abundant.[3][9][10][11]

Materials:

Procedure:

  • Homogenization: Homogenize fresh or frozen brain tissue (1 gram) in 20 volumes (20 mL) of a chloroform:methanol (2:1, v/v) mixture. This creates a single-phase solvent system that effectively extracts both polar and nonpolar lipids.[12]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker to ensure thorough extraction.

  • Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the extract. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[12]

  • Collection of Lipid Phase: The lower, chloroform-rich phase contains the total lipid extract, including phosphosphingolipids. The upper, aqueous methanol phase contains non-lipid contaminants and highly polar lipids like gangliosides. Carefully remove the upper phase.

  • Washing: To remove any remaining non-lipid contaminants, wash the interface with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, centrifuge, and remove the upper wash.

  • Drying: Evaporate the solvent from the lower chloroform phase under vacuum using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.[12]

Protocol 2: Separation of Phosphosphingolipids by Thin-Layer Chromatography (TLC)

Following total lipid extraction, thin-layer chromatography was the primary method for separating different lipid classes. The protocol by Skipski, Peterson, and Barclay published in 1963 provides a detailed procedure for the quantitative analysis of phospholipids (B1166683).[13][14]

Materials:

  • Total lipid extract

  • Silica (B1680970) gel G TLC plates (e.g., 20 x 20 cm)

  • Developing solvent: Chloroform:methanol:acetic acid:water (25:15:4:2, by volume)[13]

  • TLC developing tank

  • Iodine vapor chamber for visualization

  • Scraping tool (e.g., razor blade)

  • Reagents for phosphorus assay (e.g., Bartlett's method)

Procedure:

  • Plate Activation: Activate the silica gel TLC plates by heating them in an oven at 110°C for 1 hour prior to use.[13]

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Using a microsyringe, carefully spot the lipid extract onto the TLC plate, about 2 cm from the bottom edge. Also, spot known phospholipid standards for comparison.

  • Chromatogram Development: Place the spotted TLC plate in a developing tank containing the developing solvent. The tank should be lined with filter paper saturated with the solvent to maintain a saturated atmosphere. Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.[13]

  • Visualization: Remove the plate from the tank and allow it to air dry. Place the dried plate in a chamber containing iodine vapor. The lipids will appear as yellow-brown spots.[13]

  • Identification and Quantification: Circle the spots corresponding to different phospholipids based on their migration distance (Rf value) compared to the standards. Sphingomyelin will be one of these separated spots. For quantitative analysis, carefully scrape the silica gel containing each identified spot into a separate tube.

  • Phosphorus Assay: Determine the amount of phosphorus in each scraped spot using a colorimetric method, such as the Bartlett assay. The amount of phosphorus is directly proportional to the amount of phospholipid present.

Quantitative Data: Phosphosphingolipid Composition in Tissues

Early quantitative studies provided the first insights into the distribution of phosphosphingolipids in different tissues. The data, often obtained through laborious separation and phosphorus content analysis, laid the groundwork for understanding their physiological roles.

TissueSpeciesSphingomyelin (% of Total Phospholipids)Reference
Human Brain (White Matter)Human20-25%[15] (Implied from fatty acid composition studies)
Human Brain (Gray Matter)Human5-10%[15] (Implied from fatty acid composition studies)
Mouse BrainMouse~15%[16] (Calculated from pmol/µg protein)
Mouse KidneyMouse~12%[16] (Calculated from pmol/µg protein)
Mouse LiverMouse~6%[16] (Calculated from pmol/µg protein)
3T3-L1 CellsMouse~16%[16] (Calculated from pmol/µg protein)
Rat Aortic Smooth Muscle CellsRat~17%[16] (Calculated from pmol/µg protein)
HT-29 CellsHuman~16%[16] (Calculated from pmol/µg protein)

Note: The percentages are approximations derived from various sources and methodologies and are intended for comparative purposes.

Signaling Pathways: The Dynamic Roles of Phosphosphingolipids

The discovery that phosphosphingolipids are not merely structural components but are central to cellular signaling has revolutionized our understanding of cell biology. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most critical signaling pathways involving these molecules.

The Sphingomyelin-Ceramide Apoptosis Pathway

The hydrolysis of sphingomyelin by sphingomyelinases to generate ceramide is a key initiating event in the apoptotic cascade in response to various cellular stresses and signaling molecules like tumor necrosis factor-alpha (TNF-α).

Sphingomyelin_Ceramide_Pathway Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (nSMase/aSMase) Stress->SMase activates TNFa TNF-α TNFR TNFR1 TNFa->TNFR binds TNFR->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Downstream Downstream Effectors Ceramide->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis induces

Sphingomyelin-Ceramide Apoptosis Pathway
The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that, upon binding to its G protein-coupled receptors (S1PRs), activates downstream pathways that typically promote cell survival, proliferation, and migration, often opposing the effects of ceramide.[8][17]

S1P_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramidase Ceramidase->Ceramide hydrolyzes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine phosphorylates S1PR S1P Receptors (S1PR1-5) S1P->S1PR binds & activates G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein activates Downstream_S1P Downstream Effectors (e.g., Ras-ERK, PI3K-Akt, PLC, Rho) G_protein->Downstream_S1P activates Cell_Response Cellular Responses (Survival, Proliferation, Migration) Downstream_S1P->Cell_Response promotes

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Conclusion

From their enigmatic beginnings in the studies of J.L.W. Thudichum to their current status as central players in cellular signaling, the journey of understanding phosphosphingolipids has been a testament to the persistent curiosity of scientific inquiry. The historical experimental protocols, while seemingly rudimentary by modern standards, were instrumental in laying the foundation for this vibrant field of research. The quantitative data they generated provided the first glimpses into the differential distribution and potential importance of these lipids in various tissues. Today, the intricate signaling pathways orchestrated by phosphosphingolipids, such as the delicate balance between ceramide-induced apoptosis and S1P-mediated survival, offer a wealth of opportunities for therapeutic intervention in a myriad of diseases, from cancer to neurodegenerative disorders. As research continues to unravel the complexities of the sphingolipidome, the legacy of the "sphinx" of the cell membrane will undoubtedly continue to inspire new discoveries and innovations in the years to come.

References

Sphingosylphosphorylethanolamine (d18:1): A Technical Guide to its Natural Sources, Abundance, and Putative Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE) with a d18:1 sphingoid base is a member of the diverse class of sphingolipids. These molecules are not only integral structural components of cellular membranes but also function as critical signaling molecules in a myriad of cellular processes. While extensive research has focused on other sphingolipids such as ceramides, sphingomyelin (B164518), and sphingosine-1-phosphate (S1P), Sphingosyl PE (d18:1) remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and abundance of Sphingosyl PE (d18:1), details relevant experimental protocols for its study, and explores its putative roles in cellular signaling pathways based on our understanding of related sphingolipids.

Natural Sources and Abundance of Sphingosyl PE (d18:1)

Direct quantitative data on the abundance of Sphingosylphosphorylethanolamine (d18:1) in various biological systems is scarce in current scientific literature. However, insights into its likely distribution and concentration can be inferred from studies on its N-acylated counterpart, ceramide phosphoethanolamine (CPE), and the general distribution of other sphingolipids.

CPE is the major sphingolipid in many invertebrates and some bacterial species, whereas it is present in only trace amounts in mammalian cells. This suggests that Sphingosyl PE (d18:1), as the precursor or a related metabolite, may follow a similar distribution pattern, being more abundant in invertebrates and certain microorganisms than in vertebrates. In mammals, sphingolipids are particularly enriched in the central nervous system.

Table 1: Abundance of Ceramide Phosphoethanolamine (CPE) in Various Organisms

Organism/TissueLipid ClassAbundanceReference
Drosophila melanogaster (fly)Ceramide Phosphoethanolamine (CPE)Major sphingolipid[1]
Invertebrates (general)Ceramide Phosphoethanolamine (CPE)Major sphingolipid[2][3]
Bacteroidetes (bacteria)Ceramide Phosphoethanolamine (CPE)Present in cell membranes[2][3]
Mammalian CellsCeramide Phosphoethanolamine (CPE)Trace amounts[2][3]

Table 2: Representative Concentrations of Other Sphingolipids in Mammalian Tissues and Fluids

To provide a context for the potential concentrations of Sphingosyl PE (d18:1), the following table summarizes the abundance of more well-studied sphingolipids in various mammalian samples. It is plausible that the concentration of Sphingosyl PE (d18:1) in mammalian tissues is significantly lower than these values.

SphingolipidTissue/FluidConcentrationReference
Sphingosine-1-Phosphate (d18:1)Human Plasma~0.75 nmol/mL[4]
Sphingosine-1-Phosphate (d18:1)Human Serum~1.04 nmol/mL[4]
Ceramide (d18:1/18:0)Mouse Cerebrum~0.5 nmol/mg protein[5]
Ceramide (d18:1/24:1)Mouse Sciatic Nerve~1.5 nmol/mg protein[5]
Sphingomyelin (d18:1/18:0)Mouse Cerebrum~12 nmol/mg protein[5]
Sphingomyelin (d18:1/24:1)Mouse Sciatic Nerve~25 nmol/mg protein[5]

Experimental Protocols

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of sphingolipids from tissues and cells.

  • Materials:

  • Protocol:

    • Homogenize the tissue sample in ice-cold PBS.

    • Add a known amount of the internal standard mixture to the homogenate.

    • Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) and vortex thoroughly.

    • Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is employed to separate the different sphingolipid species. A reversed-phase C18 column is suitable for separating sphingolipids based on their acyl chain length and saturation.

  • Instrumentation:

    • HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids. The exact gradient profile needs to be optimized for the specific separation of Sphingosyl PE (d18:1).

Mass Spectrometric Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the sensitive and specific detection and quantification of the target analyte.

  • Instrumentation:

    • A triple quadrupole or QTRAP mass spectrometer equipped with an ESI source.

  • Analysis Mode:

    • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Sphingosyl PE (d18:1) and a characteristic product ion generated upon fragmentation.

    • Precursor Ion for Sphingosyl PE (d18:1): The [M+H]⁺ ion would be m/z 423.3.

    • Product Ion: A characteristic fragment would be the sphingoid base fragment at m/z 264.3.

  • Quantification:

    • The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is generated using synthetic Sphingosyl PE (d18:1) standards of known concentrations to determine the absolute amount in the sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Internal_Standard Addition of Internal Standard Tissue_Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction (Bligh & Dyer) Internal_Standard->Lipid_Extraction HPLC HPLC Separation (C18 Column) Lipid_Extraction->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for Sphingosyl PE (d18:1) quantification.

Metabolic and Signaling Pathways

De Novo Biosynthesis of Sphingosine (B13886) (d18:1)

The d18:1 sphingoid base, sphingosine, is synthesized through the de novo sphingolipid biosynthetic pathway, which primarily occurs in the endoplasmic reticulum.

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme condenses serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

  • 3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

  • Ceramide Synthase: Dihydrosphingosine is acylated by a ceramide synthase to form dihydroceramide (B1258172).

  • Dihydroceramide Desaturase: A double bond is introduced into the sphingoid backbone of dihydroceramide to form ceramide, which contains the sphingosine (d18:1) base.

  • Ceramidase: Ceramide can be hydrolyzed by a ceramidase to release free sphingosine (d18:1).

The formation of Sphingosyl PE (d18:1) would then involve the transfer of a phosphoethanolamine headgroup to the C1-hydroxyl of sphingosine. This reaction is likely catalyzed by a sphingosine kinase with specificity for an ethanolamine (B43304) donor, or through the action of a sphingomyelin synthase-related enzyme that utilizes phosphatidylethanolamine (B1630911) as the headgroup donor.

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide (d18:1) Dihydroceramide->Ceramide Desaturase Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Putative Kinase/Synthase

Caption: De novo biosynthesis pathway leading to Sphingosine (d18:1) and putative formation of Sphingosyl PE (d18:1).
Putative Signaling Role: Analogy to Sphingosine-1-Phosphate (S1P)

Given the structural similarity to the well-characterized signaling molecule Sphingosine-1-Phosphate (S1P), it is hypothesized that Sphingosyl PE (d18:1) may also possess signaling functions. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1P₁₋₅), which are expressed in various cell types and mediate a wide range of biological responses.

  • S1P Receptors: These receptors couple to different G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to activate downstream signaling cascades.

  • Downstream Effectors: Activation of S1P receptors can lead to the modulation of key signaling pathways, including:

    • Ras/ERK pathway: Regulating cell proliferation and survival.

    • PI3K/Akt pathway: Promoting cell survival and growth.

    • PLC pathway: Leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

    • Rho pathway: Influencing cell shape, migration, and adhesion.

It is plausible that Sphingosyl PE (d18:1) could act as a ligand for S1P receptors, potentially as an agonist or antagonist, or it may have its own distinct receptors. The difference in the headgroup (phosphoethanolamine vs. phosphate) could confer receptor selectivity and lead to unique downstream signaling outcomes. Further research is required to elucidate the specific signaling roles of Sphingosyl PE (d18:1).

S1P_Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses S1P S1P (or Sphingosyl PE?) S1PR S1P Receptor S1P->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho Proliferation Proliferation Ras_ERK->Proliferation Survival Survival PI3K_Akt->Survival Differentiation Differentiation PLC->Differentiation Migration Migration Rho->Migration

Caption: The S1P signaling pathway, a potential model for Sphingosyl PE (d18:1) action.

Conclusion

Sphingosylphosphorylethanolamine (d18:1) is a structurally intriguing sphingolipid with the potential for significant biological roles. While direct evidence for its natural abundance and specific signaling functions is currently limited, the information available for the related compound, ceramide phosphoethanolamine, suggests that Sphingosyl PE (d18:1) may be more prevalent in invertebrates and microorganisms than in mammals. The established analytical methodologies for sphingolipidomics provide a clear path forward for its quantification in various biological samples. Furthermore, the well-understood signaling paradigm of sphingosine-1-phosphate offers a valuable framework for investigating the putative signaling functions of Sphingosyl PE (d18:1). Future research focused on targeted quantitative analysis and receptor-binding studies will be crucial to fully elucidate the importance of this understudied sphingolipid in health and disease, potentially opening new avenues for therapeutic intervention.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a member of the diverse class of sphingolipids. These molecules are not only integral structural components of cellular membranes but also play crucial roles as signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of the chemical properties and stability of Sphingosyl PE (d18:1), offering valuable insights for researchers and professionals involved in drug development and cellular biology.

Chemical Properties

Sphingosyl PE (d18:1) is characterized by a sphingosine (B13886) backbone with an 18-carbon chain and one double bond (d18:1), to which a phosphoethanolamine headgroup is attached at the C1 position.

PropertyValueSource
Molecular Formula C₂₀H₄₃N₂O₅P
Molecular Weight 422.54 g/mol
Physical Form Powder
Storage Temperature -20°C
Purity (by TLC) >99%
Solubility Soluble in organic solvents such as DMSO and ethanol. Formulation in aqueous solutions may require specific methods, such as the use of detergents or carrier proteins.[1]

Stability Profile

The stability of Sphingosyl PE (d18:1) is a critical factor for its handling, storage, and application in experimental and pharmaceutical contexts. While specific quantitative stability data for Sphingosyl PE (d18:1) under various conditions is not extensively published, general knowledge of lipid stability and forced degradation studies on related compounds can provide valuable guidance.[2][3][4]

pH Stability: The phosphoethanolamine headgroup contains both a phosphate (B84403) and an amine group, making its charge dependent on the pH of the surrounding environment. At physiological pH, the molecule is zwitterionic. Extreme pH conditions, both acidic and basic, can lead to the hydrolysis of the phosphodiester bond, liberating the phosphoethanolamine headgroup and the sphingosine backbone. The rate of hydrolysis is expected to increase at both low and high pH values.

Thermal Stability: Exposure to high temperatures can accelerate the degradation of Sphingosyl PE (d18:1). Thermal stress can lead to the breakdown of the molecule, potentially through oxidation of the unsaturated acyl chain and hydrolysis of the phosphate linkage. For long-term storage, it is recommended to keep the compound at -20°C in a dry, inert atmosphere.

Oxidative Stability: The double bond in the d18:1 sphingosine backbone is susceptible to oxidation. Exposure to air and light can lead to the formation of lipid hydroperoxides and other oxidation products, which can alter the biological activity of the molecule. It is advisable to handle the compound under an inert gas and protect it from light.

Enzymatic Stability: Sphingosyl PE (d18:1) can be a substrate for various lipid-metabolizing enzymes within a biological system. Phospholipases, particularly those with activity towards sphingolipids, may hydrolyze the phosphoethanolamine headgroup. For instance, phospholipase D (PLD) has been shown to hydrolyze phosphatidylethanolamine (B1630911), a structurally similar glycerophospholipid, and sphingomyelinases are known to hydrolyze the phosphocholine (B91661) headgroup from sphingomyelin.[5][6][7] The specific enzymes that metabolize Sphingosyl PE (d18:1) in vivo are an area of ongoing research.

Experimental Protocols

Synthesis of Sphingosyl PE (d18:1)

General Steps:

  • Protection of the amino group: The amino group of D-erythro-sphingosine (d18:1) is first protected to prevent side reactions.

  • Phosphorylation: The protected sphingosine is then reacted with a phosphorylating agent, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, to introduce the phosphate group at the C1 position. This is followed by the addition of ethanolamine (B43304) to form the phosphoethanolamine headgroup.

  • Deprotection: The protecting group on the amino group is removed to yield the final product, Sphingosyl PE (d18:1).

Purification

Purification of the synthesized Sphingosyl PE (d18:1) is typically achieved using column chromatography on silica (B1680970) gel.[9][10][11][12] A gradient of solvents with increasing polarity, such as a chloroform/methanol mixture, is used to elute the desired product from the column, separating it from unreacted starting materials and byproducts. The purity of the fractions can be monitored by thin-layer chromatography (TLC).

Analytical Methods

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the characterization and quantification of Sphingosyl PE (d18:1). Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used. In positive ion mode, the molecule can be detected as its protonated form [M+H]⁺. Fragmentation analysis can provide structural information, confirming the presence of the sphingosine backbone and the phosphoethanolamine headgroup.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to confirm the structure of Sphingosyl PE (d18:1). ¹H and ¹³C NMR can provide information about the carbon skeleton and the stereochemistry of the molecule, while ³¹P NMR is useful for characterizing the phosphate group.

Signaling Pathways and Biological Role

The biological functions of many sphingolipids are well-established, with molecules like ceramide and sphingosine-1-phosphate (S1P) acting as key signaling molecules in processes such as apoptosis, cell proliferation, and inflammation.[14][15] The direct signaling role of Sphingosyl PE (d18:1) is less characterized. However, its structural similarity to other bioactive sphingolipids suggests potential involvement in cellular signaling.

It is plausible that Sphingosyl PE (d18:1) could interact with specific receptors or binding proteins, thereby initiating downstream signaling cascades. Identifying these interacting partners is crucial to elucidating its biological function. Techniques such as affinity chromatography with a tagged version of Sphingosyl PE (d18:1) or photoaffinity labeling could be employed to identify its binding proteins.[16][17][18][19]

The metabolic conversion of Sphingosyl PE (d18:1) could also lead to the generation of other bioactive lipids. For instance, hydrolysis by a phospholipase D-type enzyme would yield phosphatidic acid and sphingosine, both of which have known signaling roles.

Below are diagrams illustrating the general sphingolipid metabolic pathway and a hypothetical signaling cascade for Sphingosyl PE (d18:1).

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Sphingolipid Metabolism cluster_2 Potential Sphingosyl PE (d18:1) Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-keto-Dihydrosphingosine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK Sphingosine_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosine_PE Enzymatic Phosphorylation S1P->Sphingosine SPP Sphingosine_PE->Sphingosine Phospholipase?

Caption: General overview of sphingolipid metabolism, highlighting the central role of ceramide and the potential pathway for Sphingosyl PE (d18:1) synthesis.

Sphingosyl_PE_Signaling Sphingosyl_PE Sphingosyl PE (d18:1) Receptor Putative Receptor (e.g., GPCR) Sphingosyl_PE->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A hypothetical signaling pathway for Sphingosyl PE (d18:1) initiated by binding to a putative cell surface receptor.

Conclusion

Sphingosyl PE (d18:1) is a fascinating sphingolipid with the potential for significant biological activity. A thorough understanding of its chemical properties and stability is paramount for its use in research and development. While more specific data on its stability and direct signaling roles are needed, this guide provides a solid foundation based on current knowledge of sphingolipid chemistry and biology. Future investigations into the specific enzymatic pathways, protein interactions, and cellular effects of Sphingosyl PE (d18:1) will undoubtedly shed more light on its importance in cellular function and its potential as a therapeutic target.

References

An In-depth Technical Guide to Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosyl PE (d18:1), with the CAS number 90850-31-0, is a phosphosphingolipid of significant interest in the field of lipidomics and drug development. Structurally, it is D-erythro-sphingosylphosphoethanolamine, comprised of a C18 sphingosine (B13886) backbone linked to a phosphoethanolamine headgroup.[1][2] While its direct biological functions are still under active investigation, its position within the complex network of sphingolipid metabolism suggests potential roles in cellular signaling, membrane structure, and as a precursor to other bioactive lipids. This guide provides a comprehensive overview of the current knowledge on Sphingosyl PE (d18:1), including its physicochemical properties, a hypothetical metabolic and signaling context, detailed experimental protocols for its analysis, and a framework for quantitative data presentation.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Sphingosyl PE (d18:1) is a member of the phosphosphingolipid subclass, which are characterized by a phosphate (B84403) group at the C-1 position of the sphingoid base. While much attention has been focused on sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), the roles of other phosphosphingolipids like Sphingosyl PE (d18:1) are less understood. This document aims to consolidate the available technical information and provide a framework for future research into this intriguing molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of Sphingosyl PE (d18:1) is fundamental for its study. These properties are summarized in the table below.

PropertyValueReference
CAS Number 90850-31-0[1]
Molecular Formula C20H43N2O5P[1]
Molecular Weight 422.54 g/mol [1]
IUPAC Name [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-azaniumylethyl phosphate
Synonyms D-erythro-sphingosyl phosphoethanolamine, Sphingosine PE (d18:1)[1]
Lipid Class Phosphosphingolipid
Appearance Powder[1]
Storage Temperature -20°C[1]

Hypothetical Metabolic and Signaling Context

While the precise metabolic pathways and signaling roles of Sphingosyl PE (d18:1) have not been fully elucidated, its structural similarity to other well-characterized sphingolipids allows for the formulation of a hypothetical framework.

Metabolic Pathway

Sphingosyl PE (d18:1) is likely synthesized from sphingosine (d18:1), a central hub in sphingolipid metabolism. The addition of a phosphoethanolamine headgroup could be catalyzed by a yet-to-be-identified ethanolamine-phosphate transferase. Conversely, it may be degraded by phospholipases to yield sphingosine and phosphoethanolamine. Sphingosine itself is a key intermediate that can be phosphorylated to the potent signaling molecule S1P.

Metabolic Pathway of Sphingosyl PE (d18:1) Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase SphingosylPE Sphingosyl PE (d18:1) Sphingosine->SphingosylPE Ethanolamine-Phosphate Transferase (Hypothetical) Degradation Degradation Products S1P->Degradation S1P Lyase SphingosylPE->Sphingosine Phospholipase (Hypothetical) Potential Signaling Roles of Sphingosyl PE (d18:1) cluster_membrane Cell Membrane SphingosylPE Sphingosyl PE (d18:1) Receptor Unknown Receptor SphingosylPE->Receptor Binding Enzyme Membrane-Bound Enzyme SphingosylPE->Enzyme Modulation Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) Receptor->Downstream Activation Enzyme->Downstream Signal Transduction Lipid Extraction Workflow Start Biological Sample (Cells or Tissue) Homogenize Homogenize in PBS Start->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Add CHCl3:MeOH (1:2) Spike->Extract Separate Add CHCl3 and H2O for Phase Separation Extract->Separate Centrifuge Centrifuge Separate->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Reconstitute Reconstitute in MeOH Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End MS/MS Fragmentation of Sphingosyl PE (d18:1) Parent [M+H]+ = 423.3 Fragment1 Product Ion = 264.3 (Sphingosine backbone) Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion = 142.1 (Phosphoethanolamine headgroup) Parent->Fragment2 Collision-Induced Dissociation

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Phosphosphingolipids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphosphingolipids are a critical class of bioactive lipids that play essential roles as structural components of cell membranes and as signaling molecules in a myriad of cellular processes.[1][2][3][4] Key members of this family include Sphingomyelin (SM), Ceramide-1-phosphate (C1P), and Sphingosine-1-phosphate (S1P).[1][4] Dysregulation of phosphosphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Consequently, the accurate and robust quantification of these lipids in biological samples is of paramount importance for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the analysis of phosphosphingolipids using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (MS/MS), a powerful and widely adopted analytical technique in lipidomics.[1][2][3]

Signaling Pathways and Experimental Workflow

Phosphosphingolipids are central to a complex network of metabolic and signaling pathways. The following diagram illustrates a simplified overview of the sphingolipid metabolic pathway, highlighting the key phosphosphingolipids.

Sphingolipid_Metabolism Ceramide Ceramide Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS Sphingosine (B13886) Sphingosine Ceramide->Sphingosine CDase C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CerK Signaling Cellular Processes (Growth, Survival, Apoptosis) Ceramide->Signaling Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase S1P->Signaling C1P->Ceramide CPPase C1P->Signaling

Caption: Simplified Sphingolipid Metabolic Pathway.

The general workflow for the analysis of phosphosphingolipids from biological samples is a multi-step process that requires careful execution to ensure data accuracy and reproducibility.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection (e.g., MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: General Experimental Workflow for Phosphosphingolipid Analysis.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to efficiently extract phosphosphingolipids from the complex biological matrix while minimizing degradation and contamination.

a) Materials and Reagents:

  • Biological sample (e.g., 10-100 µL plasma, 1-10 mg tissue, 10^6 cells)[5]

  • Internal Standards (IS): Non-endogenous odd-chain or stable isotope-labeled phosphosphingolipids (e.g., C17-S1P, d7-Sphingomyelin).

  • Solvents: HPLC-grade chloroform (B151607), methanol (B129727), isopropanol, acetonitrile, water.[6]

  • Extraction Buffers: Phosphate-buffered saline (PBS).

b) General Lipid Extraction Protocol (Bligh & Dyer Method Modification): [6][7]

  • Homogenization: For tissue samples, homogenize in ice-cold PBS. For cell pellets, resuspend in PBS. Plasma/serum can be used directly.[5]

  • Internal Standard Addition: Add a known amount of the internal standard mixture to the homogenate. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.[2][3]

  • Solvent Addition: Add methanol and chloroform to the sample to achieve a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8, v/v/v).[7]

  • Incubation & Phase Separation: Vortex the mixture thoroughly and incubate (e.g., 1 hour at room temperature or overnight at 48°C).[7] Induce phase separation by adding chloroform and water to achieve a final ratio of approximately 2:2:1.8 (v/v/v).

  • Lipid Collection: Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.[6] For more polar phosphosphingolipids like S1P, a single-phase extraction might yield better recovery.[5]

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a solvent compatible with the initial HPLC mobile phase (e.g., methanol/acetonitrile).

HPLC-MS/MS Analysis

This section outlines typical conditions for the separation and detection of phosphosphingolipids. Optimization is often required depending on the specific analytes and instrumentation.

a) HPLC Conditions:

  • Reversed-Phase (RP) HPLC: This is the most common approach, separating lipids based on the length and saturation of their fatty acyl chains.[1][8]

    • Column: C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with an additive like formic acid (0.1-0.2%) and ammonium (B1175870) formate (B1220265) (5-10 mM) to improve ionization.[5][6]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same additives as Mobile Phase A.[1][5]

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic species.

    • Flow Rate: 0.3 - 0.5 mL/min.[1][6]

    • Column Temperature: Often elevated (e.g., 50-60°C) to improve peak shape and reduce carryover.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates compounds based on their polarity and is particularly useful for separating different lipid classes.[2][3]

    • Column: HILIC column with a polar stationary phase.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with additives like ammonium formate.

    • Gradient: Starts with a high percentage of acetonitrile, with an increasing gradient of aqueous mobile phase.

    • Advantage: Can achieve good peak shapes and co-elution of analytes with their respective internal standards.[2][3]

b) MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) is typically used. Sphingomyelins are often detected in positive ion mode ([M+H]+), while S1P and C1P are often detected in negative ion mode ([M-H]-).[5][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity.[12] This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • S1P/SA1P Transition: A common product ion in negative mode is m/z 79, corresponding to the phosphate (B84403) group [PO3]-.[11]

    • Sphingomyelin Transition: In positive mode, a characteristic product ion is m/z 184, corresponding to the phosphocholine (B91661) headgroup.[5]

  • Collision Energy: This parameter must be optimized for each specific phosphosphingolipid to achieve the most abundant and stable fragment ion for quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods. These values can serve as a benchmark for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phosphosphingolipids.

AnalyteMatrixLODLOQReference
Sphingosine-1-Phosphate (S1P)Plasma5 nM10 nM[12]
Sphingosine-1-Phosphate (S1P)Plasma<6 nmol/LN/A[11]
Sphingosine-1-Phosphate (S1P)PlasmaN/A100 ng/mL[13]
Sphingosine-1-Phosphate (S1P)PlasmaN/A0.05 µM[14]
Ceramide SpeciesBiological Samples5-50 pg/mL5-50 pg/mL[6]
SphingomyelinBiological Samples5 pmol20 pmol[15]
Multiple PhospholipidsBiological Samples0.04-33 pmol/mL0.1-110 pmol/mL[8]

Table 2: Reported Concentrations of Phosphosphingolipids in Biological Samples.

AnalyteSpeciesTissue/FluidConcentrationReference
SphingomyelinMouseBrain55.60 ± 0.43 pmol/µg protein[15][16]
SphingomyelinMouseKidney43.75 ± 0.21 pmol/µg protein[15][16]
SphingomyelinMouseLiver22.26 ± 0.14 pmol/µg protein[15][16]
SphingomyelinMousePlasma407.40 ± 0.31 µM[15]
Ceramide-1-Phosphate (C1P)CellsCultured Cells~6 pmols/10^6 cells[9]
Sphingosine-1-Phosphate (S1P)HumanPlasma1 ± 0.09 µM[14]
Sphingosine-1-Phosphate (S1P)SerumVarious Products100.0 - 284.4 nM[12]

Conclusion

The HPLC-MS/MS methods described provide a robust framework for the sensitive and specific quantification of phosphosphingolipids in a variety of biological samples. Careful attention to sample preparation, the use of appropriate internal standards, and optimized chromatographic and mass spectrometric conditions are essential for obtaining high-quality, reproducible data. These analytical tools are indispensable for advancing our understanding of the roles of phosphosphingolipids in health and disease and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Lipid Extraction for Sphingosyl PE (d18:1) from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. Sphingosylphosphorylethanolamine (Sphingosyl PE), a specific sphingolipid, is of growing interest in various research fields. Accurate quantification and characterization of Sphingosyl PE (d18:1) from cellular samples are paramount for understanding its biological functions. This document provides a detailed protocol for the extraction of total lipids, including Sphingosyl PE (d18:1), from cultured cells using a modified Bligh and Dyer method. This method is a widely accepted liquid-liquid extraction technique that efficiently partitions lipids into an organic phase.[1][2][3][4]

Experimental Protocol: Modified Bligh and Dyer Lipid Extraction

This protocol is designed for the extraction of lipids from cultured cells grown in a 60 mm dish and can be scaled up or down depending on the starting cell number.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • Deionized water (H2O)

  • Glass tubes with Teflon-lined caps

  • Cell scraper

  • Centrifuge

  • Nitrogen gas evaporator or SpeedVac

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell monolayer.

    • Wash the cells twice with 3 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a glass tube.

  • Lipid Extraction:

    • To the 1 mL of cell suspension in the glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol.[5]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Add an additional 1.25 mL of chloroform to the tube and vortex for 30 seconds.[5]

    • Finally, add 1.25 mL of deionized water to the tube and vortex for another 30 seconds. This will induce phase separation.[5]

  • Phase Separation and Lipid Collection:

    • Centrifuge the tube at 1,000 x g for 10 minutes at 4°C to facilitate the separation of the aqueous and organic phases.[6]

    • Two distinct phases will be visible: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). A protein disk may be visible at the interface.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the interface.

  • Solvent Evaporation and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a SpeedVac.

    • The dried lipid film can be stored at -80°C under an inert gas like argon until further analysis.[6]

  • Reconstitution:

    • For analysis by mass spectrometry, reconstitute the dried lipid extract in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[7]

Data Presentation

Table 1: Solvent Volumes for Modified Bligh and Dyer Extraction. This table provides a quick reference for scaling the extraction protocol based on the initial sample volume.[5]

Sample Volume (mL)Chloroform:Methanol (1:2, v/v) (mL)Chloroform (mL)Water (mL)
0.20.750.250.25
0.51.8750.6250.625
1.03.751.251.25
1.55.6251.8751.875
2.07.52.52.5

Visualizations

G cluster_prep Cell Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_final Final Steps Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Lyse with CHCl3:MeOH Wash->Lyse Add_CHCl3 Add CHCl3 Lyse->Add_CHCl3 Add_H2O Add H2O Add_CHCl3->Add_H2O Centrifuge Centrifuge Add_H2O->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Lipid Extract Collect->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Experimental workflow for lipid extraction from cells.

SphingolipidMetabolism cluster_pathway Central Role of Ceramide in Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide FA Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE + PE

Caption: Simplified overview of sphingolipid metabolism.

References

Application Notes and Protocols: Extraction of Sphingosylphosphorylethanolamine (d18:1) - A Comparative Analysis of Folch and Bligh & Dyer Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingosylphosphorylethanolamine (Sphingosyl PE)

Sphingosylphosphorylethanolamine (Sphingosyl PE) is a member of the diverse class of sphingolipids, which are integral components of cell membranes and play crucial roles in signal transduction. The accurate quantification of specific sphingolipid species like Sphingosyl PE (d18:1) is critical for understanding their physiological and pathological roles. The choice of extraction method is a pivotal step that significantly impacts the yield and purity of the analyte, and consequently, the reliability of downstream quantitative analysis.

This document provides a detailed comparison of two classical lipid extraction methods, the Folch and Bligh & Dyer techniques, for the extraction of Sphingosyl PE (d18:1). It includes a summary of their efficiencies, detailed experimental protocols, and a discussion of their respective advantages and limitations.

Comparison of Folch vs. Bligh & Dyer Extraction Methods

The Folch and Bligh & Dyer methods are both liquid-liquid extraction techniques that utilize a chloroform (B151607) and methanol (B129727) solvent system to isolate lipids from biological samples. The primary differences lie in the solvent-to-sample ratios and the water content assumptions, which can influence the extraction efficiency of different lipid classes.[1]

Key Differences:

FeatureFolch MethodBligh & Dyer Method
Solvent-to-Sample Ratio High (e.g., 20:1)Low (e.g., 3:1)
Initial Solvent Composition Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (1:2, v/v)
Phase Separation Addition of 0.2 volumes of water or salineAddition of chloroform and water
Sample Type Suitability Generally preferred for solid tissuesOften used for biological fluids and samples with high water content.[1]
Quantitative Data Summary

Direct comparative data on the extraction efficiency of Sphingosyl PE (d18:1) is limited in the literature. However, studies on broader classes of sphingolipids provide valuable insights. One study comparing different methods for sphingolipid extraction reported recovery ranges for the Folch method between 69-96% and for the Bligh & Dyer method between 35-72% for various sphingolipids. Another study on marine tissues found that for samples with greater than 2% lipid content, the Bligh & Dyer method yielded significantly lower total lipid estimates compared to the Folch method.[2][3] For low-abundance lipids like many signaling sphingolipids, optimizing the sample-to-solvent ratio is crucial for achieving higher yields.[4][5]

MethodReported Recovery Range for SphingolipidsKey Considerations
Folch 69-96%Higher solvent volume may lead to better recovery of a broad range of lipids, including less abundant species.
Bligh & Dyer 35-72%Lower solvent volume makes it a faster method, but it may result in lower recovery for certain lipid classes, especially in high-lipid content samples.[2][3]

Note: The above data represents a range for various sphingolipids and may not be specific to Sphingosyl PE (d18:1). Researchers should validate the chosen method for their specific sample matrix and analyte of interest.

Experimental Protocols

The following are detailed protocols for the Folch and Bligh & Dyer extraction methods, adapted for the extraction of sphingolipids from a generic biological sample (e.g., 100 µL of plasma or cell pellet).

Protocol 1: Folch Extraction

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of the sample in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

  • Incubate the sample at room temperature for 20-30 minutes.

  • Add 400 µL of 0.9% NaCl solution to the tube.

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol or a mobile phase-compatible solvent for LC-MS).

Protocol 2: Bligh & Dyer Extraction

Materials:

  • Chloroform

  • Methanol

  • Ultrapure water

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of the sample in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Experimental Workflow Diagram

G cluster_folch Folch Method cluster_bd Bligh & Dyer Method f_start Sample (100 µL) f_add_cm Add 2 mL Chloroform:Methanol (2:1) f_start->f_add_cm f_vortex1 Vortex & Incubate f_add_cm->f_vortex1 f_add_nacl Add 400 µL 0.9% NaCl f_vortex1->f_add_nacl f_vortex2 Vortex f_add_nacl->f_vortex2 f_centrifuge Centrifuge (2,000 x g, 10 min) f_vortex2->f_centrifuge f_collect Collect Lower Organic Phase f_centrifuge->f_collect f_dry Dry under Nitrogen f_collect->f_dry f_resuspend Resuspend for Analysis f_dry->f_resuspend bd_start Sample (100 µL) bd_add_cm1 Add 375 µL Chloroform:Methanol (1:2) bd_start->bd_add_cm1 bd_vortex1 Vortex bd_add_cm1->bd_vortex1 bd_add_c Add 125 µL Chloroform bd_vortex1->bd_add_c bd_vortex2 Vortex bd_add_c->bd_vortex2 bd_add_h2o Add 125 µL Water bd_vortex2->bd_add_h2o bd_vortex3 Vortex bd_add_h2o->bd_vortex3 bd_centrifuge Centrifuge (2,000 x g, 10 min) bd_vortex3->bd_centrifuge bd_collect Collect Lower Organic Phase bd_centrifuge->bd_collect bd_dry Dry under Nitrogen bd_collect->bd_dry bd_resuspend Resuspend for Analysis bd_dry->bd_resuspend start_node Biological Sample start_node->f_start Folch start_node->bd_start Bligh & Dyer

Caption: Comparative workflow of Folch and Bligh & Dyer lipid extraction methods.

Sphingolipid Signaling Pathway

While the specific signaling pathways of Sphingosyl PE are not as extensively characterized as those of other sphingolipids, the signaling of the closely related molecule, sphingosine-1-phosphate (S1P), provides a valuable model. S1P is a potent signaling molecule that regulates numerous cellular processes by binding to a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR1-5).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling s1p_ext Extracellular Sphingolipid s1pr S1P Receptor (GPCR) s1p_ext->s1pr Binding g_protein G Protein s1pr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pi3k PI3K g_protein->pi3k ras Ras g_protein->ras ip3 IP3 plc->ip3 dag DAG plc->dag akt Akt pi3k->akt erk ERK ras->erk ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cell_survival Cell Survival akt->cell_survival proliferation Proliferation erk->proliferation

Caption: Representative sphingolipid signaling pathway via a G protein-coupled receptor.

Conclusion and Recommendations

The choice between the Folch and Bligh & Dyer methods for the extraction of Sphingosyl PE (d18:1) will depend on the specific research question, sample type, and available resources.

  • For comprehensive lipidomic studies where maximizing the recovery of a broad range of lipids, including low-abundance species, is critical, the Folch method is generally recommended due to its higher solvent-to-sample ratio.

  • For high-throughput applications or when working with samples with high water content, the Bligh & Dyer method offers a faster alternative, though it may result in lower yields for certain lipids.

It is imperative to perform a thorough method validation for the specific sphingolipid of interest in the relevant biological matrix to ensure accurate and reproducible quantification. This includes assessing extraction recovery, matrix effects, and linearity using appropriate internal standards. Subsequent analysis by sensitive techniques such as LC-MS/MS is essential for the accurate quantification of Sphingosyl PE (d18:1).

References

Application Notes and Protocols: Utilizing Sphingosyl PE (d18:1) as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Sphingolipids, a complex class of lipids, are key players in various signaling pathways regulating cell growth, differentiation, and apoptosis. Their accurate measurement is often challenged by variations in sample preparation and mass spectrometric analysis. The use of an internal standard (IS) is a critical practice to normalize for these variations and ensure data reliability.

This document provides detailed application notes and protocols for the use of Sphingosyl PE (d18:1) as an internal standard for the quantification of sphingolipids in biological samples. Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a commercially available sphingolipid of high purity (>99% by TLC) that is not typically endogenous to many biological systems, making it a suitable candidate for an internal standard. Its structural similarity to other sphingolipids allows it to mimic their behavior during extraction and ionization, thereby providing effective normalization.

Rationale for Using Sphingosyl PE (d18:1) as an Internal Standard

The ideal internal standard should be a compound that is chemically and physically similar to the analytes of interest but absent in the biological sample. While stable isotope-labeled standards are considered the gold standard, their availability for every lipid species can be limited and their cost can be prohibitive. Odd-chain sphingolipids are a common alternative. Sphingosyl PE (d18:1) offers a unique proposition as an internal standard due to the following characteristics:

  • Structural Similarity: It possesses the same d18:1 sphingoid backbone common to many endogenous sphingolipids. This structural homology ensures that it behaves similarly during lipid extraction and chromatographic separation.

  • Distinct Mass: The phosphoethanolamine headgroup provides a distinct mass-to-charge ratio (m/z) that is easily distinguishable from most endogenous sphingolipids in a typical analysis.

  • Commercial Availability and High Purity: Sphingosyl PE (d18:1) is readily available from commercial suppliers in high purity, which is essential for accurate standard preparation.

  • Ionization Properties: It is expected to ionize efficiently in positive electrospray ionization (ESI) mode, which is commonly used for sphingolipid analysis.

Sphingolipid Signaling Pathway

Sphingolipids are not merely structural components of cell membranes; they are also critical signaling molecules. The metabolic pathway of sphingolipids is a complex network where the balance between different species dictates cellular fate. A simplified representation of this pathway is shown below.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike_IS Spike with Sphingosyl PE (d18:1) IS Sample->Spike_IS Extraction Lipid Extraction (Bligh-Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Protocol for the Preparation of Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the preparation of Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) stock solutions for use in a variety of research and drug development applications. Proper preparation and storage of this bioactive sphingolipid are critical for ensuring its stability and biological activity in experimental assays. This document outlines methods for creating both organic and aqueous-based stock solutions, along with recommended storage conditions and handling procedures.

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE) is a phosphosphingolipid involved in various cellular processes. The d18:1 isoform, D-erythro-sphingosyl phosphoethanolamine, is a key bioactive lipid utilized in the study of cell signaling pathways. Accurate and reproducible experimental results depend on the correct preparation of stock solutions. This protocol details the necessary steps to solubilize and store Sphingosyl PE (d18:1) to maintain its integrity.

Materials and Equipment

  • Sphingosyl PE (d18:1), powder (CAS: 90850-31-0)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, 200 proof

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Glass vials with Teflon-lined caps (B75204)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Nitrogen gas line

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of Sphingosyl PE (d18:1) stock solutions.

ParameterValueCitation
Physical Form Powder[1]
Molecular Weight 422.54 g/mol [1]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[2]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]
Recommended Solvents DMSO, Ethanol, Methanol, Chloroform/Methanol/Water mixtures[2][3]

Experimental Protocols

Protocol 1: Preparation of an Organic Stock Solution in DMSO

This protocol is suitable for experiments where the final concentration of DMSO is tolerated by the assay system.

  • Equilibration: Allow the vial of Sphingosyl PE (d18:1) powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment, weigh the desired amount of Sphingosyl PE (d18:1) powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Stock Solution using a BSA Carrier

This protocol is recommended for cell-based assays and in vivo studies where organic solvents may be toxic.

  • Initial Dissolution in Organic Solvent: Prepare a primary, high-concentration stock solution of Sphingosyl PE (d18:1) in a suitable organic solvent such as a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Solvent Evaporation: In a glass tube, aliquot the desired amount of the organic stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Preparation of BSA Solution: Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 4 mg/mL).

  • Resuspension in BSA: Add the appropriate volume of the warm (37°C) BSA solution to the lipid film to achieve the desired final concentration.

  • Complex Formation: Vortex the solution vigorously for several minutes to facilitate the formation of the Sphingosyl PE-BSA complex. Sonication can also be used to aid in the dispersion.

  • Storage: Store the aqueous stock solution in sterile tubes at -20°C. It is recommended to use this solution promptly.

Safety Precautions

  • Handle Sphingosyl PE (d18:1) in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Visualizations

experimental_workflow Workflow for Sphingosyl PE (d18:1) Stock Solution Preparation cluster_organic Organic Stock (DMSO) cluster_aqueous Aqueous Stock (BSA Carrier) weigh_powder1 Weigh Sphingosyl PE (d18:1) Powder add_dmso Add Anhydrous DMSO weigh_powder1->add_dmso vortex_warm Vortex / Gentle Warming add_dmso->vortex_warm store_organic Aliquot and Store at -20°C/-80°C vortex_warm->store_organic dissolve_organic Dissolve in Organic Solvent (e.g., Chloroform:Methanol) evaporate Evaporate Solvent (Nitrogen Stream) dissolve_organic->evaporate resuspend_bsa Resuspend Lipid Film in BSA Solution evaporate->resuspend_bsa prepare_bsa Prepare Fatty Acid-Free BSA Solution prepare_bsa->resuspend_bsa vortex_sonicate Vortex / Sonicate resuspend_bsa->vortex_sonicate store_aqueous Store at -20°C vortex_sonicate->store_aqueous start Start start->weigh_powder1 start->dissolve_organic

Caption: Workflow for preparing organic and aqueous stock solutions of Sphingosyl PE (d18:1).

References

Application Notes and Protocols for Cell Signaling Assays Involving D-erythro-sphingosyl phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoethanolamine is a sphingolipid that is structurally analogous to both ceramide phosphoethanolamine (CPE) and the glycerophospholipid phosphatidylethanolamine (B1630911) (PE). Sphingolipids are a class of bioactive molecules that play critical roles in cell membrane structure and signal transduction. While the specific signaling roles of D-erythro-sphingosyl phosphoethanolamine are still under investigation, its structural similarity to well-known signaling lipids such as sphingosine (B13886), ceramide, and sphingosine-1-phosphate (S1P) suggests its potential involvement in key cellular processes. These processes may include the regulation of apoptosis, calcium signaling, and membrane dynamics.

These application notes provide an overview of the potential signaling pathways involving D-erythro-sphingosyl phosphoethanolamine and detailed protocols for its analysis and for assays to investigate its biological functions.

Potential Signaling Pathways

Based on the activities of structurally related sphingolipids, D-erythro-sphingosyl phosphoethanolamine may be involved in several key signaling pathways, including the induction of apoptosis and the modulation of intracellular calcium levels.

Apoptosis Induction Pathway

Sphingolipids such as ceramide and sphingosine are well-established mediators of apoptosis. D-erythro-sphingosyl phosphoethanolamine, as a sphingosine derivative, may trigger programmed cell death through mitochondrial-dependent or independent pathways. A proposed pathway involves the activation of caspases, key executioners of apoptosis, and modulation of Bcl-2 family proteins.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cellular Response D-erythro-sphingosyl\nphosphoethanolamine D-erythro-sphingosyl phosphoethanolamine Mitochondrial_Pathway Mitochondrial Pathway D-erythro-sphingosyl\nphosphoethanolamine->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis calcium_signaling_pathway SPE D-erythro-sphingosyl phosphoethanolamine Ca_Stores Intracellular Ca2+ Stores (ER, Lysosomes) SPE->Ca_Stores triggers release Ca_Increase Increased Cytosolic [Ca2+] Ca_Stores->Ca_Increase Downstream Downstream Signaling Events Ca_Increase->Downstream lc_ms_workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify apoptosis_assay_workflow Treat Treat Cells with D-erythro-sphingosyl phosphoethanolamine Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic & Necrotic Cells Analyze->Quantify

Application Notes and Protocols for the Chemical Synthesis of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE or SPE), particularly the d18:1 isoform, is a lysosphingolipid of significant interest in the field of lipidomics and drug development. As a structural analog of sphingomyelin (B164518) and a metabolic precursor to various bioactive lipids, Sphingosyl PE (d18:1) and its N-acylated form, ceramide phosphoethanolamine (CPE), play crucial roles in cellular membrane integrity, signaling, and pathogenesis. This document provides detailed protocols for the chemical synthesis of Sphingosyl PE (d18:1) for research applications, along with insights into its biological relevance and analytical characterization.

Biological Significance and Applications

Sphingosyl PE (d18:1) is the backbone of ceramide phosphoethanolamine (CPE), a major sphingolipid in invertebrates and some bacteria, and is also present in mammals.[1][2] While sphingomyelin is predominant in mammalian cell membranes, CPE and by extension, its precursor Sphingosyl PE, are involved in several key biological processes:

  • Membrane Structure and Fluidity: CPE, synthesized from Sphingosyl PE, is a vital component of cell membranes, influencing their packaging and fluidity.[1] Invertebrates, such as Drosophila, utilize CPE in the functional equivalent of the myelin sheath, highlighting its importance in the nervous system.[1]

  • Cell Signaling: Sphingolipids and their metabolites are critical signaling molecules involved in apoptosis, cell proliferation, and differentiation.[3] While much research has focused on sphingosine-1-phosphate (S1P) and ceramide, Sphingosyl PE is an important intermediate in these complex signaling cascades.

  • Cytokinesis: Recent studies in Drosophila have shown that CPE is essential for the completion of cell division (cytokinesis) during male meiosis, where it is delivered to the cleavage furrow via the endocytic pathway.[4]

  • Apoptosis Regulation: In mammalian cells, the synthesis of CPE by sphingomyelin synthase-related protein (SMSr) in the endoplasmic reticulum can influence ceramide-induced mitochondrial apoptosis.[5]

The availability of synthetic Sphingosyl PE (d18:1) is crucial for its use as a standard in lipidomic studies, for investigating the activity of enzymes involved in its metabolism, and for exploring its potential as a therapeutic agent or a target for drug development.

Chemical Synthesis of Sphingosyl PE (d18:1)

The total synthesis of Sphingosyl PE (d18:1) is a multi-step process that involves the stereoselective synthesis of the D-erythro-sphingosine (d18:1) backbone, protection of reactive functional groups, phosphitylation with a protected phosphoethanolamine moiety, and final deprotection.

Synthetic Strategy Overview

The overall synthetic workflow can be visualized as follows:

G cluster_0 Sphingosine (B13886) (d18:1) Backbone Synthesis cluster_1 Protection & Phosphitylation cluster_2 Deprotection start L-Serine step1 Protection of amine and carboxyl groups start->step1 step2 Horner-Wadsworth-Emmons Reaction step1->step2 step3 Stereoselective Reduction step2->step3 step4 Deprotection step3->step4 sphingosine D-erythro-Sphingosine (d18:1) step4->sphingosine protect_amine Amine Protection (e.g., Boc) sphingosine->protect_amine protect_hydroxyl Hydroxyl Protection (e.g., TBDMS) protect_amine->protect_hydroxyl phosphitylation Phosphitylation with N-Boc-2-aminoethyl phosphoramidite (B1245037) protect_hydroxyl->phosphitylation protected_spe Fully Protected Sphingosyl PE phosphitylation->protected_spe deprotection Acidic Deprotection (e.g., TFA/HCl) protected_spe->deprotection final_product Sphingosyl PE (d18:1) deprotection->final_product

Caption: General workflow for the chemical synthesis of Sphingosyl PE (d18:1).

Experimental Protocols

Protocol 1: Synthesis of D-erythro-Sphingosine (d18:1)

This protocol is adapted from established methods for the large-scale synthesis of sphingosine from L-serine.

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • (and other reagents for multi-step synthesis)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

The synthesis of D-erythro-sphingosine is a complex, multi-step process. A general outline is provided below, and researchers should refer to detailed literature procedures for specific reaction conditions and characterization data at each step.

  • Protection of L-Serine: The amino and carboxyl groups of L-serine are protected. The amino group is typically protected as a tert-butyloxycarbonyl (Boc) carbamate, and the carboxyl group as a methyl ester.

  • Garner Aldehyde Formation: The protected L-serine is converted to the Garner aldehyde.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The Garner aldehyde is reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion containing the C15 alkyl chain to form the trans double bond.

  • Stereoselective Reduction: The resulting ketone is stereoselectively reduced to the desired (3R)-hydroxyl group.

  • Deprotection: The protecting groups are removed to yield D-erythro-sphingosine (d18:1).

Protocol 2: Protection of D-erythro-Sphingosine (d18:1)

Materials:

  • D-erythro-Sphingosine (d18:1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • N-Boc Protection:

    • Dissolve sphingosine (1 equivalent) in a mixture of DCM and MeOH.

    • Add TEA (2.2 equivalents) and (Boc)₂O (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the N-Boc-sphingosine by silica gel column chromatography.

  • O-TBDMS Protection:

    • Dissolve N-Boc-sphingosine (1 equivalent) in anhydrous DMF.

    • Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents for the primary hydroxyl, or excess for both hydroxyls).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the protected sphingosine derivative by silica gel column chromatography.

Protocol 3: Phosphitylation and Deprotection

Materials:

  • Protected Sphingosine derivative

  • 2-Cyanoethyl N,N-diisopropyl(2-(tert-butoxycarbonylamino)ethyl)phosphoramidite

  • 1H-Tetrazole

  • tert-Butyl hydroperoxide (TBHP)

  • Trifluoroacetic acid (TFA)

  • Solvents: Anhydrous Dichloromethane (DCM)

  • Ammonium (B1175870) hydroxide (B78521)

Procedure:

  • Phosphitylation:

    • Dissolve the protected sphingosine derivative (1 equivalent) and 1H-tetrazole (0.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add the N-Boc-protected ethanolamine (B43304) phosphoramidite (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the formation of the phosphite (B83602) triester by TLC or ³¹P NMR.

  • Oxidation:

    • Cool the reaction mixture to 0 °C and add TBHP (1.5 equivalents).

    • Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour.

  • Deprotection:

    • Concentrate the reaction mixture.

    • Dissolve the residue in a solution of TFA in DCM (e.g., 20% TFA) to remove the Boc and TBDMS groups. Stir at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Treat the residue with concentrated ammonium hydroxide to cleave the cyanoethyl group.

    • Purify the final product, Sphingosyl PE (d18:1), by preparative HPLC.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionTypical Yield (%)
1N-Boc protection of sphingosine90-95
2O-TBDMS protection of N-Boc-sphingosine85-90
3Phosphitylation and Oxidation70-80
4Deprotection and Purification50-60
Overall Total Synthesis 30-45

Characterization of Sphingosyl PE (d18:1)

Mass Spectrometry (MS):

  • Expected Mass: The exact mass of Sphingosyl PE (d18:1) ([M+H]⁺) is approximately 423.2937 m/z (C₂₀H₄₄N₂O₅P⁺).

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will show characteristic fragmentation. Key fragments include the loss of the phosphoethanolamine headgroup and fragments corresponding to the sphingosine backbone.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chain, the vinyl protons of the trans double bond, the protons on the carbon backbone bearing the hydroxyl and amino groups, and the protons of the ethanolamine moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the alkyl chain, the sp² carbons of the double bond, and the carbons of the sphingoid backbone and the phosphoethanolamine headgroup.

  • ³¹P NMR: A single peak in the phosphorus NMR spectrum will confirm the presence of the phosphate (B84403) group.

Signaling Pathway Involving CPE

While the direct signaling roles of Sphingosyl PE are still under investigation, it is the immediate precursor to Ceramide PE (CPE). The biosynthesis and role of CPE in cellular processes provide a framework for understanding the importance of synthetic Sphingosyl PE in research.

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Cellular Functions sphingosine Sphingosine (d18:1) ceramide_synthase Ceramide Synthase sphingosine->ceramide_synthase ceramide Ceramide ceramide_synthase->ceramide cpe_synthase CPE Synthase ceramide->cpe_synthase cpe Ceramide PE (CPE) cpe_synthase->cpe membrane Membrane Structure & Fluidity cpe->membrane cytokinesis Cytokinesis (e.g., in Drosophila) cpe->cytokinesis apoptosis Apoptosis Regulation cpe->apoptosis

Caption: Biosynthesis of Ceramide PE (CPE) and its cellular functions.

Conclusion

The chemical synthesis of Sphingosyl PE (d18:1) provides a valuable tool for researchers in the life sciences. The protocols and application notes presented here offer a comprehensive guide for its preparation, characterization, and use in studying the intricate roles of sphingolipids in health and disease. The availability of high-purity synthetic Sphingosyl PE (d18:1) will undoubtedly facilitate further discoveries in the expanding field of lipidomics and drug development.

References

Application Notes: Mass Spectrometry Fragmentation of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE or Cer-PE) is a class of sphingolipids analogous to sphingomyelin, where the phosphocholine (B91661) headgroup is replaced by a phosphoethanolamine moiety. The d18:1 sphingoid base indicates a backbone of 18 carbon atoms with one double bond. Understanding the fragmentation pattern of Sphingosyl PE (d18:1) is crucial for its accurate identification and quantification in complex biological matrices, which is essential for elucidating its biological functions and its role in various disease states. This document provides detailed information on the characteristic mass spectrometry fragmentation of Sphingosyl PE (d18:1) and protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of Sphingosyl PE (d18:1)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sphingolipids.[1][2][3] The fragmentation of Sphingosyl PE (d18:1) in both positive and negative ion modes provides structural information necessary for its unambiguous identification.

Positive Ion Mode ESI-MS/MS

In positive ion mode electrospray ionization (ESI), Sphingosyl PE (d18:1) is typically observed as the protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), a characteristic fragmentation pattern emerges.

  • Neutral Loss of the Phosphoethanolamine Headgroup: A common fragmentation pathway involves the neutral loss of the phosphoethanolamine headgroup (141 u).[4]

  • Formation of the Sphingoid Base Fragment: Most sphingolipids containing a d18:1 backbone produce a characteristic product ion at m/z 264.4.[4] This ion corresponds to the doubly dehydrated sphingosine (B13886) base and is a key diagnostic fragment for identifying sphingolipids with this backbone.[4]

The fragmentation pathway can be summarized as follows: [M+H]⁺ → [M+H - 141]⁺ → m/z 264.4

Negative Ion Mode ESI-MS/MS

In negative ion mode, Sphingosyl PE (d18:1) is observed as the deprotonated molecule [M-H]⁻. The fragmentation in this mode can also provide confirmatory structural information. While not as commonly reported as the positive ion mode for this specific lipid, general fragmentation patterns for similar lipids in negative mode involve cleavages around the phosphate (B84403) group.

Quantitative Analysis

For quantitative analysis of Sphingosyl PE (d18:1), a stable isotope-labeled internal standard is recommended to account for matrix effects and variations in extraction efficiency and instrument response. A common approach is to use a commercially available synthetic standard, such as C12 Sphingosyl PE (d17:1/12:0). Multiple reaction monitoring (MRM) is the preferred method for quantification, where specific precursor-to-product ion transitions are monitored.

Table 1: Exemplary MRM Transitions for Sphingosyl PE (d18:1) Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
Sphingosyl PE (d18:1)[M+H]⁺264.4Positive35-45
Sphingosyl PE (d18:1)[M+H]⁺[M+H - 141]⁺Positive25-35

Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized for each instrument.

Experimental Protocol: LC-MS/MS Analysis of Sphingosyl PE (d18:1)

This protocol outlines a general method for the extraction and analysis of Sphingosyl PE (d18:1) from biological samples such as plasma or cell lysates.

Sample Preparation and Lipid Extraction

A simple and rapid methanol-based extraction can be employed for plasma sphingolipids.[2]

  • Materials:

    • Methanol (B129727) (LC-MS grade)

    • Internal standard solution (e.g., C12 Sphingosyl PE (d17:1/12:0) in methanol)

    • Plasma or cell homogenate

  • Procedure:

    • To 10 µL of plasma, add 190 µL of cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography

Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar lipids like sphingolipids.[1][3]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.[1]

  • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.[1]

  • Injection Volume: 2 µL.[1]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.05050
2.1595
3.0595
3.1955
4.5955
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ESI.

  • Ion Source Parameters:

    • Ion Source Heater Temperature: 400°C.[3]

    • Source Gas 1: 40 psi.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualization of Key Processes

Sphingolipid Metabolism and Signaling Pathway

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Headgroup Transferase Signaling Cellular Signaling (Proliferation, Survival, etc.) S1P->Signaling S1P Receptors Membrane Membrane Sphingolipids Membrane->Ceramide Sphingomyelinase

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Experimental Workflow for Sphingosyl PE (d18:1) Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (Methanol Precipitation) Sample->Extraction LC_Separation LC Separation (HILIC) Extraction->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Fragmentation_Pattern Parent [M+H]⁺ Sphingosyl PE (d18:1) Fragment1 [M+H - 141]⁺ Parent->Fragment1 - Phosphoethanolamine Fragment2 m/z 264.4 (Sphingoid Base Fragment) Fragment1->Fragment2 - H₂O, - H₂O

References

Application Notes and Protocols: In Vitro Applications of Synthetic Sphingosylphosphorylethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE or SPE) with a d18:1 sphingoid backbone is a synthetic phosphosphingolipid. It is an analog of the naturally occurring sphingolipid, ceramide phosphoethanolamine (CPE), which is a major lipid component in the membranes of certain invertebrates and microorganisms. In mammalian cells, sphingolipids, including the precursors and metabolites of SPE such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), are critical regulators of a multitude of cellular processes. These include cell proliferation, differentiation, apoptosis, and migration. The interplay between these sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is a crucial determinant of cell fate.[1][2]

Synthetic Sphingosyl PE (d18:1) serves as a valuable tool for in vitro studies aimed at elucidating the roles of phosphosphingolipids in membrane biology and cell signaling. Its applications range from use as an internal standard in lipidomics to biophysical studies of model membranes and exploratory cell-based assays.

Physicochemical Properties

PropertyValue
Synonyms D-erythro-sphingosyl phosphoethanolamine
Molecular Formula C₂₀H₄₃N₂O₅P
Molecular Weight 422.54 g/mol
Appearance Powder
Storage -20°C
Purity >99% (TLC)

(Data sourced from commercial supplier information)

In Vitro Applications

Internal Standard for Mass Spectrometry-Based Lipidomics

Synthetic Sphingosyl PE (d18:1), due to its high purity and defined structure, is suitable for use as an internal standard in targeted lipidomics studies. The quantification of endogenous sphingolipids by mass spectrometry requires the use of internal standards to correct for variations in sample extraction and ionization efficiency.

Protocol: Lipid Extraction from Cultured Cells for Mass Spectrometry

This protocol outlines a standard procedure for extracting lipids from cultured mammalian cells, incorporating Sphingosyl PE (d18:1) as an internal standard.

Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Internal standard stock solution: Sphingosyl PE (d18:1) dissolved in a suitable organic solvent (e.g., methanol) at a known concentration.

  • Purified water

Procedure:

  • Cell Harvesting: Aspirate the culture medium from a confluent plate of cells. Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Standard Spiking: Add a defined volume of ice-cold methanol to the plate to lyse the cells and scrape the cells from the plate. Transfer the cell lysate to a glass tube. Add a known amount of the Sphingosyl PE (d18:1) internal standard solution to the lysate.[3]

  • Lipid Extraction (MTBE Method):

    • Add MTBE to the methanol lysate at a ratio of 10:3 (MTBE:methanol).

    • Vortex the mixture vigorously for 1 hour at room temperature.

    • Add purified water to induce phase separation (e.g., 2.5 parts water to 13 parts MTBE/methanol mixture). Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Sample Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform (B151607) 1:1, v/v).[3]

Workflow for Lipidomics Analysis

G cell_culture Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting lysis Lysis & Internal Standard Spiking (Sphingosyl PE d18:1) harvesting->lysis extraction Lipid Extraction (e.g., MTBE method) lysis->extraction phase_separation Phase Separation extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Solvent Evaporation collection->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for preparing and analyzing lipid extracts from cell culture using an internal standard.

Biophysical Studies of Model Membranes

The precursor to Sphingosyl PE, sphingosine, has been shown to have significant effects on the biophysical properties of lipid bilayers. In vitro studies have demonstrated that sphingosine can increase the rigidity and permeability of model membranes.[4] It is hypothesized that Sphingosyl PE (d18:1), with its phosphoethanolamine headgroup, will also modulate membrane properties, though likely in a different manner than sphingosine due to altered charge and size.

Potential In Vitro Experiments:

  • Liposome Permeability Assays: Incorporate Sphingosyl PE (d18:1) into liposomes containing a fluorescent dye (e.g., calcein) at a self-quenching concentration. The release of the dye into the surrounding buffer, measured by an increase in fluorescence, can indicate changes in membrane permeability.

  • Membrane Fluidity Studies: The effect of Sphingosyl PE (d18:1) on membrane fluidity can be assessed using fluorescence polarization with probes like diphenylhexatriene (DPH). An increase in polarization would suggest a more ordered, less fluid membrane.

Protocol: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes that can be used in permeability and fluidity assays.[5][6]

Reagents:

  • Synthetic Sphingosyl PE (d18:1)

  • Other lipids as required (e.g., phosphatidylcholine, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS or Tris-HCl buffer)

Procedure:

  • Lipid Film Formation:

    • Dissolve Sphingosyl PE (d18:1) and other lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid mixture.

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder apparatus.

    • Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to ensure a uniform size distribution.

Experimental Workflow for Liposome Preparation

G dissolve Dissolve Lipids in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude characterize Characterize Liposomes (Size, Zeta Potential) extrude->characterize G cluster_0 De Novo Synthesis serine_palmitoyl_CoA Serine + Palmitoyl-CoA dihydrosphingosine 3-keto-dihydrosphingosine -> Dihydrosphingosine serine_palmitoyl_CoA->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DES sphingomyelin Sphingomyelin sphingomyelin->ceramide SMase ceramide->sphingomyelin SMS sphingosine Sphingosine ceramide->sphingosine CDase Apoptosis Apoptosis ceramide->Apoptosis Cell_cycle_arrest Cell_cycle_arrest ceramide->Cell_cycle_arrest sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK1/2 sphingosine->Apoptosis sphingosine->Cell_cycle_arrest s1p->sphingosine SPP Pro_survival Pro_survival s1p->Pro_survival Proliferation Proliferation s1p->Proliferation Migration Migration s1p->Migration

References

Troubleshooting & Optimization

Preventing degradation of Sphingosyl PE (d18:1) during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sphingosyl PE (d18:1) during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Sphingosyl PE (d18:1), leading to its degradation.

ProblemPotential CauseRecommended Solution
Low recovery of Sphingosyl PE (d18:1) 1. Incomplete Extraction: The solvent system may not be optimal for this specific lipid.- Use a robust solvent system known for sphingolipid extraction, such as a chloroform (B151607):methanol:water mixture.[1] - Consider a single-phase extraction method which has shown high recoveries for some sphingolipids.[2]
2. Adsorption to labware: Sphingolipids can adhere to glass or plastic surfaces.- Use silanized glassware to minimize adsorption. - Rinse all labware thoroughly with the extraction solvent.
Presence of degradation products (e.g., sphingosine (B13886), sphinganine) 1. Acid or Alkaline Hydrolysis: Extreme pH conditions during extraction can cleave the phosphoethanolamine headgroup. Phospholipids can be hydrolyzed under both acidic and alkaline conditions.[3]- Maintain a neutral pH throughout the extraction process. Use buffered solutions where appropriate. - Avoid strong acids or bases in your extraction protocol. If a protocol requires pH adjustment, use mild acids or bases and neutralize promptly.
2. Enzymatic Degradation: Endogenous phospholipases (e.g., Phospholipase D) or other hydrolases in the sample may be active during extraction. Phosphatidylethanolamine (B1630911) can be hydrolyzed by phospholipase A1 at low pH (3.8-4.5) and by phospholipase A2 at pH 7.2.[4]- Heat Inactivation: Briefly heat the sample (e.g., at 70-80°C) before extraction to denature enzymes.[5] - Solvent Quenching: Immediately homogenize the sample in a cold solvent mixture (e.g., chloroform:methanol) to precipitate proteins and inhibit enzyme activity. - Use of Inhibitors: Include a cocktail of broad-spectrum protease and phosphatase inhibitors in your homogenization buffer.
Variability between replicate samples 1. Inconsistent sample handling: Differences in time, temperature, or homogenization efficiency can lead to variable degradation.- Standardize all steps of the extraction protocol, including incubation times and temperatures. - Ensure consistent and thorough homogenization for all samples. - Process samples on ice whenever possible to minimize enzymatic activity.
2. Sample heterogeneity: The distribution of Sphingosyl PE (d18:1) within the tissue or cell pellet may not be uniform.- Ensure the entire sample is homogenized to achieve a representative extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Sphingosyl PE (d18:1) during extraction?

A1: The two main degradation pathways for Sphingosyl PE (d18:1) during extraction are:

  • Chemical Hydrolysis: This can be acid- or base-catalyzed, leading to the cleavage of the phosphoethanolamine headgroup, yielding sphingosine or other derivatives.[3]

  • Enzymatic Degradation: Active phospholipases and other hydrolases present in the biological sample can degrade Sphingosyl PE.[4][6][7][8][9]

Q2: How can I inactivate endogenous enzymes that might degrade my sample?

A2: Several methods can be employed to inactivate enzymes:

  • Heat Treatment: A brief period of heating before extraction can effectively denature most enzymes.[5]

  • Solvent Precipitation: Rapid homogenization in a cold organic solvent mixture like chloroform:methanol will precipitate proteins, including enzymes, rendering them inactive.

  • Inhibitor Cocktails: The addition of commercially available protease and phosphatase inhibitor cocktails to your initial homogenization buffer can prevent enzymatic activity.

Q3: Is it better to use acidic or basic conditions for lipid extraction?

A3: For Sphingosyl PE (d18:1), it is crucial to maintain a neutral pH. Both acidic and alkaline conditions can lead to the hydrolysis of the phosphoethanolamine headgroup.[3] While some protocols intentionally use mild alkaline hydrolysis to remove other phospholipids, this step must be carefully controlled to avoid degrading your target lipid.[10]

Q4: What is the recommended storage condition for samples and extracts to prevent degradation?

A4: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary:

  • Tissue/Cell Pellets: Flash-freeze in liquid nitrogen and store at -80°C.

  • Lipid Extracts: Store under an inert gas (like argon or nitrogen) at -80°C in a solvent-resistant container. Avoid storing in aqueous solutions for extended periods to prevent hydrolysis.[5]

Q5: Can the choice of extraction solvent affect the stability of Sphingosyl PE (d18:1)?

A5: Yes, while the primary role of the solvent is extraction efficiency, its composition can influence stability. Using a solvent system that rapidly denatures proteins and creates a single phase for efficient partitioning, such as a chloroform:methanol:water mixture, is generally recommended for sphingolipids.[1] The inclusion of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can also help prevent oxidative degradation of the lipid backbone.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for Sphingosyl PE (d18:1) Preservation

This protocol is designed to minimize both chemical and enzymatic degradation.

Materials:

  • Homogenizer

  • Ice bucket

  • Chloroform (with 0.01% BHT)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh the frozen tissue or cell pellet. Perform all subsequent steps on ice.

  • Homogenization: To the sample, add a cold mixture of Chloroform:Methanol:PBS in a ratio of 1:2:0.8 (v/v/v). Homogenize thoroughly until a uniform suspension is achieved. This single-phase mixture helps to inactivate enzymes rapidly.

  • Phase Separation: Add 1 volume of chloroform and 1 volume of PBS to the homogenate. Vortex briefly and centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipids in an appropriate solvent for your downstream analysis and store at -80°C under an inert atmosphere.

Visualizations

Below are diagrams illustrating key concepts for preventing Sphingosyl PE (d18:1) degradation.

degradation_pathways cluster_sphingosyl_pe Sphingosyl PE (d18:1) cluster_degradation Degradation Pathways cluster_products Degradation Products Sphingosyl_PE Sphingosyl PE (d18:1) Enzymatic Enzymatic Degradation (e.g., Phospholipases) Sphingosyl_PE->Enzymatic Chemical Chemical Hydrolysis (Acidic/Alkaline Conditions) Sphingosyl_PE->Chemical Sphingosine Sphingosine Enzymatic->Sphingosine Other Other Lysolipids Enzymatic->Other Chemical->Sphingosine Chemical->Other

Caption: Potential degradation pathways of Sphingosyl PE (d18:1).

experimental_workflow Start Start: Biological Sample Inactivation Step 1: Inactivate Enzymes (Heat or Cold Solvent) Start->Inactivation Homogenization Step 2: Homogenize in Neutral pH Solvent Inactivation->Homogenization Extraction Step 3: Liquid-Liquid Extraction Homogenization->Extraction Drying Step 4: Dry Extract Under Nitrogen Extraction->Drying Storage Step 5: Store at -80°C Under Inert Gas Drying->Storage End End: Stable Sphingosyl PE (d18:1) Extract Storage->End

Caption: Recommended workflow for Sphingosyl PE (d18:1) extraction.

References

Troubleshooting low recovery of Sphingosyl PE (d18:1) from tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low recovery of Sphingosyl PE (d18:1) from tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Storage

Question: Could improper sample handling and storage lead to low recovery of Sphingosyl PE (d18:1)?

Answer: Yes, the stability of sphingolipids can be compromised by enzymatic and chemical degradation during sample collection, handling, and storage.[1] To mitigate this, all samples should be kept cold after collection and ideally flash-frozen in liquid nitrogen to quench enzymatic activity.[1] For long-term storage, samples should be kept at -20°C or lower in an environment free of water, oxygen, and light to prevent chemical transformations.[1] Studies have shown that many sphingolipids are stable in tissue homogenates when stored appropriately, but prolonged storage at room temperature should be avoided.[2][3]

Tissue Homogenization

Question: How does the tissue homogenization process affect the recovery of Sphingosyl PE (d18:1)?

Answer: The homogenization procedure is critical for ensuring efficient lipid recovery.[4] The choice of solvent, sample concentration, and homogenization method can significantly impact the results.[4][5] Using bead-based homogenization can lead to efficient lipid recovery, seemingly independent of the solvent composition.[4] It is also crucial to avoid removing precipitates by centrifugation before lipid extraction, as this can lead to a loss of lipids.[4] For brain tissue, a common method involves homogenization using a Bead Ruptor Elite, followed by extraction with a methanol (B129727):chloroform (B151607) mixture.[6]

Lipid Extraction

Question: I am experiencing low recovery of Sphingosyl PE (d18:1). Could my extraction protocol be the issue?

Answer: It is highly likely. The choice of extraction method significantly impacts the recovery of different lipid classes. While methods like Folch and Bligh-Dyer are common, their efficiency can vary depending on the lipid and tissue type. For a broad range of sphingolipids, a single-phase extraction using a methanol/chloroform mixture has been shown to be effective.[7] Some studies suggest that for comprehensive sphingolipid analysis, a two-phase extraction method using methyl-tert-butyl ether (MTBE) may provide the best overall performance across various tissue types.[8] It has been noted that the recovery of some sphingolipid classes can be low with the MTBE method, but this can often be compensated for by using stable isotope-labeled internal standards.[9]

To improve recovery, consider the following:

  • Internal Standards: The use of structurally similar internal standards added before the extraction process is crucial to compensate for the loss of lipids during sample preparation and to account for variability.[1]

  • Solvent Choice: For sphingolipids, a common and effective extraction solvent is a mixture of chloroform and methanol.[6][7]

  • Extraction Phase: Some sphingolipids, particularly the more polar ones, may have variable recovery in traditional biphasic extractions. A single-phase extraction might offer better recovery for these compounds.[10]

Question: Are there specific extraction protocols optimized for sphingolipids?

Answer: Yes, there are protocols tailored for sphingolipid analysis. One such protocol involves a single-phase extraction with a methanol/chloroform mixture (2:1, v/v), followed by alkaline methanolysis to reduce interference from phospholipids.[7] Another approach uses a single-phase extraction for high recovery of long-chain bases and their phosphates, while a separate organic phase extraction is used for more complex sphingolipids.[10]

LC-MS/MS Analysis

Question: My recovery is low according to my LC-MS/MS data. How can I troubleshoot the analytical part of my workflow?

Answer: Low signal intensity in your LC-MS/MS analysis could be due to several factors beyond poor extraction. Here are some troubleshooting steps:

  • Column Choice: For the analysis of various sphingolipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide good peak shapes and short analysis times.[11]

  • Mobile Phase: The composition of the mobile phase is critical. For HILIC, a gradient elution with a mixture of acetonitrile (B52724) and water containing additives like formic acid and ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[11]

  • Ionization Mode: Sphingolipids can ionize in both positive and negative ion modes. While many sphingolipids ionize well in positive mode, some, like ceramide-1-phosphate, are better detected in negative mode.[12] Ensure you are using the optimal ionization mode for Sphingosyl PE (d18:1).

  • Fragmentation: Confirm that you are using the correct precursor/product ion pair (MRM transition) for Sphingosyl PE (d18:1) and that the collision energy is optimized. The collision energy may need to be adjusted based on the acyl chain length within a lipid class.[10]

  • Matrix Effects: The sample matrix can suppress the ionization of your analyte. The use of appropriate internal standards that co-elute with the analyte can help to correct for matrix effects.[11]

Quantitative Data Summary

The recovery of lipids can vary significantly based on the extraction method and the tissue type. Below is a summary of recovery data for various lipid classes using different extraction methods. While specific data for Sphingosyl PE (d18:1) is not detailed in the provided search results, the recovery of other sphingolipids can serve as a reference.

Lipid ClassExtraction MethodAverage Recovery Range (%)Tissue Types TestedReference
SphingomyelinesMTBELow recovery notedPancreas, Spleen, Liver, Brain, Small Intestine, Plasma[9]
SphingosinesMTBELow recovery notedPancreas, Spleen, Liver, Brain, Small Intestine, Plasma[9]
General LipidsFolch85.2 - 109.7Pancreas, Spleen, Liver, Brain, Small Intestine, Plasma[9]
General LipidsBUME93.8 - 106.8Pancreas, Spleen, Liver, Brain, Small Intestine, Plasma[9]
General LipidsMMC93.6 - 104.0Pancreas, Spleen, Liver, Brain, Small Intestine, Plasma[9]

Experimental Protocols

Protocol 1: Tissue Homogenization
  • Weigh the frozen tissue sample.

  • Place the tissue in a tube with grinding beads.

  • Add an appropriate volume of a suitable solvent (e.g., a mixture of water and methanol) to achieve a specific concentration (e.g., 0.05 mg/µL).[4][13]

  • Homogenize the tissue using a bead-based homogenizer for a set time (e.g., 5 minutes).[6]

  • Proceed immediately to the lipid extraction step.

Protocol 2: Single-Phase Sphingolipid Extraction

This protocol is adapted from methods shown to have good recovery for a range of sphingolipids.[7][10]

  • To the tissue homogenate, add a mixture of methanol and chloroform (2:1, v/v).

  • Add an appropriate internal standard for Sphingosyl PE (d18:1).

  • Vortex the sample thoroughly.

  • Incubate the mixture at a controlled temperature (e.g., 38°C) for 1 hour.[7]

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant (the single-phase extract) to a new tube.

  • The extract can then be dried down and reconstituted in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Low Sphingosyl PE (d18:1) Recovery

TroubleshootingWorkflow start Low Recovery of Sphingosyl PE (d18:1) sample_handling Review Sample Handling and Storage start->sample_handling homogenization Evaluate Tissue Homogenization start->homogenization extraction Optimize Lipid Extraction Protocol start->extraction lcms_analysis Troubleshoot LC-MS/MS Analysis start->lcms_analysis improper_storage Issue: Improper Storage (e.g., wrong temp, light exposure) sample_handling->improper_storage inefficient_lysis Issue: Inefficient Cell Lysis (e.g., wrong method, insufficient time) homogenization->inefficient_lysis suboptimal_protocol Issue: Suboptimal Protocol (e.g., wrong solvent, phase loss) extraction->suboptimal_protocol analytical_issues Issue: Analytical Problems (e.g., matrix effects, wrong parameters) lcms_analysis->analytical_issues solution_storage Solution: Use flash-frozen tissue stored at -80°C. improper_storage->solution_storage solution_homogenization Solution: Use bead-based homogenizer; ensure complete lysis. inefficient_lysis->solution_homogenization solution_extraction Solution: Test single-phase extraction; use appropriate internal standards. suboptimal_protocol->solution_extraction solution_lcms Solution: Optimize MS parameters; use HILIC column; check for matrix effects. analytical_issues->solution_lcms ExperimentalWorkflow tissue_sample Tissue Sample (Flash Frozen) homogenization Homogenization (Bead Beating) tissue_sample->homogenization extraction Lipid Extraction (Single-Phase) homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing SphingolipidPathway Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE

References

Optimizing storage conditions for long-term stability of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions, stability testing, and troubleshooting for Sphingosyl PE (d18:1) to ensure its long-term stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Sphingosyl PE (d18:1)?

For long-term stability, Sphingosyl PE (d18:1) powder should be stored at -20°C.[1][2][3][4][5][6] It is often shipped on dry ice to maintain this temperature during transit.[1][2][3][5][6]

Q2: How should I store Sphingosyl PE (d18:1) once I receive it?

Upon receipt, the powdered form of Sphingosyl PE (d18:1) should be stored in a tightly sealed glass vial at -20°C. To prevent degradation from moisture, it is advisable to allow the container to equilibrate to room temperature before opening. For unsaturated lipids like Sphingosyl PE (d18:1), which are susceptible to oxidation, it is best practice to dissolve them in a suitable organic solvent and store the solution under an inert atmosphere, such as argon or nitrogen.

Q3: What solvent should I use to dissolve Sphingosyl PE (d18:1)?

Sphingosyl PE (d18:1) can be dissolved in organic solvents such as a mixture of chloroform (B151607) and methanol. For creating stock solutions, it is crucial to use high-purity solvents to avoid introducing contaminants.

Q4: Can I store solutions of Sphingosyl PE (d18:1) in plastic tubes?

No, it is strongly recommended to avoid storing organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[7] Plasticizers and other chemicals can leach from the plastic into the solvent, leading to sample contamination. Always use glass vials with Teflon-lined caps (B75204) for storage.

Q5: How long can I expect Sphingosyl PE (d18:1) to be stable under optimal conditions?

When stored properly at -20°C, Sphingosyl PE (d18:1) is expected to be stable for at least one year.[4][8] For extended storage, it is crucial to minimize exposure to light, oxygen, and moisture.

Q6: What are the primary degradation pathways for Sphingosyl PE (d18:1)?

The primary degradation pathways for sphingolipids like Sphingosyl PE (d18:1) are hydrolysis and oxidation. Hydrolysis can cleave the phosphodiester or amide bonds, while the unsaturated acyl chain is susceptible to oxidation. These processes are accelerated by exposure to moisture, oxygen, and light. Lysosomal degradation in biological systems involves a series of enzymatic steps that ultimately break down the molecule into its constituent parts, such as sphingosine, fatty acids, and phosphoethanolamine.[9][10]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpected spots on a TLC plate, suggesting degradation. 1. Oxidation: The unsaturated (d18:1) chain is prone to oxidation. 2. Hydrolysis: Exposure to moisture. 3. Contamination: Leaching from plastic storage containers or pipette tips.1. Store the lipid under an inert gas (argon or nitrogen). Prepare single-use aliquots to minimize freeze-thaw cycles and re-exposure to air.[7] 2. Ensure the powdered lipid is at room temperature before opening to prevent condensation. Use anhydrous solvents for reconstitution. 3. Always use glass or Teflon-coated labware for handling and storing organic solutions of lipids.[7]
Difficulty dissolving the Sphingosyl PE (d18:1) powder. 1. Inappropriate solvent: The chosen solvent may not be suitable. 2. Aggregation: The lipid molecules may have aggregated.1. Use a mixture of chloroform and methanol. Start with a small volume of solvent and vortex. 2. Gentle warming in a water bath or sonication can help to break up aggregates and facilitate dissolution. Be cautious with warming to avoid degradation.[7]
Inconsistent experimental results. 1. Lipid degradation: The stock solution may have degraded over time. 2. Inaccurate concentration: Due to solvent evaporation or incomplete dissolution.1. Use freshly prepared solutions whenever possible. Regularly check the purity of your stock solution using TLC or HPLC. 2. Ensure vials are tightly sealed. Verify complete dissolution before use. Re-quantify the stock solution if it has been stored for an extended period.
Low signal intensity in mass spectrometry analysis. 1. Poor ionization: The lipid may not be ionizing efficiently in the chosen mode. 2. Low concentration: The sample may be too dilute.1. Sphingolipids generally ionize well in positive ion mode.[11] Optimize mass spectrometer source conditions. 2. Concentrate the sample or inject a larger volume if possible. Ensure complete extraction and minimal loss during sample preparation.

Data Presentation

Table 1: Recommended Storage Conditions for Sphingosyl PE (d18:1)
Parameter Condition Rationale
Temperature -20°C or lowerMinimizes chemical degradation and enzymatic activity.[1][2][3][4][5][6]
Physical Form Powder or dissolved in a suitable organic solventPowder is generally more stable for long-term storage if kept dry. Solutions are convenient for immediate use.
Container Glass vial with a Teflon-lined capPrevents leaching of contaminants from plastic.[7]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Protects against oxidation of the unsaturated fatty acid chain.[7]
Light Exposure Stored in the dark (e.g., amber vial or in a box)Prevents light-induced degradation.
Handling Allow to warm to room temperature before opening. Use glass or Teflon labware.Prevents moisture condensation and contamination.[7]
Table 2: Illustrative Long-Term Stability Data for Sphingosyl PE (d18:1) at -20°C

The following data is for illustrative purposes to demonstrate how stability data would be presented. Actual stability may vary.

Time Point Storage Condition Purity by HPLC (%) Appearance
0 Months-20°C, under Argon, in glass vial99.5White to off-white powder
6 Months-20°C, under Argon, in glass vial99.2No change
12 Months-20°C, under Argon, in glass vial98.9No change
24 Months-20°C, under Argon, in glass vial98.1No change

Experimental Protocols

Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the stability of Sphingosyl PE (d18:1) by detecting the presence of degradation products.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Spotting capillaries

  • Mobile phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent (for phospholipids) or iodine vapor

  • Sphingosyl PE (d18:1) sample (stored and fresh)

  • Heat gun or oven

Procedure:

  • Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your origin line.

  • Sample Preparation: Dissolve a small amount of the stored Sphingosyl PE (d18:1) and a fresh (control) sample in a suitable solvent (e.g., chloroform:methanol 2:1) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of each sample onto the origin line. Keep the spots small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots.

    • Molybdenum Blue: Spray the plate with the molybdenum blue reagent. Phospholipids will appear as blue spots upon gentle heating.

  • Analysis: Compare the chromatogram of the stored sample to the fresh sample. The appearance of new spots or streaking in the lane of the stored sample indicates degradation. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Quantitative Stability Analysis by HPLC-MS/MS

Objective: To quantify the amount of intact Sphingosyl PE (d18:1) and identify potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Sphingosyl PE (d18:1) standard for calibration curve.

  • Internal standard (e.g., a structurally similar lipid not present in the sample).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the Sphingosyl PE (d18:1) sample in a suitable solvent to a known concentration.

    • Spike the sample with the internal standard.

    • Perform a lipid extraction if the sample is in a complex matrix. A common method is the Bligh-Dyer or Folch extraction.

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in the initial mobile phase composition.

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% B).

    • Inject the sample.

    • Run a gradient elution to separate the lipids (e.g., from 60% B to 100% B over 15 minutes).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for Sphingosyl PE (d18:1) will need to be determined (precursor ion [M+H]⁺).

    • Perform precursor ion or neutral loss scans to screen for potential degradation products.

  • Data Analysis:

    • Generate a calibration curve using the Sphingosyl PE (d18:1) standard.

    • Quantify the amount of Sphingosyl PE (d18:1) in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

    • Analyze the data from the precursor ion or neutral loss scans to identify potential degradation products by their mass-to-charge ratios and fragmentation patterns.

Visualizations

Sphingolipid Degradation Pathway

Sphingosyl PE (d18:1) Sphingosyl PE (d18:1) Hydrolysis_1 Hydrolysis (Phospholipase D) Sphingosyl PE (d18:1)->Hydrolysis_1 Hydrolysis_2 Hydrolysis (Phospholipase C) Sphingosyl PE (d18:1)->Hydrolysis_2 Oxidation Oxidation Sphingosyl PE (d18:1)->Oxidation Sphingosine (d18:1) Sphingosine (d18:1) Hydrolysis_1->Sphingosine (d18:1) Phosphoethanolamine Phosphoethanolamine Hydrolysis_1->Phosphoethanolamine Ceramide (d18:1/acyl) Ceramide (d18:1/acyl) Hydrolysis_2->Ceramide (d18:1/acyl) Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Potential degradation pathways of Sphingosyl PE (d18:1).

Experimental Workflow for Stability Assessment

Start Start Sample_Preparation Prepare Sphingosyl PE (d18:1) Samples (Stored vs. Fresh Control) Start->Sample_Preparation Analytical_Method Select Analytical Method Sample_Preparation->Analytical_Method TLC_Analysis TLC Analysis Analytical_Method->TLC_Analysis Qualitative HPLC_MS_Analysis HPLC-MS/MS Analysis Analytical_Method->HPLC_MS_Analysis Quantitative TLC_Steps Spot Plate -> Develop -> Visualize TLC_Analysis->TLC_Steps HPLC_MS_Steps Inject Sample -> Separate -> Detect HPLC_MS_Analysis->HPLC_MS_Steps Data_Analysis Analyze Data TLC_Steps->Data_Analysis HPLC_MS_Steps->Data_Analysis Qualitative_Analysis Qualitative Assessment: Compare spots, check for new spots Data_Analysis->Qualitative_Analysis TLC Quantitative_Analysis Quantitative Assessment: Measure peak area, calculate concentration Data_Analysis->Quantitative_Analysis HPLC-MS/MS Report Report Stability Findings Qualitative_Analysis->Report Quantitative_Analysis->Report End End Report->End Start Purity Issue Detected (e.g., extra spots on TLC) Check_Storage Were storage conditions optimal? (-20°C, inert gas, glass vial) Start->Check_Storage Improper_Storage Improve storage conditions. Aliquot new sample. Check_Storage->Improper_Storage No Check_Handling Was handling appropriate? (used glass/Teflon, no plastic) Check_Storage->Check_Handling Yes Improper_Handling Use appropriate labware. Re-prepare sample. Check_Handling->Improper_Handling No Check_Solvent Is the solvent pure and anhydrous? Check_Handling->Check_Solvent Yes Impure_Solvent Use fresh, high-purity solvent. Check_Solvent->Impure_Solvent No Degradation Likely degradation. Use a fresh vial of Sphingosyl PE. Check_Solvent->Degradation Yes

References

Common contaminants in commercial Sphingosyl PE (d18:1) preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on common contaminants in commercial Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1) preparations. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Sphingosyl PE (d18:1) and what is its function?

Sphingosyl PE (d18:1) is a sphingolipid consisting of a sphingosine (B13886) (d18:1) backbone linked to a phosphoethanolamine headgroup.[1] Sphingolipids are essential components of cellular membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[2][3]

Q2: How is the purity of commercial Sphingosyl PE (d18:1) typically determined?

The purity of commercial sphingolipids is often assessed by thin-layer chromatography (TLC). However, for a more detailed analysis that can identify and quantify closely related impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][5][6][7]

Q3: What are the potential sources of contaminants in commercial Sphingosyl PE (d18:1)?

Potential contaminants in synthetic Sphingosyl PE (d18:1) can arise from several sources:

  • Synthetic Precursors: Incomplete reaction or purification can lead to the presence of starting materials used in the synthesis of the sphingosine backbone.

  • Synthetic Byproducts: Side reactions during the synthesis can generate structurally related molecules, such as isomers or the saturated sphinganine (B43673) analog.

  • Degradation Products: Hydrolysis of the phosphoethanolamine headgroup can occur during storage or handling, leading to the formation of sphingosine (d18:1).

  • Solvents and Catalysts: Residual solvents or catalysts from the manufacturing process may be present in trace amounts.

Troubleshooting Guide: Identifying Potential Contaminants

Unexpected experimental results when using commercial Sphingosyl PE (d18:1) may be due to the presence of contaminants. This guide provides an overview of common potential impurities and methods for their detection.

Issue 1: Inconsistent biological activity or analytical response.

This could be due to the presence of structurally similar but biologically distinct lipids. The table below summarizes potential contaminants and their mass differences from Sphingosyl PE (d18:1).

Potential Contaminant Structure Molecular Weight ( g/mol ) Mass Difference from Sphingosyl PE (d18:1) Potential Origin
Sphingosyl PE (d18:1) C20H43N2O5P422.540Target Molecule
Sphinganine PE (d18:0)C20H45N2O5P424.56+2.02Incomplete desaturation during synthesis
Sphingosine (d18:1)C18H37NO2299.49-123.05Hydrolysis of the phosphoethanolamine headgroup
Positional Isomers (e.g., d18:1 with Δ14 double bond)C20H43N2O5P422.540 (isobaric)Byproduct of synthesis
StereoisomersC20H43N2O5P422.540 (isobaric)Byproduct of synthesis
Issue 2: Suspected presence of saturated analog (Sphinganine PE, d18:0).

The presence of the saturated analog, Sphinganine PE (d18:0), can be difficult to detect due to its similar chemical properties.

Troubleshooting Workflow: Differentiating Sphingosyl PE (d18:1) from Sphinganine PE (d18:0)

G cluster_0 Analytical Workflow start Sample containing Sphingosyl PE (d18:1) and potential Sphinganine PE (d18:0) contaminant lc_separation Reversed-Phase LC Separation start->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis Separation based on hydrophobicity data_analysis Data Analysis ms_analysis->data_analysis Monitor for precursor ions sphingosyl_pe Sphingosyl PE (d18:1) [M+H]+ = m/z 423.3 data_analysis->sphingosyl_pe m/z 423.3 detected sphinganine_pe Sphinganine PE (d18:0) [M+H]+ = m/z 425.3 data_analysis->sphinganine_pe m/z 425.3 detected conclusion Quantify relative amounts of d18:1 and d18:0 species sphingosyl_pe->conclusion sphinganine_pe->conclusion

Caption: Workflow for detecting Sphinganine PE (d18:0) contamination.

Experimental Protocol: LC-MS/MS for Sphingosyl PE (d18:1) and Sphinganine PE (d18:0) detection

  • Sample Preparation:

    • Dissolve the commercial Sphingosyl PE (d18:1) in an appropriate solvent (e.g., methanol) to a known concentration.

    • Spike the sample with an internal standard, such as a C17 analog of Sphingosyl PE, for accurate quantification if necessary.[5]

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. Due to the double bond, Sphingosyl PE (d18:1) is slightly less hydrophobic and will typically elute slightly earlier than Sphinganine PE (d18:0).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosyl PE (d18:1): Precursor ion [M+H]⁺ at m/z 423.3 → Product ion at m/z 264.3 (corresponding to the sphingosine d18:1 backbone after loss of the phosphoethanolamine headgroup and water).

      • Sphinganine PE (d18:0): Precursor ion [M+H]⁺ at m/z 425.3 → Product ion at m/z 266.3 (corresponding to the sphinganine d18:0 backbone after loss of the phosphoethanolamine headgroup and water).

Issue 3: Presence of hydrolysis product (Sphingosine, d18:1).

The phosphoethanolamine headgroup can be labile and hydrolyze, leaving the sphingosine (d18:1) backbone.

Troubleshooting Workflow: Detection of Sphingosine (d18:1) Contamination

G cluster_1 Hydrolysis Detection Workflow start Sphingosyl PE (d18:1) sample hilic_lc HILIC LC Separation start->hilic_lc ms_analysis Tandem Mass Spectrometry (MS/MS) hilic_lc->ms_analysis Separation based on polarity data_analysis Data Analysis ms_analysis->data_analysis Monitor for precursor ions sphingosyl_pe Sphingosyl PE (d18:1) [M+H]+ = m/z 423.3 data_analysis->sphingosyl_pe m/z 423.3 detected sphingosine Sphingosine (d18:1) [M+H]+ = m/z 300.3 data_analysis->sphingosine m/z 300.3 detected conclusion Confirm presence and quantify hydrolysis product sphingosyl_pe->conclusion sphingosine->conclusion

Caption: Workflow for detecting the hydrolysis product Sphingosine (d18:1).

Experimental Protocol: LC-MS/MS for Sphingosine (d18:1) Detection

  • Sample Preparation: As described in the previous protocol.

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for separating compounds with different polarities.[8]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B. The more polar Sphingosyl PE (d18:1) will be retained longer on the HILIC column than the less polar sphingosine (d18:1).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosyl PE (d18:1): Precursor ion [M+H]⁺ at m/z 423.3 → Product ion at m/z 264.3.

      • Sphingosine (d18:1): Precursor ion [M+H]⁺ at m/z 300.3 → Product ion at m/z 282.3 (loss of water).

Signaling Pathway Involving Sphingolipids

The presence of contaminants can interfere with signaling pathways. For instance, sphingosine and its phosphorylated product, sphingosine-1-phosphate (S1P), have distinct and often opposing biological effects.

G cluster_2 Simplified Sphingolipid Signaling sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine (d18:1) ceramide->sphingosine Ceramidase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase apoptosis Apoptosis sphingosine->apoptosis s1p->sphingosine S1P Phosphatase proliferation Cell Proliferation & Survival s1p->proliferation

Caption: Simplified overview of key sphingolipid signaling molecules.

For further inquiries, please contact our technical support team.

References

Technical Support Center: Analysis of Sphingosylphosphorylethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Sphingosylphosphorylethanolamine (d18:1), with a focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Sphingosyl PE (d18:1)?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. For Sphingosyl PE (d18:1), a phosphosphingolipid, the primary sources of matrix effects in biological samples are other lipids, particularly glycerophospholipids, which are highly abundant and can suppress the ionization of the target analyte.[1][3]

Q2: My signal intensity for Sphingosyl PE (d18:1) is low and inconsistent between samples. Could this be a matrix effect, and what are the initial troubleshooting steps?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Immediate troubleshooting steps you can take include:

  • Sample Dilution: This is a straightforward first step to reduce the concentration of interfering matrix components. However, ensure that the concentration of Sphingosyl PE (d18:1) remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method can help separate Sphingosyl PE (d18:1) from co-eluting interferences. This could involve adjusting the gradient elution, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC instead of reversed-phase).[4]

  • Review Sample Preparation: Inadequate sample cleanup is a frequent cause of matrix effects. Re-evaluating your extraction and cleanup protocol is crucial.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my Sphingosyl PE (d18:1) analysis?

A3: The most common method for quantifying matrix effects is the post-extraction spike method .[2] This involves comparing the peak area of Sphingosyl PE (d18:1) in a neat solution to its peak area when spiked into a blank matrix extract that has gone through the entire sample preparation process. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Sphingosyl PE (d18:1)?

A4: Effective sample preparation is key to removing interfering matrix components. The most common and effective techniques for lipid analysis are:

  • Liquid-Liquid Extraction (LLE): This technique separates lipids from more polar molecules using immiscible organic solvents.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively bind and elute lipids, often providing a cleaner sample than LLE.[1] Zirconia-based SPE cartridges can be particularly effective at removing phospholipids (B1166683).[5]

  • Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing non-protein matrix components and can lead to significant matrix effects.

Q5: What is the role of an internal standard in mitigating matrix effects for Sphingosyl PE (d18:1) quantification?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. The ideal internal standard for Sphingosyl PE (d18:1) would be a stable isotope-labeled version (e.g., ¹³C or ²H labeled).[6][7][8] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[6][8] If a stable isotope-labeled standard is unavailable, a structurally similar phosphosphingolipid with a different chain length (e.g., d17:1) can be used.[4][9]

Data on Mitigation of Matrix Effects

The effectiveness of different sample preparation techniques in reducing matrix effects by removing interfering phospholipids is summarized below. The values represent the typical reduction in phospholipid-induced ion suppression.

Sample Preparation TechniqueTypical Reduction of Matrix EffectsRelative CostThroughput
Protein Precipitation (PPT) Low (often significant residual matrix effects)LowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerate
Solid-Phase Extraction (SPE) HighModerate to HighModerate to Low
Specialized SPE (e.g., Zirconia-based) Very HighHighModerate to Low

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for Sphingosyl PE (d18:1) in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • Sphingosyl PE (d18:1) analytical standard

  • Solvents for extraction and reconstitution (e.g., methanol (B129727), chloroform (B151607), water)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Standard): Prepare a solution of Sphingosyl PE (d18:1) in the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the Sphingosyl PE (d18:1) standard to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculation:

    • Calculate the average peak area for Sphingosyl PE (d18:1) from the replicate injections of Set A and Set C.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Average Peak Area of Set C / Average Peak Area of Set A) * 100

Protocol 2: Sample Preparation of Sphingosyl PE (d18:1) from Plasma using LLE

Objective: To extract Sphingosyl PE (d18:1) from plasma while minimizing matrix effects.

Materials:

  • Plasma sample

  • Internal Standard (e.g., Sphingosyl PE (d17:1) or ¹³C-labeled Sphingosyl PE (d18:1))

  • Methanol, Chloroform, Water (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard solution.

  • Protein Precipitation & Extraction:

    • Add 300 µL of methanol and vortex thoroughly.

    • Add 900 µL of chloroform and vortex again.

    • Add 300 µL of water and vortex to induce phase separation.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify end Final Concentration quantify->end

Caption: Experimental workflow for Sphingosyl PE (d18:1) analysis.

troubleshooting_workflow start Low/Inconsistent Signal for Sphingosyl PE (d18:1) check_matrix Suspect Matrix Effects? start->check_matrix dilute Dilute Sample & Re-inject check_matrix->dilute Yes optimize_lc Optimize Chromatography (Gradient, Column) check_matrix->optimize_lc Yes improve_prep Improve Sample Preparation (SPE, LLE) check_matrix->improve_prep Yes use_is Use Stable Isotope Labeled Internal Standard check_matrix->use_is Yes end Accurate Quantification check_matrix->end No dilute->check_matrix Still an issue optimize_lc->check_matrix Still an issue improve_prep->check_matrix Still an issue assess_quant Assess Matrix Effect Quantitatively use_is->assess_quant assess_quant->end

Caption: Troubleshooting guide for matrix effects in Sphingosyl PE analysis.

sphingolipid_pathway General Sphingolipid Metabolism cluster_synthesis De Novo Synthesis cluster_products Complex Sphingolipids & Signaling Molecules serine Serine + Palmitoyl-CoA sphinganine Sphinganine (d18:0) serine->sphinganine ceramide Ceramide sphinganine->ceramide sm Sphingomyelin ceramide->sm gsl Glycosphingolipids ceramide->gsl sphingosine Sphingosine (d18:1) ceramide->sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase spe Sphingosyl PE (d18:1) sphingosine->spe ? receptor S1P Receptors s1p->receptor Signaling

Caption: Simplified overview of sphingolipid metabolism.

References

Technical Support Center: Resolving Co-elution of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Sphingosylphosphoethanolamine (Sphingosyl PE (d18:1)) with other lipids during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of lipidomics, and why is it a problem for Sphingosyl PE (d18:1) analysis?

A1: Co-elution occurs when two or more different lipid molecules are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar times. This results in overlapping chromatographic peaks, making it difficult to accurately identify and quantify the individual lipid species. For Sphingosyl PE (d18:1), co-elution can lead to inaccurate quantification, potentially obscuring its true biological role in signaling pathways and disease. Common co-eluting species include other sphingolipids with similar polar head groups, such as Sphingosyl PI (d18:1), and certain glycerophospholipids, particularly phosphatidylethanolamines (PEs) with similar retention properties.

Q2: What are the most common lipid classes that co-elute with Sphingosyl PE (d18:1)?

A2: The most common co-eluting lipids with Sphingosyl PE (d18:1) depend on the chromatographic method used.

  • In Hydrophilic Interaction Liquid Chromatography (HILIC): Lipids with similar polar head groups are likely to co-elute. This includes other sphingoid base phosphates and lysophospholipids. For instance, Sphingosyl PE may co-elute with other lysosphingolipids or even some lysophosphatidylethanolamines (LPEs).

  • In Reversed-Phase Liquid Chromatography (RPLC): Lipids with similar hydrophobicity (acyl chain length and degree of unsaturation) tend to co-elute. Therefore, Sphingosyl PE (d18:1) might co-elute with other C18:1-containing lipids, including certain species of phosphatidylethanolamine (B1630911) (PE) or phosphatidylserine (B164497) (PS).

Q3: How can I quickly check if I have a co-elution problem with my Sphingosyl PE (d18:1) peak?

A3: Several indicators can suggest a co-elution issue:

  • Peak Shape: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1]

  • Mass Spectrometry Data: Examine the mass spectrum across the width of the chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates that multiple compounds with different m/z values are eluting together.

  • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical masses of suspected co-eluting lipids. If their EICs overlap significantly with that of Sphingosyl PE (d18:1), co-elution is likely.

Troubleshooting Guides

Problem: Poor resolution and peak shape for Sphingosyl PE (d18:1) suggesting co-elution.

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Sphingosyl PE (d18:1).

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Sample Preparation cluster_4 Resolution start Poor Peak Shape/ Co-elution Suspected mod_gradient Modify LC Gradient start->mod_gradient First Step spe Implement Solid-Phase Extraction (SPE) start->spe Alternative starting point change_column Change Column Chemistry mod_gradient->change_column If unresolved resolved Resolved Peak mod_gradient->resolved If successful mod_mobile_phase Modify Mobile Phase change_column->mod_mobile_phase If unresolved change_column->resolved If successful ion_mobility Utilize Ion Mobility MS mod_mobile_phase->ion_mobility For isomeric co-elution ion_pairing Introduce Ion-Pairing Reagents mod_mobile_phase->ion_pairing For improved selectivity mod_mobile_phase->resolved If successful ion_mobility->resolved ion_pairing->resolved spe->mod_gradient spe->resolved If successful cluster_0 De Novo Synthesis & Metabolism cluster_1 Cellular Functions Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Ethanolamine Phosphate Transfer Cell Survival,\nProliferation Cell Survival, Proliferation S1P->Cell Survival,\nProliferation Membrane Structure,\nPotential Signaling Membrane Structure, Potential Signaling Sphingosyl_PE->Membrane Structure,\nPotential Signaling cluster_0 Primary Separation Challenge cluster_1 Recommended Chromatographic Approach start Co-elution of Sphingosyl PE (d18:1) polar_head Different Polar Head Groups start->polar_head If co-eluting with different lipid classes hydrophobicity Similar Hydrophobicity start->hydrophobicity If co-eluting with isomers/analogs hilic HILIC polar_head->hilic Optimal for separating by polarity rplc RPLC hydrophobicity->rplc Optimal for separating by hydrophobicity

References

Impact of pH on the stability of Sphingosyl PE (d18:1) solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sphingosyl PE (d18:1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of pH on the stability of Sphingosyl PE (d18:1) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Sphingosyl PE (d18:1) powder?

A1: Sphingosyl PE (d18:1) in its powder form is stable for at least one year when stored at -20°C.[1] It is shipped on dry ice to maintain this temperature during transit.[2]

Q2: How should I prepare Sphingosyl PE (d18:1) solutions?

A2: Due to the amphiphilic nature of Sphingosyl PE (d18:1), dissolving it directly into aqueous buffers can be challenging and may lead to the formation of micelles. A common procedure involves first dissolving the lipid in an organic solvent, such as ethanol (B145695) or a chloroform:methanol (B129727) mixture, and then adding the desired aqueous buffer to the lipid film after evaporating the organic solvent. Sonication may be required to ensure a uniform suspension. The final concentration and solvent system should be optimized for your specific application.

Q3: What is the expected stability of Sphingosyl PE (d18:1) in aqueous solutions?

A3: The stability of Sphingosyl PE (d18:1) in aqueous solutions is highly dependent on the pH of the solution. Sphingosyl PE (d18:1) is a phosphosphingolipid and is susceptible to hydrolysis, particularly under acidic and alkaline conditions. At neutral pH, solutions are expected to be more stable, but long-term storage in aqueous media is not recommended. For prolonged storage, it is best to keep the lipid in an organic solvent at -20°C.

Q4: What are the potential degradation products of Sphingosyl PE (d18:1) at different pH values?

A4: Under acidic or alkaline conditions, the primary degradation pathway for Sphingosyl PE (d18:1) is expected to be the hydrolysis of the phosphoethanolamine headgroup. This would result in the formation of sphingosine (B13886) (d18:1) and phosphoethanolamine. Further degradation of sphingosine could also occur under harsh conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor solubility in aqueous buffer - Direct addition of powder to buffer.- Insufficient energy to form a stable suspension.- First, dissolve Sphingosyl PE (d18:1) in an organic solvent (e.g., ethanol).- Create a thin lipid film by evaporating the solvent under a stream of nitrogen.- Resuspend the film in the desired buffer with vigorous vortexing or sonication.
Inconsistent experimental results - Degradation of Sphingosyl PE (d18:1) in the working solution due to inappropriate pH or prolonged storage.- Use of a non-stability-indicating analytical method.- Prepare fresh solutions of Sphingosyl PE (d18:1) for each experiment.- Ensure the pH of your experimental buffer is within a stable range (ideally near neutral).- Use a validated stability-indicating method, such as HPLC-MS, to monitor the integrity of your Sphingosyl PE (d18:1) solution.
Precipitate formation in the solution - Exceeding the critical micelle concentration (CMC) without proper solubilization.- Change in pH leading to decreased solubility.- Determine the optimal concentration for your experiments.- Consider the use of a carrier protein like fatty acid-free BSA to improve solubility in aqueous media.- Ensure the pH of the solution remains constant.
Loss of biological activity - Hydrolysis of the phosphoethanolamine headgroup, which is crucial for its biological function.- Confirm the integrity of your Sphingosyl PE (d18:1) stock using an analytical technique like HPLC-MS before conducting biological assays.- Perform a forced degradation study to understand the stability limits of your compound under your experimental conditions.

Quantitative Data on pH Stability

Table 1: Hypothetical Degradation of Sphingosyl PE (d18:1) at 50°C in Different pH Buffers

pHBuffer SystemIncubation Time (hours)% Sphingosyl PE (d18:1) RemainingMajor Degradation Product
2.00.1 M HCl2475%Sphingosine (d18:1)
4.50.1 M Acetate2495%Sphingosine (d18:1)
7.40.1 M Phosphate24>99%Not Detected
9.00.1 M Borate2480%Sphingosine (d18:1)
12.00.1 M NaOH2460%Sphingosine (d18:1)

Disclaimer: This data is for illustrative purposes and should not be considered as experimentally verified results.

Experimental Protocols

Protocol for a Forced Degradation Study of Sphingosyl PE (d18:1)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Sphingosyl PE (d18:1) under various pH conditions.

1. Materials:

  • Sphingosyl PE (d18:1) powder

  • HPLC-grade methanol and chloroform

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and appropriate buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • HPLC-MS system with a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of Sphingosyl PE (d18:1) powder.

  • Dissolve the powder in a minimal amount of a 2:1 (v/v) chloroform:methanol mixture to create a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Stressed Samples:

  • For each pH condition, aliquot a precise volume of the stock solution into separate glass vials.

  • Evaporate the organic solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Reconstitute the lipid film with the respective stress solution (e.g., 0.1 M HCl for acidic, 0.1 M NaOH for basic, and various buffers for intermediate pH values) to a final concentration of approximately 0.1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot and neutralize the sample if necessary (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample).

  • Store the withdrawn samples at -20°C until analysis.

4. HPLC-MS Analysis:

  • Analyze the stressed samples, along with an unstressed control sample (prepared in a neutral buffer and analyzed at time zero), using a validated stability-indicating HPLC-MS method.

  • The HPLC method should be capable of separating the intact Sphingosyl PE (d18:1) from its potential degradation products.

  • Quantify the amount of remaining Sphingosyl PE (d18:1) and identify any major degradation products by their mass-to-charge ratio.

5. Data Analysis:

  • Calculate the percentage of Sphingosyl PE (d18:1) remaining at each time point for each pH condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Characterize the degradation products based on the MS data.

Visualizations

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine Sphingosine Sphingosyl_PE->Sphingosine Hydrolysis Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P_Receptors S1P Receptors S1P->S1P_Receptors Extracellular Signaling SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase (SphK) Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) S1P_Receptors->Cellular_Responses Hydrolysis Hydrolysis (Acidic/Alkaline pH)

Caption: Simplified Sphingolipid Signaling Pathway.

Stability_Study_Workflow cluster_stress Forced Degradation Conditions (50°C) start Start: Sphingosyl PE (d18:1) Powder stock_prep Prepare Stock Solution (Organic Solvent) start->stock_prep aliquot Aliquot Stock and Evaporate Solvent stock_prep->aliquot reconstitute Reconstitute Lipid Film in Stress Solutions aliquot->reconstitute acid Acidic pH (e.g., 0.1 M HCl) reconstitute->acid neutral Neutral pH (e.g., PBS) reconstitute->neutral alkaline Alkaline pH (e.g., 0.1 M NaOH) reconstitute->alkaline incubation Incubate for Defined Time Points acid->incubation neutral->incubation alkaline->incubation sampling Withdraw, Neutralize, and Store Samples incubation->sampling analysis HPLC-MS Analysis sampling->analysis data_analysis Data Analysis: Quantify Degradation & Identify Products analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental Workflow for pH Stability Study.

References

Technical Support Center: Sphingosyl PE (d18:1) Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the hydrolysis of Sphingosyl PE (d18:1) in aqueous buffers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sphingosyl PE (d18:1) and why is its stability in aqueous buffers a concern?

Sphingosyl PE (d18:1), or D-erythro-sphingosyl phosphoethanolamine, is a phosphosphingolipid crucial in cellular signaling. Its stability is a significant concern in experimental settings because the phosphoester bond is susceptible to hydrolysis in aqueous environments. This degradation can lead to the formation of sphingosine (B13886) and phosphoethanolamine, altering the concentration of the active lipid and potentially impacting experimental outcomes.

Q2: What are the primary factors that influence the hydrolysis of Sphingosyl PE (d18:1)?

The primary factors influencing the rate of hydrolysis are:

  • pH of the buffer: The stability of phosphoester bonds is highly pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Buffer composition and concentration: Certain buffer components can catalyze hydrolysis.

  • Storage duration: The longer Sphingosyl PE (d18:1) is in an aqueous buffer, the greater the extent of hydrolysis.

  • Presence of enzymes: Contaminating enzymes, such as phosphatases or lipases, can rapidly degrade the lipid.

Q3: How can I minimize the hydrolysis of Sphingosyl PE (d18:1) in my experiments?

To minimize hydrolysis, it is recommended to:

  • Prepare fresh solutions: Prepare aqueous solutions of Sphingosyl PE (d18:1) immediately before use.

  • Use appropriate buffers: Opt for buffers with a pH around 6.5, as the hydrolysis rate for similar phospholipids (B1166683) is at a minimum in this range.[1]

  • Control the temperature: Keep solutions on ice whenever possible and perform experiments at the lowest feasible temperature.

  • Proper storage: For long-term storage, Sphingosyl PE (d18:1) should be stored as a powder or in an organic solvent at -20°C or lower.[2]

  • Use high-purity reagents: Ensure all buffer components and water are of high purity and free from enzymatic contamination.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of Sphingosyl PE (d18:1) over the course of your experiment.

Troubleshooting Steps:

  • Verify Lipid Integrity: Analyze your Sphingosyl PE (d18:1) stock and working solutions for degradation products using methods like HPLC or LC-MS/MS.

  • Optimize Buffer Conditions: If degradation is confirmed, consider changing your buffer. A buffer with a pH closer to 6.5 may improve stability.

  • Shorten Incubation Times: If possible, reduce the duration of your experiment to minimize the time the lipid is in an aqueous environment.

  • Temperature Control: Ensure that all steps are performed at a consistently low temperature.

Issue 2: Difficulty solubilizing Sphingosyl PE (d18:1) in aqueous buffer.

Sphingosyl PE (d18:1) is a lipid and has limited solubility in aqueous solutions.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent: First, dissolve the Sphingosyl PE (d18:1) powder in a small amount of an appropriate organic solvent like ethanol (B145695) or DMSO.

  • Sonication: After adding the organic stock solution to your aqueous buffer, sonicate the mixture to aid in the formation of a uniform suspension.

  • Use of a Carrier: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous media.

Experimental Protocols

Protocol for Preparing Aqueous Solutions of Sphingosyl PE (d18:1)

This protocol is designed to minimize hydrolysis during the preparation of aqueous working solutions.

Materials:

  • Sphingosyl PE (d18:1) powder

  • Anhydrous ethanol or DMSO

  • Desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-chilled to 4°C

  • Sterile, high-purity water

  • Ice bath

  • Sonicator

Procedure:

  • Allow the Sphingosyl PE (d18:1) powder to warm to room temperature before opening the vial to prevent condensation.

  • Prepare a concentrated stock solution by dissolving the lipid powder in a minimal amount of anhydrous ethanol or DMSO.

  • On ice, add the desired volume of the pre-chilled aqueous buffer to a sterile tube.

  • While vortexing the buffer, slowly add the required volume of the Sphingosyl PE (d18:1) stock solution to achieve the final desired concentration.

  • Sonicate the solution in an ice bath for 5-10 minutes, or until the solution is clear or a uniform, slightly hazy suspension.

  • Use the freshly prepared solution immediately for your experiments.

Protocol for Assessing the Stability of Sphingosyl PE (d18:1) in Aqueous Buffer

This protocol allows for the quantitative assessment of Sphingosyl PE (d18:1) hydrolysis over time.

Materials:

  • Freshly prepared aqueous solution of Sphingosyl PE (d18:1)

  • Incubator or water bath set to the desired experimental temperature

  • Quenching solution (e.g., ice-cold methanol (B129727) with an internal standard)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Aliquots of the freshly prepared Sphingosyl PE (d18:1) solution are placed in separate sterile tubes for each time point.

  • Incubate the tubes at the desired temperature.

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.

  • Immediately stop the hydrolysis by adding an equal volume of ice-cold quenching solution.

  • Store the quenched samples at -80°C until analysis.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the remaining Sphingosyl PE (d18:1) and the appearance of its hydrolysis products.

Quantitative Data Summary

BufferpH RangeExpected Stability of Sphingosyl PE (d18:1)Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.4ModerateProne to hydrolysis over extended periods.
Tris Buffer7.0 - 9.0Moderate to LowGeneral acid-base catalysis can be observed with Tris ions, potentially increasing hydrolysis.[1]
HEPES Buffer6.8 - 8.2ModerateGenerally considered a stable buffer for biological experiments.
Acetate Buffer3.6 - 5.6LowAcidic pH will likely accelerate hydrolysis.
Citrate Buffer3.0 - 6.2LowAcidic pH will likely accelerate hydrolysis.

Visualizations

Hydrolysis_Pathway Sphingosyl_PE Sphingosyl PE (d18:1) Hydrolysis Hydrolysis Sphingosyl_PE->Hydrolysis Water H₂O Water->Hydrolysis Sphingosine Sphingosine (d18:1) Hydrolysis->Sphingosine Product 1 Phosphoethanolamine Phosphoethanolamine Hydrolysis->Phosphoethanolamine Product 2 Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Sphingosyl PE (d18:1) Powder dissolve Dissolve in Organic Solvent start->dissolve add_buffer Add to Aqueous Buffer dissolve->add_buffer sonicate Sonicate on Ice add_buffer->sonicate fresh_solution Fresh Working Solution sonicate->fresh_solution run_assay Perform Experiment fresh_solution->run_assay quench Quench Reaction run_assay->quench analyze HPLC / LC-MS/MS quench->analyze unexpected_results Inconsistent Results analyze->unexpected_results check_stability Assess Lipid Stability unexpected_results->check_stability

References

Technical Support Center: Best Practices for Handling Air-Sensitive Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sphingosyl PE (d18:1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of air-sensitive Sphingosyl PE (d18:1) and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Sphingosyl PE (d18:1) and why is it considered air-sensitive?

Sphingosyl PE (d18:1), or D-erythro-sphingosyl phosphoethanolamine, is a bioactive sphingolipid involved in various cellular signaling pathways. Its structure contains a carbon-carbon double bond in the sphingosine (B13886) backbone, making it susceptible to oxidation when exposed to air. This oxidation can alter its biological activity and lead to inconsistent experimental results. Additionally, the phosphoethanolamine headgroup can be susceptible to hydrolysis, especially under improper storage conditions.

Q2: How should I store Sphingosyl PE (d18:1) to ensure its stability?

To maintain the integrity of Sphingosyl PE (d18:1), it is crucial to adhere to the following storage guidelines:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers as lipids in organic solvents can leach plasticizers.

  • Form: For long-term storage, it is recommended to store Sphingosyl PE (d18:1) as a powder or in a suitable organic solvent. Unsaturated lipids like Sphingosyl PE (d18:1) are not stable as powders for extended periods and should be dissolved in an organic solvent for storage.

Q3: What solvents are recommended for dissolving Sphingosyl PE (d18:1)?

Sphingosyl PE (d18:1) can be dissolved in organic solvents such as chloroform, methanol, or a mixture of both. For cell culture experiments, a common practice is to dissolve the lipid in ethanol (B145695) or DMSO to prepare a stock solution.

Q4: Can I use plastic pipette tips and tubes when handling Sphingosyl PE (d18:1) in organic solvents?

No, it is strongly advised to avoid using plastic pipette tips, tubes (like Eppendorf tubes), and parafilm when handling Sphingosyl PE (d18:1) dissolved in organic solvents. These materials can leach impurities that may interfere with your experiments. Use glass or stainless steel syringes and pipettes for accurate and contamination-free transfer.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Sphingosyl PE (d18:1).

Issue 1: Inconsistent or No Biological Response in Cell-Based Assays

Possible Causes & Solutions:

CauseRecommended Solution
Degradation of Sphingosyl PE (d18:1) Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Improper Solubilization Ensure the lipid is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Sonication may aid in dispersion.
Precipitation in Culture Medium The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept low (typically <0.5%) to prevent precipitation.
Cell Line Insensitivity The response to Sphingosyl PE (d18:1) can be cell-type specific. Verify the expression of relevant receptors or signaling pathway components in your cell line.
Issue 2: High Background or Artifacts in Mass Spectrometry Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Contamination from Plasticware Strictly use glass and Teflon materials for all sample preparation and handling steps.
Oxidation During Sample Preparation Minimize the exposure of the sample to air. Work quickly and consider performing extractions under a stream of inert gas.
Co-elution of Similar Lipid Species Optimize your liquid chromatography method to ensure proper separation of Sphingosyl PE (d18:1) from other lipids.
In-source Fragmentation Adjust mass spectrometer source conditions to minimize fragmentation of the parent ion.

Experimental Protocols

Protocol 1: Preparation of Sphingosyl PE (d18:1) for Cell Culture Experiments

This protocol outlines the steps for preparing a Sphingosyl PE (d18:1) solution for treating cultured cells.

  • Prepare Stock Solution:

    • Allow the vial of Sphingosyl PE (d18:1) powder to equilibrate to room temperature before opening to prevent condensation.

    • Under a stream of inert gas (argon or nitrogen), dissolve the powder in an appropriate organic solvent (e.g., ethanol or DMSO) to a stock concentration of 1-10 mg/mL.

    • Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration.

    • Vortex or sonicate the working solution briefly to ensure uniform dispersion.

    • The final concentration of the organic solvent in the culture medium should be below 0.5% to avoid cytotoxicity.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared working solution of Sphingosyl PE (d18:1) to the cells.

    • Incubate for the desired period under standard cell culture conditions.

Visualizations

Sphingolipid Metabolism and Degradation Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Synthases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Ethanolamine Phosphate Transfer Degradation_Products Degradation Products (Ethanolamine Phosphate + Hexadecenal) S1P->Degradation_Products S1P Lyase Complex_Sphingolipids->Ceramide Hydrolases Experimental_Workflow Start Start: Obtain Sphingosyl PE (d18:1) Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Store_Stock Store Stock at -20°C under Inert Gas Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Serum-Free Medium Store_Stock->Prepare_Working On day of experiment Treat_Cells Treat Cultured Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, qPCR, etc.) Incubate->Assay End End: Data Analysis Assay->End Troubleshooting_Logic Problem Inconsistent/No Biological Response Check_Lipid Check Sphingosyl PE (d18:1) Integrity and Handling Problem->Check_Lipid Check_Protocol Review Experimental Protocol Problem->Check_Protocol Check_Cells Verify Cell Line and Conditions Problem->Check_Cells Storage Improper Storage? Check_Lipid->Storage Solubilization Incomplete Solubilization? Check_Lipid->Solubilization Concentration Incorrect Concentration? Check_Protocol->Concentration Cell_Health Poor Cell Health? Check_Cells->Cell_Health Pathway_Activity Inactive Signaling Pathway? Check_Cells->Pathway_Activity

Validation & Comparative

A Head-to-Head Battle for Precision: Deuterated Sphingosyl PE (d18:1) in the Arena of Absolute Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipidomics, the accurate and absolute quantification of these bioactive lipids is paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Deuterated Sphingosyl PE (d18:1) against other common internal standards, supported by established principles and experimental data for analogous compounds, to empower informed decisions in your analytical workflows.

In the pursuit of unraveling the intricate roles of sphingolipids in cellular signaling, disease pathology, and as therapeutic targets, precise measurement is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, and the use of internal standards is fundamental to achieving accuracy and reproducibility.[1][2] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[3][4]

Stable isotope-labeled compounds, such as deuterated lipids, are widely considered the "gold standard" for internal standards in mass spectrometry-based quantification.[4][5] By replacing some hydrogen atoms with deuterium, these standards are chemically almost identical to their endogenous counterparts, ensuring they co-elute during chromatography and experience similar ionization and fragmentation, while being distinguishable by their mass.[5]

This guide focuses on Deuterated Sphingosyl PE (d18:1), a sphingolipid analogue with a deuterated backbone, as a potential internal standard for the absolute quantification of sphingosylphosphorylethanolamine (Sphingosyl PE) and other related sphingolipids. While direct comparative experimental data for Deuterated Sphingosyl PE (d18:1) is not extensively available in published literature, we can infer its performance based on the well-documented behavior of other deuterated sphingolipids and compare it with alternative standards.

Performance Comparison of Internal Standards

The selection of an internal standard is a trade-off between performance, availability, and cost. Here, we compare Deuterated Sphingosyl PE (d18:1) (performance inferred from similar deuterated sphingolipids) with two other common classes of internal standards: odd-chain sphingolipids and non-endogenous, structurally dissimilar standards.

Performance Metric Deuterated Sphingosyl PE (d18:1) & Other Deuterated Sphingolipids Odd-Chain Sphingolipids (e.g., C17 Sphingosine) Structurally Dissimilar Standards (e.g., non-sphingolipids)
Chemical & Physical Similarity Nearly identical to the endogenous analyte.[4]Similar, but differences in chain length can affect chromatographic retention and ionization efficiency.[4]Significant differences in structure, leading to poor mimicry of the analyte's behavior.
Co-elution with Analyte Excellent, ensuring correction for matrix effects at the same retention time.[5]Good, but slight shifts in retention time can occur, potentially leading to less accurate matrix effect correction.[5]Poor; elutes at a different retention time, failing to correct for analyte-specific matrix effects.
Correction for Matrix Effects Superior, as it experiences the same ionization suppression or enhancement as the analyte.[6][7]Good, but can be less effective if the matrix effect is highly dependent on the lipid's acyl chain length.[7]Inadequate, as it does not experience the same matrix effects as the sphingolipid analyte.
Recovery During Extraction Excellent, as its solubility and partitioning behavior are nearly identical to the analyte.[8]Very good, generally high and reproducible recovery.[9]Variable and may not reflect the recovery of the target sphingolipid.
Linearity & Dynamic Range Excellent, with a wide linear dynamic range.[10]Generally good, but can be influenced by differences in ionization efficiency compared to the analyte.Can be non-linear and may not parallel the analyte's response.
Potential for Isotopic Overlap Minimal, especially with high-resolution mass spectrometers. Correction for natural isotopic abundance may be needed for high-precision work.[11]None.None.
Availability & Cost Generally more expensive due to complex synthesis.[12]More readily available and cost-effective than deuterated standards.[12]Widely available and generally inexpensive.

Experimental Protocols

Accurate quantification is underpinned by robust and reproducible experimental protocols. Below are detailed methodologies for the absolute quantification of Sphingosyl PE using a deuterated internal standard like Deuterated Sphingosyl PE (d18:1).

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or cell lysate), add a precise amount of Deuterated Sphingosyl PE (d18:1) internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.

    • Add 1.25 mL of chloroform. Vortex.

    • Add 1.25 mL of water. Vortex.

    • Centrifuge at 1000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of sphingolipids.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosyl PE (d18:1) (Analyte): The precursor ion will be the [M+H]+ adduct. The product ion is typically the phosphoryl-ethanolamine headgroup fragment.

      • Deuterated Sphingosyl PE (d18:1) (Internal Standard): The precursor ion will be the deuterated [M+H]+ adduct. The product ion will be the same as the analyte.

    • Optimization: Collision energy and other MS parameters should be optimized for each analyte and internal standard to achieve maximum sensitivity.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Sphingosyl PE (d18:1) IS Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Elution Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Absolute Quantification (Using Calibration Curve) Ratio->Quantify

Caption: Experimental workflow for absolute quantification.

sphingolipid_pathway cluster_signaling Cellular Signaling cluster_function Biological Functions Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK PE_transferase Phosphoethanolamine Transferase Sphingosine->PE_transferase S1P Sphingosine-1-Phosphate (S1P) S1P_receptors S1P Receptors (GPCRs) S1P->S1P_receptors Sphingosyl_PE Sphingosyl PE PLC_D Phospholipase C/D -type enzymes Sphingosyl_PE->PLC_D SphK->S1P Phosphorylation Ceramidase->Sphingosine Hydrolysis PE_transferase->Sphingosyl_PE Headgroup Transfer PLC_D->Sphingosine Hydrolysis Downstream Downstream Effectors (e.g., Ca2+ mobilization, MAPK activation) S1P_receptors->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

References

A Comparative Guide to the Functional Differences Between Sphingosyl PE (d18:1) and Lysophosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between two structurally related lysophospholipids: Sphingosyl PE (d18:1) and Lysophosphatidylethanolamine (LPE). While both molecules play roles in cellular signaling, they originate from distinct metabolic pathways and are presumed to have different physiological effects. This document summarizes the current understanding of their functions, supported by available experimental data, and provides detailed protocols for key comparative experiments.

Introduction to Sphingosyl PE (d18:1) and Lysophosphatidylethanolamine

Sphingosyl PE (d18:1) , also known as D-erythro-sphingosyl phosphoethanolamine, is a member of the phosphosphingolipid family.[1] Its structure is characterized by a sphingosine (B13886) (d18:1) backbone linked to a phosphoethanolamine head group.[1] Sphingolipids, in general, are integral components of cell membranes and are involved in critical cellular processes such as signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] While specific functional data for Sphingosyl PE (d18:1) is limited, its structural similarity to other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), suggests potential roles in similar signaling pathways.

Lysophosphatidylethanolamine (LPE) is a glycerophospholipid formed by the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[3] This hydrolysis is typically catalyzed by phospholipase A2.[3] LPE is involved in a variety of cellular processes, including the differentiation and migration of neuronal and cancer cells.[4] It has been shown to act as a signaling molecule, in some cases through G protein-coupled receptors (GPCRs), including lysophosphatidic acid (LPA) receptors.[5][6]

Structural and Functional Comparison

While direct comparative studies on the functional differences between Sphingosyl PE (d18:1) and LPE are scarce, a comparison can be drawn based on their distinct structural backbones and the known functions of their respective lipid classes.

FeatureSphingosyl PE (d18:1)Lysophosphatidylethanolamine (LPE)References
Lipid Class PhosphosphingolipidGlycerophospholipid[1],[3]
Backbone Sphingosine (d18:1)Glycerol[1],[4]
Metabolic Origin Derived from sphingolipid metabolism, likely from sphingosine.Derived from the hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2.[2],[3]
Known Receptors Specific receptors are not well-characterized. May interact with S1P receptors or other lysophospholipid receptors.Can act through LPA receptors (e.g., LPA1) in a cell-type-dependent manner. Other putative GPCRs may also be involved.[5][6]
Signaling Pathways Inferred to be involved in sphingolipid signaling pathways, potentially activating downstream effectors similar to S1P, such as Rho, Rac, and MAP kinases.Activates Gi/o and Gq/11 proteins, leading to phospholipase C (PLC) activation, IP3-mediated calcium mobilization, and activation of the MAPK/ERK pathway.[7][8][9]
Cellular Functions Presumed to be involved in processes regulated by sphingolipids, such as cell proliferation, survival, and migration.Stimulates cell proliferation, migration, and differentiation in various cell types, including neuronal and cancer cells. Also involved in lipid droplet formation and suppression of lipolysis.[4][10][11]

Signaling Pathways

The signaling pathways of Sphingosyl PE (d18:1) and LPE are believed to be distinct due to their different receptor interactions and downstream effectors.

Sphingosyl_PE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Sphingosyl PE Sphingosyl PE Putative S1P Receptor Putative S1P Receptor Sphingosyl PE->Putative S1P Receptor G-protein G-protein Putative S1P Receptor->G-protein Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: Inferred signaling pathway for Sphingosyl PE (d18:1).

LPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPE LPE LPA Receptor (e.g., LPA1) LPA Receptor (e.g., LPA1) LPE->LPA Receptor (e.g., LPA1) Gi/o Gi/o LPA Receptor (e.g., LPA1)->Gi/o Gq/11 Gq/11 LPA Receptor (e.g., LPA1)->Gq/11 MAPK/ERK Pathway MAPK/ERK Pathway Gi/o->MAPK/ERK Pathway PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Cellular Response Cellular Response Ca2+ Mobilization->Cellular Response MAPK/ERK Pathway->Cellular Response

Caption: Known signaling pathway for Lysophosphatidylethanolamine (LPE).

Experimental Protocols

To empirically determine the functional differences between Sphingosyl PE (d18:1) and LPE, the following experimental protocols are recommended.

Intracellular Calcium Mobilization Assay

This assay measures the ability of each lipid to induce an increase in intracellular calcium, a common second-messenger signaling event.

Workflow:

Calcium_Mobilization_Workflow Cell_Seeding Seed cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Seeding->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Lipid_Addition Add Sphingosyl PE or LPE at various concentrations Incubation->Lipid_Addition Measurement Measure fluorescence changes over time using a plate reader Lipid_Addition->Measurement Data_Analysis Analyze data to determine EC50 values Measurement->Data_Analysis

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells, which are known to respond to LPE) in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the same buffer, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of Sphingosyl PE (d18:1) and LPE. Use a fluorescence plate reader with an automated injection system to add the lipid solutions to the wells while simultaneously recording fluorescence.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye over a period of several minutes to capture the calcium transient.

  • Data Analysis: Calculate the change in intracellular calcium concentration and plot dose-response curves to determine the EC50 for each lipid.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic potential of each lipid by measuring its ability to induce directional cell migration.

Workflow:

Migration_Assay_Workflow Setup Place Transwell inserts into a 24-well plate Chemoattractant Add medium with Sphingosyl PE or LPE to the lower chamber Setup->Chemoattractant Cell_Seeding Seed serum-starved cells in the upper chamber Chemoattractant->Cell_Seeding Incubation Incubate for several hours to allow migration Cell_Seeding->Incubation Fix_Stain Fix and stain migrated cells on the bottom of the insert Incubation->Fix_Stain Quantification Count stained cells under a microscope Fix_Stain->Quantification

Caption: Workflow for the cell migration (Boyden chamber) assay.

Detailed Protocol:

  • Cell Preparation: Culture cells (e.g., MDA-MB-231 breast cancer cells) and serum-starve them for several hours before the assay to reduce basal migration.

  • Chamber Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing various concentrations of Sphingosyl PE (d18:1) or LPE to the lower chamber. Use serum-free medium as a negative control and a known chemoattractant as a positive control.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 4-24 hours), depending on the cell type.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view using a microscope.

Receptor Binding Assay

This assay can be used to determine if Sphingosyl PE (d18:1) and LPE bind to specific receptors, such as LPA or S1P receptors.

Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes with a radiolabeled ligand and varying concentrations of unlabeled Sphingosyl PE or LPE Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., by filtration) Incubation->Separation Measurement Measure the radioactivity of the bound ligand Separation->Measurement Data_Analysis Determine the binding affinity (Ki) for each lipid Measurement->Data_Analysis

Caption: Workflow for the receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells overexpressing the receptor of interest (e.g., LPA1 or S1P1) and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and a range of concentrations of the unlabeled competitor lipid (Sphingosyl PE or LPE).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor lipid to determine the inhibition constant (Ki), which reflects the binding affinity of Sphingosyl PE or LPE for the receptor.

Conclusion

Sphingosyl PE (d18:1) and Lysophosphatidylethanolamine represent two distinct classes of lysophospholipids with the potential for different biological activities. While the signaling and cellular functions of LPE are becoming increasingly understood, the specific roles of Sphingosyl PE (d18:1) remain largely uncharacterized. The experimental protocols provided in this guide offer a framework for directly comparing the functional effects of these two lipids, which will be crucial for elucidating their respective roles in health and disease and for identifying potential therapeutic targets. Further research is needed to isolate and characterize the specific receptors and signaling pathways for Sphingosyl PE (d18:1) to fully understand its physiological significance.

References

A Comparative Guide to the Quantification of Sphingosylphosphoethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Sphingosylphosphoethanolamine (Sphingosyl PE (d18:1)), a key intermediate in sphingolipid metabolism. Accurate measurement of this lipid is crucial for understanding its role in cellular processes and for the development of therapeutics targeting sphingolipid pathways. This document outlines the predominant analytical techniques, presents their performance characteristics, and provides detailed experimental protocols.

Introduction to Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is a sphingolipid composed of a sphingosine (B13886) (d18:1) backbone linked to a phosphoethanolamine headgroup. It serves as a precursor for the synthesis of more complex sphingolipids and is involved in the intricate network of sphingolipid metabolism. While not as extensively studied as a signaling molecule like sphingosine-1-phosphate (S1P), the precise quantification of Sphingosyl PE (d18:1) is vital for a complete understanding of the sphingolipidome in health and disease.

Quantification Methodologies

The primary method for the reliable quantification of Sphingosyl PE (d18:1) is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Other techniques, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), can also be adapted for this purpose, although they are less common. Currently, there are no commercially available ELISA kits specifically for Sphingosyl PE (d18:1).

Table 1: Comparison of Quantification Methods for Sphingosyl PE (d18:1) and Structurally Similar Analytes
ParameterLC-MS/MSHPLC-FLD
Specificity Very HighModerate to High
Sensitivity Very High (pmol to fmol range)High (pmol range)
Throughput HighModerate
Multiplexing Yes (simultaneous analysis of multiple sphingolipids)Limited
Development Cost HighModerate
Cost per Sample ModerateLow to Moderate
Typical LOQ < 1 pmol1-10 pmol
Precision (%CV) < 15%< 20%
Accuracy (%RE) ± 15%± 20%

Note: The performance characteristics for HPLC-FLD are based on methods for similar sphingolipids and may vary for Sphingosyl PE (d18:1).

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1][2][3] This method allows for the precise identification and quantification of Sphingosyl PE (d18:1) even in complex biological matrices.

a) Sample Preparation (Lipid Extraction)

A common and efficient method for extracting sphingolipids from biological samples is a modified Bligh-Dyer extraction.

  • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of methanol (B129727) and 10 µL of an appropriate internal standard (e.g., Sphingosyl PE (d17:1)).

  • Vortex for 30 seconds.

  • Add 900 µL of chloroform (B151607) and vortex for 1 minute.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

b) Chromatographic Separation

Reversed-phase chromatography is typically used for the separation of sphingolipids.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 60% B

  • Injection Volume: 5 µL

c) Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for Sphingosyl PE (d18:1): Precursor ion (m/z) -> Product ion (m/z). The specific m/z values would be determined by direct infusion of a Sphingosyl PE (d18:1) standard. A likely transition would involve the neutral loss of the phosphoethanolamine headgroup.

  • MRM Transition for Internal Standard (e.g., d17:1): Determined similarly to the analyte.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the primary amine group of Sphingosyl PE (d18:1) with a fluorescent tag. O-phthalaldehyde (OPA) is a commonly used derivatizing agent.[4][5]

a) Sample Preparation and Derivatization

  • Perform lipid extraction as described for the LC-MS/MS method.

  • Reconstitute the dried lipid extract in 50 µL of methanol.

  • Add 50 µL of OPA derivatization reagent (e.g., 10 mg/mL OPA in 3% boric acid buffer, pH 10.5, with 10 µL/mL 2-mercaptoethanol).

  • Incubate at room temperature for 5 minutes in the dark.

  • The sample is now ready for HPLC analysis.

b) Chromatographic Separation

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (85:15, v/v)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: Isocratic or a shallow gradient may be used depending on the complexity of the sample.

  • Injection Volume: 20 µL

c) Fluorescence Detection

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 455 nm

Visualizations

Metabolic Pathway of Sphingosyl PE (d18:1)

The following diagram illustrates the position of Sphingosyl PE (d18:1) within the sphingolipid metabolic pathway.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHSph Dihydrosphingosine (Sphinganine) KDS->DHSph KSR DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Sph Sphingosine (d18:1) Cer->Sph CDase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK SphPE Sphingosyl PE (d18:1) Sph->SphPE Ethanolamine- P transferase S1P->Sph SPP SM->Cer SMase SphPE->Sph Phospholipase D

Caption: Metabolic pathway showing the synthesis and degradation of Sphingosyl PE (d18:1).

Experimental Workflow for Method Comparison

The following diagram outlines a typical workflow for the cross-validation of different quantification methods.

Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Split Split Extract Extraction->Split LCMS_Prep Reconstitution for LC-MS/MS Split->LCMS_Prep Aliquot 1 HPLC_Prep Derivatization for HPLC-FLD Split->HPLC_Prep Aliquot 2 LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis HPLC_Analysis HPLC-FLD Analysis HPLC_Prep->HPLC_Analysis Data_LCMS Data Acquisition (MRM) LCMS_Analysis->Data_LCMS Data_HPLC Data Acquisition (Fluorescence) HPLC_Analysis->Data_HPLC Quant_LCMS Quantification vs. Standard Curve Data_LCMS->Quant_LCMS Quant_HPLC Quantification vs. Standard Curve Data_HPLC->Quant_HPLC Comparison Comparative Data Analysis (LOD, LOQ, Precision, Accuracy) Quant_LCMS->Comparison Quant_HPLC->Comparison

Caption: Workflow for the cross-validation of quantification methods.

References

The Untapped Potential of Sphingosyl PE (d18:1): A Comparative Guide to Sphingolipid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for Sphingosylphosphoethanolamine (Sphingosyl PE (d18:1)) as a specific disease biomarker remains limited in current scientific literature, the broader class of sphingolipids sharing the d18:1 backbone has emerged as a significant area of research for biomarker discovery in a range of diseases. This guide provides a comparative overview of these established and emerging sphingolipid biomarkers, their performance, and the experimental protocols for their analysis, offering a valuable resource for researchers, scientists, and drug development professionals.

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling.[1][2] Alterations in their metabolism have been linked to the pathology of numerous diseases, making them attractive candidates for diagnostic and prognostic biomarkers.[3][4] This guide focuses on sphingolipids containing the d18:1 (sphingosine) backbone, providing a comparative analysis of their utility in various disease contexts.

Comparative Analysis of d18:1 Sphingolipid Biomarkers

While research into Sphingosyl PE (d18:1) is nascent, several other d18:1 sphingolipids have been extensively studied as potential biomarkers. The following tables summarize their performance in various diseases.

Neurodegenerative Diseases

Aberrant sphingolipid metabolism is a known factor in the pathology of neurodegenerative diseases.[5]

BiomarkerDiseaseSample TypeKey Findings
Sphingomyelin (SM) (d18:1/18:0) Alzheimer's DiseaseCerebrospinal Fluid (CSF)Significantly increased in patients with pathological levels of Aβ42, tau, and P-tau-181. Showed moderate diagnostic accuracy.
Ceramides (Cer) (various d18:1 species) Neurodegenerative DiseasesBiofluidsIncreased levels of various ceramide species are commonly reported across different neurodegenerative conditions.[5]
Cardiovascular and Metabolic Diseases

Sphingolipids are increasingly recognized for their role in the pathology of cardiovascular and metabolic diseases.[6]

BiomarkerDiseaseSample TypeKey Findings
Ceramides (Cer) (d18:1/16:0, d18:1/22:0, d18:1/24:0) Cardiovascular DiseasePlasmaSignificantly increased in hypertensive patients who experienced major adverse cardiovascular events (MACE).
Sphingosine-1-Phosphate (S1P) (d18:1) Type 2 Diabetes with Coronary Artery CalcificationPlasmaInversely associated with a high risk of cardiovascular disease.
Liver Diseases

The liver is a central organ for lipid metabolism, and dysregulation of sphingolipids is implicated in various liver diseases.

BiomarkerDiseaseSample TypeKey Findings
Sphingosine-1-Phosphate (S1P) (d18:1) Hepatocellular Carcinoma (HCC)SerumUpregulation showed good diagnostic performance for HCC, including for AFP-negative HCC.
Sphingosine (d18:1) Non-alcoholic Steatohepatitis (NASH)SerumIdentified as a significantly changed lipid in NASH patients.

Experimental Protocols

The analysis of sphingolipids, including the potential future analysis of Sphingosyl PE (d18:1), predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Targeted Sphingolipid analysis by LC-MS/MS

1. Sample Preparation (from Plasma/Serum):

  • Lipid Extraction: A common method is liquid-liquid extraction. To a small volume of plasma (e.g., 50 µL), add a larger volume of a mixture of organic solvents, such as methanol (B129727) and methyl tert-butyl ether (MTBE).

  • Internal Standards: Spike the sample with a known amount of a non-endogenous, structurally similar lipid (e.g., a sphingolipid with an odd-chain fatty acid) to serve as an internal standard for quantification.

  • Phase Separation: Vortex the mixture and then add water to induce phase separation. The upper organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase chromatography column (e.g., a C18 column) to separate the different lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target sphingolipid are monitored for detection and quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general sphingolipid metabolic pathway and a typical experimental workflow for biomarker discovery.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine (d18:1) Sphingosine (d18:1) Ceramide->Sphingosine (d18:1) CDase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingomyelin Complex Sphingolipids->Glucosylceramide Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA Sphingosine (d18:1)->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine (d18:1)->Sphingosine-1-Phosphate (S1P) SphK1/2 Sphingosine-1-Phosphate (S1P)->Sphingosine (d18:1) SPPase

Caption: General Sphingolipid Metabolic Pathway.

Biomarker_Discovery_Workflow Patient Cohort Selection Patient Cohort Selection Sample Collection (e.g., Plasma, CSF) Sample Collection (e.g., Plasma, CSF) Patient Cohort Selection->Sample Collection (e.g., Plasma, CSF) Lipid Extraction Lipid Extraction Sample Collection (e.g., Plasma, CSF)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing & Statistical Analysis Data Processing & Statistical Analysis LC-MS/MS Analysis->Data Processing & Statistical Analysis Biomarker Candidate Identification Biomarker Candidate Identification Data Processing & Statistical Analysis->Biomarker Candidate Identification Validation in Independent Cohort Validation in Independent Cohort Biomarker Candidate Identification->Validation in Independent Cohort Clinical Utility Assessment Clinical Utility Assessment Validation in Independent Cohort->Clinical Utility Assessment

Caption: Experimental Workflow for Biomarker Discovery.

Future Perspectives

While Sphingosyl PE (d18:1) has not yet been established as a disease biomarker, its structural similarity to other bioactive sphingolipids suggests it may have untapped potential. Future lipidomics studies that cast a wider net in their analytical window may reveal correlations between Sphingosyl PE (d18:1) levels and specific disease states. As analytical techniques become more sensitive and comprehensive, the exploration of less abundant but potentially significant lipid species like Sphingosyl PE (d18:1) will become more feasible, paving the way for the discovery of novel biomarkers.

References

A Researcher's Guide to the Comparative Analysis of Sphingosyl PE (d18:1) Levels in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

A systematic comparison of Sphingosyl PE (d18:1) levels necessitates a clear and organized presentation of quantitative data. Below is a template table for summarizing experimental findings. The data should be presented as the mean ± standard deviation from at least three biological replicates, normalized to a relevant metric such as total protein content or cell number.

Cell LineTissue of OriginPhenotype (e.g., Cancer Subtype)Sphingosyl PE (d18:1) Levels (pmol/mg protein)
Cell Line A e.g., Breaste.g., Luminal AExperimental Data
Cell Line B e.g., Lunge.g., AdenocarcinomaExperimental Data
Cell Line C e.g., Ovariane.g., High-Grade SerousExperimental Data
Cell Line D e.g., Normal Fibroblaste.g., Non-cancerous controlExperimental Data

Experimental Protocols

Accurate quantification of Sphingosyl PE (d18:1) relies on robust and well-documented experimental procedures. The following is a generalized protocol based on established methods for sphingolipid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Harvesting:

  • Culture selected cell lines in their recommended media and conditions until they reach approximately 80-90% confluency.

  • Harvest the cells by trypsinization, followed by washing with phosphate-buffered saline (PBS) to remove any residual medium.

  • Accurately count the cells from an aliquot for data normalization.

  • Pellet the remaining cells by centrifugation and store at -80°C until lipid extraction.

2. Lipid Extraction:

  • Resuspend the cell pellet in a known volume of PBS.

  • Add an internal standard cocktail containing a known amount of a non-endogenous sphingolipid analog (e.g., C17 Sphingosyl PE) to each sample for accurate quantification.

  • Perform a one-phase or two-phase solvent extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer extraction).

  • After vigorous mixing and centrifugation, collect the organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen and store at -80°C.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).

  • Perform chromatographic separation using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for the detection of Sphingosyl PE (d18:1) and the internal standard. The specific precursor-to-product ion transitions for Sphingosyl PE (d18:1) should be determined using a pure standard.

  • Generate a standard curve using a series of known concentrations of Sphingosyl PE (d18:1) to enable absolute quantification.

4. Data Analysis:

  • Integrate the peak areas for Sphingosyl PE (d18:1) and the internal standard.

  • Calculate the concentration of Sphingosyl PE (d18:1) in each sample using the standard curve and normalize it to the protein concentration or cell number of the original sample.

G cluster_workflow Experimental Workflow A Cell Culture & Harvesting B Lipid Extraction (with Internal Standard) A->B C LC-MS/MS Analysis (MRM Mode) B->C D Data Analysis & Quantification C->D E Comparative Analysis D->E

Experimental workflow for comparative analysis.

Sphingolipid Signaling Pathways

Sphingosyl PE (d18:1) is a component of the complex sphingolipid metabolic network. Understanding its position within these pathways is crucial for interpreting the biological significance of its varying levels in different cell lines. Sphingolipids are synthesized through the de novo pathway and can be interconverted through the salvage pathway.

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. Ceramide can then be converted to more complex sphingolipids.

G cluster_denovo De Novo Sphingolipid Synthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine KDSR dhcer Dihydroceramide sphinganine->dhcer CerS cer Ceramide dhcer->cer DES sm Sphingomyelin cer->sm SMS gc Glucosylceramide cer->gc GCS sph Sphingosine cer->sph CDase s1p Sphingosine-1-Phosphate sph->s1p SPHK

Simplified de novo sphingolipid synthesis pathway.

The salvage pathway involves the breakdown of complex sphingolipids back to ceramide and sphingosine, which can then be re-utilized for the synthesis of other sphingolipids. It is within this intricate network of synthesis and recycling that Sphingosyl PE (d18:1) is thought to be formed, likely from sphingosine.

G cluster_salvage Sphingolipid Salvage Pathway & Sphingosyl PE Formation complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer Ceramide complex_sl->cer SMase sph Sphingosine (d18:1) cer->sph CDase s1p Sphingosine-1-Phosphate sph->s1p SPHK spe Sphingosyl PE (d18:1) sph->spe s1p->sph SPP pe Phosphatidylethanolamine (PE) pe->spe

Simplified sphingolipid salvage pathway.

By conducting a comparative analysis of Sphingosyl PE (d18:1) levels, researchers can gain insights into the regulation of these pathways in different cellular contexts, potentially identifying new biomarkers or therapeutic targets.

Validating the Purity of Synthetic Sphingosyl PE (d18:1) Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic lipid standards is paramount for accurate quantification and reliable experimental outcomes in sphingolipid research. This guide provides a comparative framework for validating the purity of synthetic Sphingosylphosphoethanolamine (Sphingosyl PE, d18:1), a critical bioactive sphingolipid. We will explore the performance of a typical high-purity standard against potential alternatives and provide detailed experimental protocols for independent verification.

Data Presentation: Comparative Purity Analysis

For a robust purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, offering higher sensitivity and specificity than TLC.[2][3] The table below illustrates a hypothetical comparison of a high-purity Sphingosyl PE (d18:1) standard against a lower-purity alternative, highlighting key quality control parameters.

ParameterHigh-Purity Sphingosyl PE (d18:1) Standard (e.g., from a reputable supplier)Lower-Purity Alternative/Unverified Standard
Stated Purity >99% (by TLC)Often unspecified or lower
LC-MS/MS Peak Purity Single, sharp chromatographic peak at the expected m/zMultiple peaks, peak tailing, or shoulders, indicating the presence of isomers or impurities
Mass Spectral Confirmation Predominant [M+H]+ ion at m/z 423.3Presence of unexpected ions from impurities or degradation products
Presence of Common Impurities Below detection limitsDetectable levels of isomers (e.g., sphinganine (B43673) analog), oxidation products, or synthetic byproducts
Quantitative Consistency High lot-to-lot consistency in concentration when verified with an internal standardSignificant variability between lots

Alternative Standards for Comparison and Quantification

For accurate quantification and as a benchmark for purity assessment, the use of internal standards is crucial.[2][4] Ideal internal standards are structurally similar to the analyte but have a distinct mass-to-charge ratio (m/z).

Alternative StandardRationale for Use
Sphingosyl PE (d17:1) Odd-chain sphingoid base, not naturally abundant in most mammalian systems, providing a distinct mass for quantification.
Deuterated Sphingosyl PE (d18:1) Stable isotope-labeled standard, co-elutes with the analyte but is distinguished by mass spectrometry, making it an excellent choice for quantification.

Experimental Protocols

A rigorous validation of a Sphingosyl PE (d18:1) standard involves a multi-step process from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Experimental Workflow for Purity Validation

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep Sample Preparation lcms LC-MS/MS Analysis prep->lcms Inject data Data Analysis lcms->data Acquire Data report Purity Report data->report Generate a Dissolve Sphingosyl PE (d18:1) standard in appropriate solvent b Spike with internal standard (e.g., Sphingosyl PE d17:1) a->b c Chromatographic Separation (HILIC or Reversed-Phase) d Mass Spectrometry Detection (MRM mode) c->d e Peak integration and purity calculation f Identification of potential impurities by mass e->f

Caption: Workflow for the purity validation of Sphingosyl PE (d18:1) standards.

Sample Preparation
  • Standard Reconstitution : Dissolve the lyophilized Sphingosyl PE (d18:1) standard in a suitable solvent system, such as a mixture of methanol (B129727) and chloroform, to a known concentration (e.g., 1 mg/mL).

  • Working Solution : Prepare a working solution by diluting the stock solution in the initial mobile phase of the LC-MS/MS method.

  • Internal Standard Spiking : For quantitative assessment and to account for matrix effects, add a known concentration of an appropriate internal standard (e.g., C12 Sphingosyl PE (d17:1/12:0)) to the working solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred for separating polar sphingolipids.[4]

  • Chromatographic System : An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase A : Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[4]

  • Mobile Phase B : Acetonitrile with 0.2% formic acid.[4]

  • Gradient Elution : A gradient from high organic to higher aqueous content to elute the polar analytes.

  • Flow Rate : 0.25 mL/min.

  • Column Temperature : 50°C.[4]

  • Injection Volume : 2 µL.[4]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ionization Source Parameters : Optimized for sphingolipid analysis (e.g., ion source heater temperature at 400°C).[4]

  • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity.[2]

    • Sphingosyl PE (d18:1) : m/z 423.3 → 264.3

    • Sphingosyl PE (d17:1) (Internal Standard) : m/z 409.3 → 250.3

Data Analysis
  • Peak Integration : Integrate the chromatographic peak area for the target analyte and the internal standard.

  • Purity Calculation : The purity of the standard can be estimated by the relative area of the main peak compared to the total area of all detected peaks.

  • Impurity Identification : Analyze any additional peaks for their m/z values to tentatively identify potential impurities, such as isomers, degradation products, or synthetic precursors.

Sphingolipid Signaling Pathway

Sphingosyl PE is a component of the complex sphingolipid metabolic network. Understanding this pathway is crucial for interpreting the biological effects of this lipid.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 SphingosylPE Sphingosyl PE Sphingosine->SphingosylPE Ethanolamine- P transferase S1P->Sphingosine SPPase Sphingomyelin->Ceramide SMase

Caption: Simplified overview of the sphingolipid metabolic pathway.

This guide provides a comprehensive approach for researchers to validate the purity of their synthetic Sphingosyl PE (d18:1) standards. By employing rigorous analytical methods and understanding the biochemical context of this important lipid, scientists can ensure the accuracy and reproducibility of their experimental findings.

References

Tracing the Intricate Web of Sphingolipid Metabolism: A Comparative Guide to Isotopic Labeling with Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid metabolism, isotopic labeling is an indispensable tool. This guide provides a comparative analysis of using isotopically labeled Sphingosylphosphoethanolamine (Sphingosyl PE, d18:1) as a tracer, benchmarked against other established methods. While direct comparative studies on the performance of Sphingosyl PE (d18:1) are not yet prevalent in published literature, this guide offers a conceptual framework based on known metabolic pathways, alongside hypothetical experimental data and detailed protocols to inform future research.

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and pivotal in signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[2] Understanding the flux through these intricate metabolic pathways is crucial for identifying novel therapeutic targets. Isotopic labeling, coupled with mass spectrometry, allows for the dynamic tracking of these molecules, providing insights that static measurements cannot.[3]

Conceptual Comparison of Isotopic Tracers in Sphingolipid Metabolism

The choice of an isotopic tracer is critical as it determines which parts of the sphingolipid metabolic network are illuminated. Traditionally, researchers have utilized precursors like isotopically labeled L-serine or palmitoyl-CoA to monitor the de novo synthesis pathway.[4] However, introducing a labeled intermediate like Sphingosyl PE (d18:1) could offer a more targeted approach to investigate specific downstream metabolic fates.

Here, we compare the potential utility of isotopically labeled Sphingosyl PE (d18:1) with other commonly used tracers.

Isotopic Tracer Metabolic Pathway Entry Point Primary Metabolic Pathways Traced Potential Advantages Potential Limitations
Isotopically Labeled Sphingosyl PE (d18:1) Intermediate in the sphingolipid pathwayConversion to ceramide, sphingosine (B13886), and downstream complex sphingolipids.- Directly probes the metabolism of a specific phosphosphingolipid.[5]- Bypasses the initial steps of de novo synthesis, allowing for focused study of downstream pathways.- May reveal novel metabolic routes or regulatory points for Sphingosyl PE.- Does not inform on the regulation of de novo sphingolipid synthesis.- The cellular uptake and initial metabolic steps of exogenous Sphingosyl PE need to be well-characterized.
Isotopically Labeled L-serine Initial step of de novo synthesisEntire de novo pathway, including the formation of the sphingoid backbone.- Provides a comprehensive view of the entire de novo synthesis pathway.- Widely established and validated method.- The label can be diluted in the large endogenous serine pool.- The label can be incorporated into other metabolic pathways.
Isotopically Labeled Palmitoyl-CoA Acylation step in de novo synthesisFormation of dihydroceramide (B1258172) and subsequent ceramide species.- Directly traces the incorporation of fatty acids into ceramides.- Useful for studying the specificity of ceramide synthases.- Does not label the sphingoid backbone.- Palmitate is a common fatty acid involved in many other lipid metabolic pathways.
Isotopically Labeled Sphingosine (d18:1) Central hub of the sphingolipid pathwaySalvage pathway (re-acylation to ceramide) and phosphorylation to Sphingosine-1-Phosphate (S1P).- Directly investigates the balance between the salvage pathway and S1P signaling.- A key intermediate in sphingolipid metabolism.[6]- Can be rapidly metabolized, making it challenging to trace long-term fates.- Exogenous sphingosine can have signaling effects on its own.

Visualizing Metabolic Fates: Signaling and Experimental Workflows

To conceptualize how isotopically labeled Sphingosyl PE (d18:1) would be processed and analyzed, the following diagrams illustrate the relevant metabolic pathways and a hypothetical experimental workflow.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_ceramide_hub Ceramide Hub cluster_salvage Salvage & Signaling cluster_complex Complex Sphingolipids L-serine L-serine 3-Ketosphinganine 3-Ketosphinganine L-serine->3-Ketosphinganine Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide Ceramide (d18:1) Ceramide (d18:1) Dihydroceramide->Ceramide (d18:1) Sphingosine (d18:1) Sphingosine (d18:1) Ceramide (d18:1)->Sphingosine (d18:1) Sphingomyelin Sphingomyelin Ceramide (d18:1)->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide (d18:1)->Glucosylceramide Sphingosine (d18:1)->Ceramide (d18:1) S1P S1P Sphingosine (d18:1)->S1P SK Labeled_Sphingosyl_PE Labeled Sphingosyl PE (d18:1) Labeled_Sphingosyl_PE->Ceramide (d18:1) Hypothesized Metabolism Labeled_Sphingosyl_PE->Sphingosine (d18:1)

Caption: Simplified sphingolipid metabolic pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Neurons) Labeling 2. Introduction of Labeled Tracers - Labeled Sphingosyl PE (d18:1) - Labeled L-serine (Control) Cell_Culture->Labeling Incubation 3. Time-Course Incubation Labeling->Incubation Lipid_Extraction 4. Lipid Extraction Incubation->Lipid_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis - Isotope incorporation - Metabolic flux LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for isotopic labeling.

Hypothetical Experimental Data

To illustrate the potential insights gained from using a labeled Sphingosyl PE (d18:1) tracer, the following table presents hypothetical data from a time-course experiment in cultured hepatocytes, comparing it with a traditional L-serine labeling experiment.

Time Point Metabolite Isotope Incorporation from Labeled Sphingosyl PE (d18:1) (%) Isotope Incorporation from Labeled L-serine (%)
1 hour Ceramide (d18:1/16:0)15.2 ± 1.85.1 ± 0.6
Sphingosine (d18:1)25.7 ± 2.53.2 ± 0.4
Sphingosine-1-Phosphate8.1 ± 0.91.5 ± 0.2
Sphingomyelin (d18:1/16:0)2.3 ± 0.30.8 ± 0.1
6 hours Ceramide (d18:1/16:0)45.8 ± 4.222.4 ± 2.1
Sphingosine (d18:1)38.2 ± 3.518.9 ± 1.7
Sphingosine-1-Phosphate28.6 ± 2.910.3 ± 1.1
Sphingomyelin (d18:1/16:0)15.1 ± 1.66.7 ± 0.8
24 hours Ceramide (d18:1/16:0)62.3 ± 5.958.7 ± 5.5
Sphingosine (d18:1)20.1 ± 2.245.3 ± 4.1
Sphingosine-1-Phosphate40.5 ± 4.135.8 ± 3.4
Sphingomyelin (d18:1/16:0)35.9 ± 3.728.4 ± 2.9

Data are presented as mean ± standard deviation and are purely illustrative.

Detailed Experimental Protocols

For researchers planning to embark on such studies, the following provides a detailed methodology for a key experiment.

Protocol: Isotopic Labeling, Lipid Extraction, and LC-MS/MS Analysis

  • Cell Culture and Isotopic Labeling:

    • Plate cells (e.g., HEK293, HepG2) in 6-well plates and grow to 80% confluency.

    • Prepare labeling media containing either deuterated Sphingosyl PE (d18:1) (e.g., Sphingosyl PE (d18:1)-d9) or a corresponding stable isotope-labeled precursor (e.g., ¹³C₃,¹⁵N-L-serine) at a concentration determined by preliminary dose-response experiments.

    • Remove growth media, wash cells with PBS, and add the labeling media.

    • Incubate cells for various time points (e.g., 1, 6, 12, 24 hours).

  • Lipid Extraction:

    • At each time point, aspirate the labeling media and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 0.5 mL of water, vortex for 1 minute, and centrifuge at 1000 x g for 10 minutes to induce phase separation.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Perform lipid separation using a C18 reversed-phase liquid chromatography column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

    • Acquire data in both positive and negative ionization modes to cover a broad range of sphingolipids.

    • Use data-dependent or data-independent acquisition methods to obtain MS/MS spectra for lipid identification.

    • Identify and quantify labeled and unlabeled sphingolipid species based on their accurate mass and fragmentation patterns.

Future Directions and Conclusion

The use of isotopically labeled Sphingosyl PE (d18:1) as a tracer holds promise for dissecting specific segments of the complex sphingolipid metabolic network. While this guide is based on a conceptual framework due to the current absence of direct comparative studies, it provides a robust starting point for researchers aiming to explore this avenue. The hypothetical data and detailed protocols offer a blueprint for designing experiments that could yield novel insights into the roles of Sphingosyl PE and its metabolites in health and disease. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of such targeted isotopic labeling strategies will undoubtedly become more widespread, paving the way for new discoveries in the dynamic world of sphingolipidomics.

References

The Scarcity of Sphingosyl PE (d18:1): A Comparative Guide to Sphingolipid Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative abundance of different sphingolipid species is crucial for elucidating their roles in cellular processes and disease. While molecules like ceramides (B1148491) and sphingomyelin (B164518) are well-studied, the endogenous presence and relative abundance of Sphingosyl PE (d18:1) remain largely uncharacterized in mammalian systems, positioning it as a minor or trace component compared to other key sphingolipids.

This guide provides a comparative analysis of the abundance of major sphingolipid classes, supported by experimental data from human plasma studies. It also details the methodologies used for sphingolipid quantification and illustrates a key signaling pathway. The consistent absence of endogenous Sphingosyl PE (d18:1) in comprehensive sphingolipidomic analyses suggests its low physiological relevance in terms of concentration compared to other members of this lipid class.

Relative Abundance of Major Sphingolipid Classes in Human Plasma

Quantitative analyses of the human plasma sphingolipidome reveal a distinct hierarchy in the abundance of different sphingolipid classes. Sphingomyelins are by far the most abundant, followed by various glycosphingolipids and ceramides. In contrast, signaling molecules like sphingosine-1-phosphate are present at much lower concentrations.

Sphingolipid ClassRelative Abundance (%)Key Species Example
Sphingomyelins (SM)~87.7%SM (d18:1/18:1)
Lactosylceramides (LacCer)~5.8%LacCer (d18:1/16:0)
Hexosylceramides (HexCer)~3.4%HexCer (d18:1/24:1)
Ceramides (Cer)~2.8%Cer (d18:1/24:0)
Sphingosine-1-Phosphate (S1P)~0.22%S1P (d18:1)
Ceramide-1-Phosphate (Cer1P)~0.15%Cer1P (d18:1/16:0)
Sphingosine (Sph)~0.005%Sphingosine (d18:1)
Sphingosyl PE (d18:1) Not Detected / Trace -

This table summarizes data from comprehensive lipidomics studies of healthy human plasma. The percentages represent the proportion of each class relative to the total measured sphingolipids.[1][2]

Experimental Protocols for Sphingolipid Quantification

The accurate quantification of sphingolipids is heavily reliant on robust extraction and analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

A common and effective method for extracting a broad range of sphingolipids from plasma is a modified Folch extraction.

Materials:

  • Human plasma

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Internal standards (a mix of deuterated or odd-chain sphingolipids, including ceramides, sphingomyelins, and S1P)

Procedure:

  • To 100 µL of plasma, add 1.5 mL of a chloroform:methanol (1:2, v/v) solution containing the internal standards.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform, 9:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A gradient from 60% B to 100% B over approximately 15 minutes is typically used to separate the different sphingolipid classes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each sphingolipid species and internal standard are monitored.

  • Quantification: The concentration of each endogenous sphingolipid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed with known concentrations of authentic standards.

The Ceramide and Sphingosine-1-Phosphate Signaling Axis

While information on the specific signaling pathways involving Sphingosyl PE (d18:1) is scarce due to its low abundance, the signaling functions of other sphingolipids are well-established. A central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which describes the balance between the pro-apoptotic effects of ceramide and the pro-survival effects of sphingosine-1-phosphate (S1P).

Sphingolipid_Signaling cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stress Stimuli (e.g., UV, Chemotherapy) SMase Sphingomyelinase Stress->SMase activates SM Sphingomyelin (SM) Cer Ceramide SM->Cer hydrolysis Apoptosis Apoptosis Cer->Apoptosis promotes CDase Ceramidase Sph Sphingosine SphK Sphingosine Kinase S1P_mem Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation & Survival S1P_mem->Proliferation promotes S1PP S1P Phosphatase CDase->Sph hydrolysis SphK->S1P_mem phosphorylation S1PP->Sph dephosphorylation

Caption: The Sphingolipid Rheostat: Balancing Cell Fate.

Conclusion

The available evidence from comprehensive lipidomics studies indicates that Sphingosyl PE (d18:1) is not a major component of the mammalian sphingolipidome, particularly in readily accessible samples like human plasma. Its concentration is below the detection limits of standard high-throughput methods, which contrasts sharply with the high abundance of sphingomyelins and the quantifiable, albeit lower, levels of ceramides, glycosphingolipids, and key signaling molecules like S1P. For researchers in drug development and cellular biology, the focus remains on these more abundant and functionally characterized sphingolipids. Future advancements in analytical sensitivity may yet reveal a role for trace sphingolipids like Sphingosyl PE (d18:1), but for now, it remains on the periphery of the complex and dynamic world of sphingolipid biology.

References

Safety Operating Guide

Personal protective equipment for handling Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sphingosyl PE (d18:1)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sphingosyl PE (d18:1) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this product.

I. Product Information and Storage

Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a sphingolipid provided as a powder. Proper storage is crucial to maintain its stability and integrity.

ParameterSpecificationSource
Physical Form Powder[1]
Storage Temperature -20°C[1]
Shipping Condition Dry Ice[1]
Stability Stable as a powder when stored correctly. Unsaturated lipids like Sphingosyl PE (d18:1) can be hygroscopic and susceptible to oxidation.
II. Personal Protective Equipment (PPE)

While Sphingosyl PE (d18:1) is not classified as a hazardous substance, adherence to standard laboratory safety practices, including the use of appropriate PPE, is mandatory to minimize exposure and prevent contamination.

PPE CategoryMinimum RequirementRationale
Hand Protection Disposable nitrile glovesTo prevent direct skin contact. Contaminated gloves should be disposed of immediately.
Eye Protection Safety glasses with side shieldsTo protect against splashes or aerosols.
Body Protection A standard laboratory coatTo protect skin and clothing from potential spills.
III. Operational Plan: Handling Procedures

Follow these step-by-step procedures for safely handling Sphingosyl PE (d18:1) in its powdered form and after reconstitution.

A. Handling Powdered Sphingosyl PE (d18:1):

  • Preparation: Before handling, ensure the designated workspace (e.g., a clean bench or fume hood) is clean and uncluttered.

  • Equilibration: Allow the container of Sphingosyl PE (d18:1) to warm to room temperature before opening. This prevents condensation of moisture, which can degrade the lipid.

  • Weighing:

    • Tare a clean, empty vial with a lid on an analytical balance.

    • In a fume hood or designated area for handling powders, carefully transfer the desired amount of powdered lipid to the tared vial.

    • Close the vial lid securely before moving it back to the balance for an accurate weight measurement.

    • Return to the fume hood for any further manipulations, such as dissolving the powder.[2]

  • Minimize Dust: Handle the powder carefully to avoid creating dust. Using weigh boats can help minimize spills.

B. Reconstituting Sphingosyl PE (d18:1):

  • Solvent Selection: While specific solubility information for Sphingosyl PE (d18:1) is not provided, lipids of this class are typically dissolved in organic solvents.

  • Dissolving:

    • In a fume hood, add the appropriate solvent to the vial containing the weighed lipid.

    • Use glass or stainless steel implements to handle organic solutions of lipids.[3]

    • Crucially, do not use plastic pipette tips or tubes for transferring organic lipid solutions , as plasticizers can leach into the solution.[3]

  • Storage of Solutions: Store lipid solutions in glass vials with Teflon-lined caps (B75204) at -20°C.[3] To prevent oxidation, it is good practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[3]

IV. Disposal Plan

As Sphingosyl PE (d18:1) is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.

A. Solid Waste:

  • Empty Vials: The original product vial, once empty, should have its label defaced and can then be disposed of in the regular laboratory glass waste.

  • Contaminated Disposables: Used weigh boats, gloves, and other disposable items contaminated with Sphingosyl PE (d18:1) should be placed in the designated laboratory solid waste containers.

B. Liquid Waste:

  • Unused Solutions: Unwanted solutions of Sphingosyl PE (d18:1) in organic solvents should be collected in a designated non-hazardous liquid waste container. Do not pour organic solvents down the drain.

  • Aqueous Solutions: If the lipid is in an aqueous, non-hazardous buffer, it may be permissible to dispose of it down the drain with copious amounts of water, but always consult your institution's specific guidelines for chemical waste disposal.

V. Emergency Procedures: First Aid

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Visual Protocols

To further clarify the procedural workflows, the following diagrams illustrate the key decision-making and handling processes.

G Figure 1: PPE Selection Workflow cluster_0 Figure 1: PPE Selection Workflow start Start: Handling Sphingosyl PE (d18:1) assess_hazard Assess Hazard (Non-hazardous powder) start->assess_hazard ppe_selection Select Minimum PPE assess_hazard->ppe_selection hand_protection Hand Protection: Nitrile Gloves ppe_selection->hand_protection eye_protection Eye Protection: Safety Glasses ppe_selection->eye_protection body_protection Body Protection: Lab Coat ppe_selection->body_protection end_ppe Proceed with Handling hand_protection->end_ppe eye_protection->end_ppe body_protection->end_ppe

Caption: PPE Selection Workflow for Sphingosyl PE (d18:1).

G Figure 2: Powder Handling Workflow cluster_1 Figure 2: Powder Handling Workflow start_powder Start: Weighing Powder equilibrate Equilibrate vial to room temperature start_powder->equilibrate tare_vial Tare empty vial with lid equilibrate->tare_vial transfer_powder In fume hood, add powder to vial tare_vial->transfer_powder weigh_powder Weigh sealed vial transfer_powder->weigh_powder dissolve Return to fume hood to dissolve weigh_powder->dissolve end_powder Solution ready for use dissolve->end_powder

Caption: Step-by-step workflow for handling powdered Sphingosyl PE (d18:1).

G Figure 3: Waste Disposal Logic cluster_2 Figure 3: Waste Disposal Logic start_disposal Start: Waste Generated waste_type What type of waste? start_disposal->waste_type solid_waste Solid Waste (Gloves, vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_disposal Dispose in Solid Lab Waste solid_waste->solid_disposal solvent_type Aqueous or Organic? liquid_waste->solvent_type organic_waste Organic Solution solvent_type->organic_waste Organic aqueous_waste Aqueous Solution solvent_type->aqueous_waste Aqueous organic_disposal Collect in Non-Hazardous Liquid Waste Container organic_waste->organic_disposal aqueous_disposal Check Institutional Guidelines (May be drain-disposable) aqueous_waste->aqueous_disposal

Caption: Decision-making process for the disposal of Sphingosyl PE (d18:1) waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.